molecular formula C51H69N13O11S2 B7910166 Acetyl octapeptide-1

Acetyl octapeptide-1

Numéro de catalogue: B7910166
Poids moléculaire: 1104.3 g/mol
Clé InChI: OFMQLVRLOGHAJI-KOFBULAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acetyl octapeptide-1 is a useful research compound. Its molecular formula is C51H69N13O11S2 and its molecular weight is 1104.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMQLVRLOGHAJI-KOFBULAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NC(C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H69N13O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1104.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acetyl Octapeptide-1: A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known commercially as SNAP-8, is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its anti-wrinkle properties. This technical guide provides an in-depth analysis of the structure and function of this compound, intended for researchers, scientists, and professionals in drug development. The document elucidates the peptide's molecular characteristics, its mechanism of action at the neuromuscular junction, and presents a compilation of quantitative data from scientific studies. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The demand for effective and non-invasive anti-aging treatments has driven extensive research into bioactive peptides. Among these, this compound has emerged as a promising alternative to more invasive procedures by targeting the molecular machinery of muscle contraction responsible for the formation of expression wrinkles. This guide aims to be a comprehensive resource on the core scientific principles of this compound.

Structure of this compound

This compound is a synthetically derived peptide composed of eight amino acids. Its structure has been well-characterized, and its key molecular features are summarized below.

Amino Acid Sequence: The primary structure of this compound is N-Acetyl-L-alpha-glutamyl-L-alpha-glutamyl-L-methionyl-L-glutaminyl-L-arginyl-L-arginyl-L-alanyl-L-asparagine.[1] It is often represented as Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.

Chemical Formula: C41H70N16O16S[1]

Molecular Weight: Approximately 1075.16 g/mol .[1]

Post-Translational Modifications: The peptide is N-terminally acetylated and C-terminally amidated. The N-terminal acetylation enhances its stability and skin penetration, while the C-terminal amidation also contributes to its stability by preventing enzymatic degradation by carboxypeptidases.

Function and Mechanism of Action

This compound functions as a competitive antagonist of the SNAP-25 protein, a key component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This complex is essential for the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) (ACh) with the presynaptic membrane of neurons, a critical step in muscle contraction.

By mimicking the N-terminal end of SNAP-25, this compound competes for a position in the SNARE complex. This competition destabilizes the complex, leading to a reduction in the release of acetylcholine into the synaptic cleft. The subsequent decrease in neuromuscular signaling results in the relaxation of facial muscles, which in turn reduces the appearance of expression lines and wrinkles.

Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.

SNARE_Complex_Inhibition cluster_presynaptic Presynaptic Neuron cluster_snare SNARE Complex Formation cluster_postsynaptic Muscle Cell Vesicle Synaptic Vesicle (contains Acetylcholine) VAMP VAMP/Synaptobrevin Syntaxin Syntaxin-1 VAMP->Syntaxin Binds SNARE_Complex Assembled SNARE Complex VAMP->SNARE_Complex SNAP25 SNAP-25 Syntaxin->SNAP25 Binds Syntaxin->SNARE_Complex SNAP25->SNARE_Complex AcetylOctapeptide1 This compound (SNAP-8) AcetylOctapeptide1->SNAP25 Competes with N-terminus of SNAP-25 Vesicle_Fusion Vesicle Fusion & Acetylcholine Release SNARE_Complex->Vesicle_Fusion Muscle_Contraction Muscle Contraction (Wrinkle Formation) Vesicle_Fusion->Muscle_Contraction Acetylcholine binds to receptors

Figure 1: Mechanism of Action of this compound.

Quantitative Data

Multiple studies have demonstrated the efficacy of this compound in reducing the appearance of wrinkles. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

ParameterConcentrationResultReference
Inhibition of Glutamate Release1.5 mM43% reduction[2]

Table 2: Clinical Efficacy of this compound (SNAP-8)

Study DurationConcentrationWrinkle Reduction (Depth)Reference
28 daysNot specifiedUp to 38%
28 daysNot specifiedUp to 63%
30 daysNot specifiedUp to 63%
14 weeksNot specifiedStatistically significant improvement in facial lines and wrinkles[3]

Table 3: Recommended Concentration in Formulations

Concentration Range
3% - 10%

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the function of this compound.

In Vitro SNARE Complex Formation Assay

This assay is designed to demonstrate the competitive inhibition of SNARE complex formation by this compound.

Objective: To determine if this compound can inhibit the assembly of the SNARE complex in a cell-free system.

Materials:

  • Recombinant SNARE proteins: Syntaxin-1 (t-SNARE), SNAP-25 (t-SNARE), and VAMP2/Synaptobrevin (v-SNARE).

  • This compound.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting equipment and antibodies specific to each SNARE protein.

Procedure:

  • Protein Preparation: Express and purify recombinant Syntaxin-1, SNAP-25, and VAMP2.

  • Reaction Setup: In separate microcentrifuge tubes, combine Syntaxin-1 and SNAP-25 (t-SNAREs) in the assay buffer.

  • Inhibitor Incubation: Add varying concentrations of this compound to the t-SNARE mixture and incubate for 30 minutes at room temperature to allow for potential binding. A control group with no peptide should be included.

  • SNARE Complex Assembly: Add VAMP2 (v-SNARE) to each tube to initiate SNARE complex formation. Incubate for 1-2 hours at 37°C.

  • Sample Preparation for Electrophoresis: Stop the reaction by adding SDS-PAGE sample buffer without a reducing agent and without boiling to preserve the assembled SNARE complex.

  • SDS-PAGE and Western Blotting: Separate the proteins on an SDS-PAGE gel. The assembled SNARE complex will migrate as a higher molecular weight band. Transfer the proteins to a PVDF membrane and probe with antibodies against Syntaxin-1, SNAP-25, or VAMP2 to visualize the bands.

  • Quantification: Densitometrically quantify the intensity of the SNARE complex band in the presence and absence of this compound to determine the percentage of inhibition.

SNARE_Assay_Workflow start Start recombinant_proteins Prepare Recombinant SNARE Proteins (Syntaxin-1, SNAP-25, VAMP2) start->recombinant_proteins setup_reaction Combine Syntaxin-1 and SNAP-25 in Assay Buffer recombinant_proteins->setup_reaction add_inhibitor Add this compound (Varying Concentrations) setup_reaction->add_inhibitor incubate_inhibitor Incubate for 30 min at RT add_inhibitor->incubate_inhibitor add_vamp2 Add VAMP2 to Initiate SNARE Complex Assembly incubate_inhibitor->add_vamp2 incubate_assembly Incubate for 1-2 hours at 37°C add_vamp2->incubate_assembly stop_reaction Stop Reaction with Non-reducing, Non-boiling SDS-PAGE Sample Buffer incubate_assembly->stop_reaction sds_page SDS-PAGE Analysis stop_reaction->sds_page western_blot Western Blot with SNARE-specific Antibodies sds_page->western_blot quantify Densitometric Quantification of SNARE Complex Band western_blot->quantify end End quantify->end

Figure 2: Workflow for In Vitro SNARE Complex Formation Assay.
In Vitro Acetylcholine Release Assay

This assay measures the ability of this compound to inhibit the release of acetylcholine from cultured neuronal or neuroendocrine cells.

Objective: To quantify the reduction in acetylcholine release from cells treated with this compound.

Cell Line: PC12 cells (rat pheochromocytoma) or primary chromaffin cells are commonly used as they release acetylcholine upon stimulation.

Materials:

  • PC12 cells.

  • Cell culture medium (e.g., RPMI 1640 supplemented with horse serum and fetal bovine serum).

  • This compound.

  • High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl) to induce depolarization and neurotransmitter release.

  • Acetylcholine assay kit (colorimetric or fluorometric).

  • 96-well microplate reader.

Procedure:

  • Cell Culture: Culture PC12 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the PC12 cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound. Include a vehicle control. Incubate for a predetermined time (e.g., 24 hours) to allow for peptide uptake and action.

  • Stimulation of Acetylcholine Release: Wash the cells with a basal buffer (e.g., Krebs-Ringer buffer with normal KCl concentration). Then, replace the basal buffer with the high potassium stimulation buffer to induce acetylcholine release. Incubate for a short period (e.g., 5-10 minutes).

  • Sample Collection: Collect the supernatant from each well, which contains the released acetylcholine.

  • Quantification of Acetylcholine: Use a commercial acetylcholine assay kit to measure the concentration of acetylcholine in the collected supernatants. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product, which is then measured using a microplate reader.

  • Data Analysis: Normalize the acetylcholine release to the total protein content or cell number in each well. Calculate the percentage inhibition of acetylcholine release for each concentration of this compound compared to the control.

ACh_Release_Assay_Workflow start Start culture_cells Culture PC12 Cells to 80-90% Confluency start->culture_cells plate_cells Seed Cells into 96-well Plates culture_cells->plate_cells treat_peptide Treat Cells with Varying Concentrations of This compound plate_cells->treat_peptide incubate_peptide Incubate for 24 hours treat_peptide->incubate_peptide wash_cells Wash Cells with Basal Buffer incubate_peptide->wash_cells stimulate_release Stimulate with High Potassium Buffer wash_cells->stimulate_release incubate_stimulation Incubate for 5-10 minutes stimulate_release->incubate_stimulation collect_supernatant Collect Supernatant incubate_stimulation->collect_supernatant quantify_ach Quantify Acetylcholine using Commercial Assay Kit collect_supernatant->quantify_ach analyze_data Data Analysis: Calculate % Inhibition quantify_ach->analyze_data end End analyze_data->end Clinical_Trial_Workflow start Start recruitment Participant Recruitment (Inclusion/Exclusion Criteria) start->recruitment baseline Baseline Assessment (Week 0) - Dermatological Evaluation - Photography - Skin Profilometry recruitment->baseline randomization Randomization to Test or Placebo Group baseline->randomization product_distribution Product Distribution and Instructions for Use randomization->product_distribution follow_up Follow-up Visits (e.g., Week 4, 8, 12) product_distribution->follow_up data_collection Data Collection at each visit: - Dermatological Assessment - Photography - Skin Profilometry follow_up->data_collection statistical_analysis Statistical Analysis: Compare changes from baseline between groups follow_up->statistical_analysis After final visit data_collection->follow_up Repeat at each follow-up visit end End statistical_analysis->end

References

An In-Depth Technical Guide to the Mechanism of Action of Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Acetyl octapeptide-1, also known commercially as SNAP-8™, is a synthetic neuropeptide engineered for its potent anti-wrinkle efficacy. Structurally an elongated version of the well-known acetyl hexapeptide-8, it functions as a neurotransmitter inhibitor. Its primary mechanism involves mimicking the N-terminal end of the SNAP-25 protein to competitively inhibit the formation of the SNARE complex at the neuromuscular junction. This destabilization attenuates the release of acetylcholine (B1216132), leading to a reduction in the intensity of muscle contractions responsible for the formation of dynamic facial wrinkles. This document provides a comprehensive technical overview of its biochemical pathway, presents quantitative efficacy data, and details relevant experimental protocols for its analysis.

Core Mechanism of Action: SNARE Complex Inhibition

The formation of expression lines and wrinkles is intrinsically linked to repetitive muscle contractions controlled by neuronal signals. The release of neurotransmitters, such as acetylcholine (ACh), from vesicles into the synaptic cleft is the critical step that triggers these contractions.[1][] This release is mediated by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment REceptor) protein complex.[][3]

1.1 The SNARE Complex Assembly

The neuronal SNARE complex is a ternary structure composed of three key proteins:

  • VAMP (Vesicle-Associated Membrane Protein): Located on the vesicle membrane.

  • Syntaxin: Located on the presynaptic plasma membrane.

  • SNAP-25 (Synaptosome-Associated Protein of 25 kDa): Also located on the presynaptic plasma membrane.

These three proteins assemble in a "zippering" mechanism, forcing the vesicle and the neuronal membranes into close proximity, which culminates in membrane fusion and the exocytosis of acetylcholine.[3][4]

1.2 Competitive Antagonism by this compound

This compound is a biomimetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂.[5][6] This sequence is designed to mimic the N-terminal domain of the native SNAP-25 protein.[7][8]

By occupying the position that SNAP-25 would normally take within the SNARE complex, this compound acts as a competitive antagonist.[5][6][8] This action does not break the complex, but rather destabilizes its formation.[3][8] An improperly formed or destabilized SNARE complex cannot efficiently mediate vesicle fusion. Consequently, the release of acetylcholine into the synapse is attenuated, leading to a reduction in the degree of muscle contraction.[9][] This relaxation of the facial muscles results in a visible smoothing of expression lines, particularly on the forehead and around the eyes.[6][9]

Diagram 1: Signaling Pathway of this compound Action cluster_0 Normal Neuromuscular Transmission cluster_1 Inhibition by this compound VAMP VAMP (on vesicle) SNARE Functional SNARE Complex VAMP->SNARE Syntaxin Syntaxin (on plasma membrane) Syntaxin->SNARE SNAP25 SNAP-25 (on plasma membrane) SNAP25->SNARE VesicleFusion Vesicle Fusion & ACh Release SNARE->VesicleFusion Contraction Muscle Contraction VesicleFusion->Contraction AO1 This compound (SNAP-8™) SNARE_destab Destabilized SNARE Complex AO1->SNARE_destab Competes with SNAP-25 SNAP25_b SNAP-25 SNAP25_b->SNARE_destab ReducedRelease Reduced ACh Release SNARE_destab->ReducedRelease Relaxation Muscle Relaxation ReducedRelease->Relaxation

Diagram 1: Signaling Pathway of this compound Action

Comparative Analysis with Botulinum Toxin A

While often referred to as a "Botox-like" peptide, the mechanism of this compound is fundamentally different from that of Botulinum Toxin (BoNT-A).

  • This compound: Competitively inhibits the formation of the SNARE complex, leading to its destabilization and a reversible relaxation of the muscle.[6][8]

  • Botulinum Toxin A: Is a neurotoxic protein that enzymatically cleaves the SNAP-25 protein, permanently preventing the SNARE complex from assembling.[6][11] This results in muscle paralysis.

This compound is therefore considered a non-toxic, non-invasive, and milder alternative to BoNT-A injections.[6][8][9]

Diagram 2: Comparative Mechanisms of Action SNAP25 SNAP-25 Protein SNARE SNARE Complex Formation SNAP25->SNARE Is a key component of Result_AO1 Reversible Muscle Relaxation (Reduced Wrinkles) SNARE->Result_AO1 Destabilized Result_BoNT Muscle Paralysis (Immobilized Wrinkles) SNARE->Result_BoNT Prevented AO1 This compound (SNAP-8™) AO1->SNAP25 Competitively Inhibits Binding BoNT Botulinum Toxin A (Botox®) BoNT->SNAP25 Permanently Cleaves Protein Diagram 3: Workflow for In Vitro Skin Permeation Study cluster_processing Sample Processing Steps start Start: Prepare Skin Sample (e.g., Human Cadaver) mount Mount Skin in Franz Diffusion Cell start->mount apply Apply Formulation with This compound mount->apply incubate Incubate System (e.g., 24 hours at 37°C) apply->incubate collect Collect Samples incubate->collect wash Surface Wash collect->wash Unabsorbed tape Tape Strip (Stratum Corneum) collect->tape Absorbed process Process Samples analysis LC-MS/MS Analysis process->analysis quantify Quantify Peptide in Each Skin Layer analysis->quantify end End: Determine Penetration Profile quantify->end separate Separate Epidermis & Dermis tape->separate homogenize Homogenize Layers & Receptor Fluid separate->homogenize homogenize->process

References

Acetyl Octapeptide-1: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, commercially known as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and therapeutic fields for its muscle-relaxing properties. Developed as an evolution of its predecessor, Acetyl Hexapeptide-8 (Argireline), this octapeptide demonstrates enhanced efficacy in reducing the appearance of expression wrinkles. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a compilation of quantitative efficacy data. Furthermore, this document includes visual representations of key pathways and workflows to facilitate a deeper understanding of this potent anti-wrinkle agent.

Discovery and Development

This compound, also referred to as Acetyl Octapeptide-3, was developed by the Spanish company Lipotec in the late 2000s. Its creation was a strategic progression from the well-known anti-wrinkle peptide, Acetyl Hexapeptide-8 (Argireline). The primary motivation behind the development of this elongated peptide was to enhance its ability to interfere with the neurotransmitter release process at the neuromuscular junction, thereby offering a more potent topical alternative to botulinum toxin injections for the reduction of expression lines.[1] The addition of two extra amino acids to the original hexapeptide sequence resulted in a molecule with potentially increased stability and efficacy.

Mechanism of Action: Inhibition of the SNARE Complex

The primary mechanism of action of this compound involves the modulation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This protein complex is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine (B1216132), with the presynaptic membrane, a critical step in muscle contraction.

This compound is a structural mimic of the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex.[2] By competing with the native SNAP-25 for a position within the SNARE complex, the peptide destabilizes its formation.[2] This disruption hinders the release of acetylcholine into the synaptic cleft, leading to a reduction in muscle contractions and consequently, a relaxation of facial muscles.[2][3][4] This mechanism effectively diminishes the depth of wrinkles caused by the repetitive movement of facial muscles.[4]

Below is a diagram illustrating the inhibitory effect of this compound on the SNARE complex formation.

Caption: Inhibition of SNARE complex formation by this compound.

Chemical Synthesis

This compound, with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2, is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[2] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

The general workflow for the synthesis of this compound is depicted in the following diagram.

Peptide_Synthesis_Workflow Resin_Prep Resin Swelling (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc-Deprotection (Piperidine in DMF) Resin_Prep->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF, DCM) Amino_Acid_Coupling->Washing Repeat Repeat for all 8 Amino Acids Washing->Repeat Repeat->Fmoc_Deprotection Next cycle Acetylation N-terminal Acetylation (Acetic Anhydride (B1165640), DIPEA) Repeat->Acetylation Final cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization

Caption: General workflow for Fmoc solid-phase synthesis of this compound.
Experimental Protocol for Solid-Phase Synthesis

The following is a generalized protocol for the manual synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents:

    • Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

    • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Acetylation solution: Acetic anhydride and DIPEA in DMF

    • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

    • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (Fmoc-Asp(OtBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Ala, Arg, Arg, Gln, Met, Glu, Glu).

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Final Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry it under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution. Fractions are collected and analyzed for purity by analytical HPLC and for identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight. Pure fractions are pooled and lyophilized to obtain the final white powder.

Quantitative Data on Efficacy

Several studies have evaluated the efficacy of this compound in reducing the appearance of wrinkles. The data highlights its potential as a potent anti-aging ingredient.

Study TypeConcentrationDurationEfficacy MetricResultReference
In-vivoNot Specified30 daysWrinkle Depth ReductionUp to 63%[2]
In-vitro1.5 mMNot SpecifiedGlutamate Release Inhibition43%[5]
Manufacturer DataNot SpecifiedNot SpecifiedWrinkle Reduction (Max)-62%[5]
Manufacturer DataNot SpecifiedNot SpecifiedWrinkle Reduction (Mean)-35%[5]
Clinical TrialPart of a multi-peptide serum14 weeksImprovement in Facial Lines and WrinklesStatistically significant improvement[6][7]

Experimental Protocols for Efficacy Assessment

In-Vitro SNARE Complex Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of the SNARE complex.

Principle: Recombinant SNARE proteins (Syntaxin-1, SNAP-25, and VAMP2) are incubated together. The formation of the stable SNARE complex can be monitored by various methods, such as circular dichroism (CD) spectroscopy to detect the increase in α-helical content, or by native gel electrophoresis to observe the formation of a higher molecular weight complex. The assay is performed in the presence and absence of this compound to determine its inhibitory effect.

Generalized Protocol:

  • Protein Expression and Purification: Express and purify recombinant Syntaxin-1, SNAP-25, and VAMP2.

  • Reaction Setup: In a suitable buffer, incubate Syntaxin-1 and SNAP-25 to form the t-SNARE complex.

  • Inhibitor Addition: Add varying concentrations of this compound to the t-SNARE complex solution and incubate.

  • SNARE Complex Assembly: Initiate the full SNARE complex assembly by adding VAMP2.

  • Analysis:

    • CD Spectroscopy: Monitor the change in the CD signal at 222 nm over time to follow the formation of the α-helical SNARE complex.

    • Native PAGE: Run the reaction mixtures on a native polyacrylamide gel and visualize the protein bands. The formation of the SNARE complex will be indicated by a band shift.

  • Data Analysis: Quantify the extent of SNARE complex formation in the presence of this compound relative to the control (without the peptide) to determine the inhibitory activity.

Neurotransmitter Release Assay from Cultured Neurons or PC12 Cells

This assay measures the effect of this compound on the release of neurotransmitters from cultured cells.

Principle: Differentiated neuronal cells or PC12 cells are pre-loaded with a labeled neurotransmitter (e.g., [3H]-norepinephrine) or its precursor. The cells are then stimulated to induce neurotransmitter release in the presence or absence of this compound. The amount of radioactivity released into the culture medium is quantified as a measure of neurotransmitter exocytosis.

Generalized Protocol:

  • Cell Culture and Differentiation: Culture and differentiate a suitable cell line (e.g., PC12 cells with NGF or primary neurons).

  • Loading: Incubate the cells with a radiolabeled neurotransmitter or precursor (e.g., [3H]-norepinephrine) to allow for its uptake into synaptic vesicles.

  • Washing: Wash the cells to remove any unincorporated radiolabel.

  • Inhibitor Incubation: Incubate the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells to induce exocytosis using a depolarizing agent (e.g., high potassium concentration) or a calcium ionophore.

  • Sample Collection: Collect the supernatant, which contains the released neurotransmitter.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of neurotransmitter release relative to the total amount incorporated by the cells. Compare the release in the presence of this compound to the control to determine its inhibitory effect.

Conclusion

This compound represents a significant advancement in the field of cosmetic peptides, offering a non-invasive approach to reducing the appearance of expression wrinkles. Its well-defined mechanism of action, centered on the inhibition of SNARE complex formation, provides a strong scientific basis for its efficacy. The synthesis of this octapeptide is achievable through established solid-phase peptide synthesis protocols. The available quantitative data from in-vitro and in-vivo studies support its potent anti-wrinkle activity. This technical guide provides a foundational resource for researchers and professionals in the field, enabling a deeper understanding and further exploration of the therapeutic and cosmetic potential of this compound.

References

The Role of Acetyl Octapeptide-1 in Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as acetyl octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant interest for its potential to modulate neurotransmitter release. As an elongated analogue of acetyl hexapeptide-8 (Argireline), it is designed to mimic the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex. By competitively inhibiting the formation and stability of this complex, this compound attenuates the release of neurotransmitters such as acetylcholine (B1216132) and catecholamines. This whitepaper provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and workflows.

Introduction

The intricate process of neurotransmitter release is fundamental to neuronal communication and is tightly regulated by the SNARE complex. This protein machinery, comprising SNAP-25, syntaxin, and synaptobrevin (VAMP), mediates the fusion of synaptic vesicles with the presynaptic membrane, leading to the exocytosis of neurotransmitters.[1] Dysregulation of this process is implicated in various neurological and muscular disorders, making the SNARE complex a prime target for therapeutic intervention.

This compound (Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂) is a novel peptide designed to interfere with SNARE complex assembly.[2][3] Its mechanism of action is often compared to that of Botulinum Neurotoxin (BoNT), which cleaves SNARE proteins to induce muscle paralysis.[3] However, this compound offers a reversible and less potent alternative by competitively binding to the SNARE complex and destabilizing it, thereby reducing muscle contractions.[3][4] This characteristic has led to its investigation for applications in dermatology and potentially for other conditions involving excessive muscle contraction.

Mechanism of Action: Competitive Inhibition of the SNARE Complex

The primary mechanism by which this compound exerts its effect is through the competitive inhibition of the SNAP-25 protein. As a mimic of the N-terminal domain of SNAP-25, this compound competes for a position within the SNARE complex.[2][3] This interference disrupts the proper assembly and stability of the ternary SNARE complex, which is essential for the docking and fusion of synaptic vesicles with the presynaptic membrane.[4]

The destabilization of the SNARE complex leads to a reduction in the efficiency of neurotransmitter release, including acetylcholine at the neuromuscular junction and catecholamines (adrenaline and noradrenaline) from chromaffin cells.[5][6] This attenuated neurotransmitter release results in a relaxation of muscle contractions.[4] Unlike BoNTs which cause irreversible cleavage of SNARE proteins, the action of this compound is reversible.[3]

SNARE_Inhibition cluster_presynaptic Presynaptic Terminal cluster_membrane Presynaptic Membrane Vesicle Synaptic Vesicle VAMP Synaptobrevin (VAMP) SNARE_Complex Assembled SNARE Complex VAMP->SNARE_Complex binds Neurotransmitters Ca_ion Ca²⁺ Ca_ion->Vesicle triggers Syntaxin Syntaxin Syntaxin->SNARE_Complex binds SNAP25 SNAP-25 SNAP25->SNARE_Complex binds Fusion Vesicle Fusion & Neurotransmitter Release SNARE_Complex->Fusion AO1 This compound AO1->SNAP25 competes with Inhibited_SNARE Inhibited/ Destabilized SNARE Complex AO1->Inhibited_SNARE forms Inhibited_SNARE->Fusion inhibits

Figure 1. Signaling pathway of this compound inhibiting neurotransmitter release.

Quantitative Data on Efficacy

Several in vitro and in vivo studies have quantified the efficacy of this compound in reducing the appearance of wrinkles and inhibiting neurotransmitter release. The following table summarizes the key quantitative findings.

Parameter MeasuredConcentration/DosageResultReference
Wrinkle Depth Reduction10% SNAP-8 solutionUp to 30% reduction after 28 days of use.[7]
Wrinkle Depth Reduction10% SNAP-8 solution (0.005% pure peptide)34.98% reduction vs. 27.05% for 10% Argireline solution after 28 days.[8]
Wrinkle Appearance ReductionTwice-daily useUp to 63% reduction in 30 days.[3]
Glutamate (B1630785) Release InhibitionNot specifiedNot specified[9]
Muscle Cell Contraction ReductionNot specified71% reduction in minutes; 58% after 2 hours (for a similar peptide, Vialox).[10]
Wrinkle Size ReductionNot specified49% reduction after 28 days (for a similar peptide, Vialox).[10]
Skin Roughness IncreaseNot specified47% increase in smoothness after 28 days (for a similar peptide, Vialox).[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods in the field and should be optimized for specific laboratory conditions.

In Vitro SNARE Complex Formation and Stability Assay

This assay evaluates the ability of this compound to inhibit the formation of the SNARE complex and to destabilize pre-formed complexes.

Principle: Recombinant SNARE proteins (Syntaxin, SNAP-25, and VAMP2) are incubated to allow complex formation. The stability of the complex is assessed by measuring its resistance to thermal denaturation, often monitored by circular dichroism (CD) spectroscopy, which detects changes in protein secondary structure. The effect of this compound is determined by its inclusion during complex formation or its addition to pre-formed complexes.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant Syntaxin-1A, SNAP-25, and the cytoplasmic domain of VAMP2.

  • SNARE Complex Formation:

    • Mix equimolar concentrations of Syntaxin-1A and SNAP-25 with or without varying concentrations of this compound in a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, pH 7.4).

    • Incubate for 30 minutes at room temperature to allow the t-SNARE complex to form.

    • Add an equimolar concentration of VAMP2 to initiate ternary SNARE complex formation. Incubate for 1-2 hours at 37°C.

  • Thermal Denaturation:

    • Transfer the samples to a CD spectropolarimeter.

    • Monitor the CD signal at 222 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

    • The melting temperature (Tm), where 50% of the complex is denatured, is determined from the resulting denaturation curve.

  • Data Analysis: Compare the Tm of the SNARE complex in the presence and absence of this compound. A decrease in Tm indicates destabilization of the complex.

SNARE_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Purify Recombinant SNARE Proteins (Syntaxin, SNAP-25, VAMP2) B Incubate SNARE proteins +/- this compound A->B C Thermal Denaturation (CD Spectroscopy) B->C D Determine Melting Temperature (Tm) C->D E Compare Tm values to assess stability D->E

Figure 2. Workflow for SNARE complex formation and stability assay.

Cell-Based Catecholamine Release Assay

This assay measures the inhibitory effect of this compound on the release of catecholamines from a model cell line, such as PC12 or bovine adrenal chromaffin cells.

Principle: Chromaffin cells are loaded with a radioactive or fluorescent marker for catecholamines (e.g., [³H]-noradrenaline). The cells are then stimulated to release their vesicular contents in the presence or absence of this compound. The amount of released marker is quantified to determine the extent of inhibition.

Methodology:

  • Cell Culture: Culture PC12 or primary bovine adrenal chromaffin cells in appropriate media.

  • Loading: Incubate the cells with [³H]-noradrenaline for 1-2 hours to allow uptake into synaptic vesicles.

  • Pre-incubation: Wash the cells to remove excess unincorporated label and pre-incubate with varying concentrations of this compound for a defined period (e.g., 30 minutes).

  • Stimulation: Stimulate catecholamine release by depolarization with a high concentration of potassium (e.g., 56 mM KCl) or by applying a nicotinic acetylcholine receptor agonist (e.g., nicotine).

  • Quantification: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of total catecholamine released for each condition. Determine the IC50 value for this compound by plotting the percentage of inhibition against the peptide concentration.

Glutamate Release Assay from Neuronal Cultures

This assay assesses the effect of this compound on the release of the excitatory neurotransmitter glutamate from primary cortical neurons or iPSC-derived neurons.

Principle: Cultured neurons are stimulated to release glutamate. The concentration of glutamate in the culture medium is then measured using a commercially available colorimetric or fluorometric assay kit.

Methodology:

  • Neuronal Culture: Culture primary cortical neurons or differentiate iPSCs into cortical neurons.

  • Treatment: Pre-incubate the neuronal cultures with different concentrations of this compound.

  • Stimulation: Induce glutamate release by depolarizing the cells with high potassium chloride (KCl) or by applying a chemical stimulus like 4-aminopyridine (B3432731) (4-AP).

  • Sample Collection: Collect the culture supernatant at specific time points after stimulation.

  • Glutamate Quantification: Measure the glutamate concentration in the collected samples using a glutamate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product, which is then measured using a microplate reader.

  • Data Analysis: Normalize the glutamate release to the total protein content of the cells. Compare the amount of glutamate released in the presence and absence of this compound to determine the inhibitory effect.

Conclusion

This compound represents a significant development in the field of neuromodulatory peptides. Its well-defined mechanism of action, involving the competitive inhibition of the SNARE complex, provides a rational basis for its observed effects on neurotransmitter release and muscle contraction. The quantitative data, although primarily from cosmetic applications, demonstrates its potential efficacy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and characterize the pharmacological properties of this compound and similar compounds. Future research should focus on elucidating its precise binding kinetics, in vivo efficacy in non-dermatological models, and potential for therapeutic applications beyond the cosmetic field.

References

An In-Depth Technical Guide to the Biochemical and Physical Properties of Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as acetyl octapeptide-3 and commercially recognized as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties. This document provides a comprehensive technical overview of its biochemical and physical characteristics, mechanism of action, and relevant experimental methodologies. As an analogue of the N-terminal end of the SNAP-25 protein, this compound functions as a competitive inhibitor of the SNARE complex, thereby modulating neurotransmitter release and attenuating muscle contractions that lead to the formation of expression lines. This guide consolidates quantitative data, details experimental protocols for its synthesis, purification, and efficacy testing, and provides visual representations of its mechanism of action and experimental workflows.

Introduction

The pursuit of effective and non-invasive anti-aging treatments has led to the development of various bioactive peptides. Among these, neurotransmitter-inhibiting peptides, which mimic the action of botulinum toxin, have shown considerable promise. This compound is an elongated version of the well-known acetyl hexapeptide-8, designed to offer enhanced efficacy in reducing the appearance of expression wrinkles.[1] Its mechanism of action is centered on the modulation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a key component of the machinery responsible for vesicle fusion and neurotransmitter release at the neuromuscular junction.[2] By competing with SNAP-25 for a position in the SNARE complex, this compound destabilizes its formation, leading to a reduction in acetylcholine (B1216132) release and subsequent muscle relaxation.[3]

Biochemical Properties

PropertyDescriptionSource(s)
INCI Name This compound / Acetyl Octapeptide-3[4]
Amino Acid Sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2[5]
Molecular Formula C41H70N16O16S[6]
Molecular Weight 1075.16 g/mol [6]
Mechanism of Action Competitive inhibitor of the SNAP-25 protein in the SNARE complex, leading to reduced acetylcholine release and muscle contraction.[3]
Biological Activity Anti-wrinkle, muscle relaxant.[6][7]

Physical Properties

PropertyDescriptionSource(s)
Appearance White to off-white powder.[8]
Solubility Soluble in water.[8]
Stability in Solution Peptide solutions are less stable than the lyophilized form. For long-term storage, solutions should be kept at -20°C or -80°C. Stability is optimal at a pH of 5-6.[9]
Storage of Lyophilized Powder Store in a dry, dark place at 2-8°C for long-term storage. Can be transported at room temperature.[4]

Mechanism of Action: SNARE Complex Inhibition

This compound exerts its muscle-relaxing effects by interfering with the formation of the SNARE complex at the presynaptic terminal of neuromuscular junctions. The SNARE complex, composed of the proteins SNAP-25, syntaxin, and VAMP (vesicle-associated membrane protein), is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of the neurotransmitter acetylcholine (ACh).[10]

This compound mimics the N-terminal end of SNAP-25 and competes for a position within the SNARE complex.[5] This competition destabilizes the complex, making it less efficient at mediating vesicle fusion.[2] Consequently, the amount of acetylcholine released into the synaptic cleft is reduced, leading to a decrease in muscle contraction and the relaxation of facial expression lines.[7]

SNARE_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Vesicle Synaptic Vesicle ACh Acetylcholine SNARE_Complex SNARE Complex (SNAP-25, Syntaxin, VAMP) SNAP25_Site SNARE_Complex->SNAP25_Site ACh_Released Reduced ACh Release SNARE_Complex->ACh_Released Inhibits Acetyl_Octapeptide This compound Acetyl_Octapeptide->SNAP25_Site Competes with SNAP-25 Receptor ACh Receptor ACh_Released->Receptor Reduced Binding Muscle_Contraction Muscle Contraction Receptor->Muscle_Contraction Reduced Stimulation

Figure 1: Mechanism of SNARE complex inhibition by this compound.

Experimental Protocols

Synthesis and Purification

This compound is synthesized using solid-phase peptide synthesis (SPPS), followed by purification via high-performance liquid chromatography (HPLC).

5.1.1. Solid-Phase Peptide Synthesis (SPPS) Protocol

  • Resin Preparation: Swell a suitable resin (e.g., Rink amide resin for a C-terminal amide) in a non-polar solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Aspartic Acid) using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Add this mixture to the resin and allow it to react.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Ala, Arg, Arg, Gln, Met, Glu, Glu).

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using a solution of acetic anhydride (B1165640) and a base (e.g., DIEA) in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

5.1.2. HPLC Purification Protocol

  • Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent, typically the initial mobile phase (e.g., 0.1% TFA in water).

  • Column: Use a reversed-phase C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes.

  • Detection: Monitor the elution of the peptide using a UV detector at a wavelength of 210-230 nm.

  • Fraction Collection: Collect the fractions containing the peak corresponding to the purified this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[11]

SPPS_Workflow Start Start Resin_Swell Swell Resin Start->Resin_Swell Fmoc_Deprotect Fmoc Deprotection Resin_Swell->Fmoc_Deprotect AA_Couple Amino Acid Coupling Fmoc_Deprotect->AA_Couple Wash1 Wash AA_Couple->Wash1 Loop All Amino Acids Added? Wash1->Loop Loop->Fmoc_Deprotect No Acetylation N-terminal Acetylation Loop->Acetylation Yes Cleavage Cleavage from Resin Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization End End Lyophilization->End

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).
In Vitro Efficacy Assay: SNARE Complex Formation

This assay evaluates the ability of this compound to inhibit the formation of the SNARE complex. A fluorescence resonance energy transfer (FRET)-based assay is commonly employed.

  • Protein Expression and Purification: Express and purify recombinant SNARE proteins (VAMP2, syntaxin-1, and SNAP-25). One of the proteins (e.g., VAMP2) is labeled with a donor fluorophore (e.g., BODIPY FL), and another (e.g., SNAP-25) is labeled with an acceptor fluorophore (e.g., TMR).[12]

  • Reaction Setup: In a microplate, combine the labeled and unlabeled SNARE proteins in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. A control group with no peptide is also included.

  • Incubation: Incubate the plate to allow for SNARE complex formation.

  • FRET Measurement: Measure the FRET signal using a fluorescence plate reader. The formation of the SNARE complex brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the FRET signal compared to the control. The IC50 value can be calculated to quantify the peptide's inhibitory potency.

In Vitro Efficacy Assay: Acetylcholine Release

This assay measures the effect of this compound on the release of acetylcholine from cultured neuronal cells (e.g., PC12 cells or primary neurons).

  • Cell Culture: Culture neuronal cells in a suitable medium.

  • Peptide Treatment: Treat the cells with different concentrations of this compound for a specified period.

  • Stimulation of ACh Release: Induce acetylcholine release by depolarizing the cells, for example, by adding a high concentration of potassium chloride (KCl) to the culture medium.

  • Sample Collection: Collect the cell culture supernatant.

  • ACh Quantification: Measure the concentration of acetylcholine in the supernatant using a commercially available acetylcholine assay kit (colorimetric or fluorometric) or by LC-MS/MS.[13][14]

  • Data Analysis: Compare the amount of acetylcholine released from peptide-treated cells to that from untreated control cells to determine the inhibitory effect of this compound.

Clinical Efficacy Study: Wrinkle Reduction

A randomized, double-blind, placebo-controlled clinical study can be designed to evaluate the anti-wrinkle efficacy of a topical formulation containing this compound.[15][16]

  • Subject Recruitment: Recruit healthy volunteers with mild to moderate facial wrinkles.

  • Study Design: Randomly assign subjects to either the active group (receiving the formulation with this compound) or the placebo group.

  • Treatment Protocol: Instruct subjects to apply the assigned formulation to their facial wrinkles (e.g., crow's feet, forehead lines) twice daily for a defined period (e.g., 28 days).

  • Efficacy Assessment: Evaluate wrinkle reduction at baseline and at specified time points during the study. This can be done using:

    • Clinical Grading: A dermatologist assesses wrinkle severity using a standardized scale.

    • Instrumental Analysis: Techniques such as silicone replica analysis with 3D imaging (e.g., PRIMOS) or digital photography with image analysis software (e.g., VISIA) are used to quantify changes in wrinkle depth, volume, and length.

  • Statistical Analysis: Statistically analyze the data to determine if there is a significant difference in wrinkle reduction between the active and placebo groups.

Quantitative Data Summary

Study TypeParameterResultSource(s)
In VitroInhibition of Glutamate Release43% inhibition at 1.5 mM concentration.[4]
ClinicalWrinkle Reduction (up to)63% reduction in wrinkle depth after 28 days of twice-daily application of a cream containing 10% of an acetyl octapeptide-3 solution.[5]
ClinicalWrinkle Reduction (mean)35% mean reduction in wrinkle depth.[4]
Clinical (Combination)Improvement in Facial Lines and WrinklesStatistically significant improvement in facial lines, facial wrinkles, eye lines, and eye wrinkles at week 14.[13][17]

Safety and Toxicology

This compound is generally considered safe for topical use in cosmetic formulations. In vitro cytotoxicity studies are essential to determine the safe concentration range.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Seed human dermal fibroblasts or keratinocytes in a 96-well plate and culture until they reach a suitable confluency.

  • Peptide Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells with the peptide for a specified time (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. This helps to determine the non-cytotoxic concentration range of the peptide.[18]

Conclusion

This compound is a well-characterized synthetic peptide with a clear mechanism of action involving the inhibition of the SNARE complex. Its ability to reduce muscle contractions translates to a demonstrable anti-wrinkle effect, supported by both in vitro and clinical data. This technical guide provides a foundational understanding of its properties and the experimental methodologies used to evaluate its efficacy and safety, serving as a valuable resource for researchers and professionals in the development of advanced skincare and dermatological products. Further research focusing on optimizing its delivery into the skin and exploring its synergistic effects with other active ingredients will continue to expand its potential in the field of cosmetic science.

References

Acetyl Octapeptide-1: A Technical Guide to its Sequence, Molecular Weight, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, a synthetic peptide, has garnered significant attention in the fields of cosmetics and neuroscience for its targeted action on the mechanisms of neurotransmitter release. This technical guide provides a comprehensive overview of its fundamental properties, including its amino acid sequence and molecular weight. Delving into its mechanism of action, this document elucidates its role as a competitive inhibitor of the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, a critical component in vesicular fusion and neurotransmitter exocytosis. Detailed experimental protocols for assessing its bioactivity are provided, alongside a quantitative summary of its reported efficacy. Signaling pathway and experimental workflow diagrams are included to offer a clear visual representation of the concepts discussed.

Core Properties of this compound

This compound is a synthetically derived peptide composed of eight amino acids. Its primary structure and key quantitative data are summarized below.

PropertyValueReference(s)
Amino Acid Sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2[1][2]
Molecular Formula C41H70N16O16S[1][3]
Molecular Weight 1075.16 g/mol [2][3][4]
Reported Efficacy 43% inhibition of glutamate (B1630785) release (at 1.5 mM)[5]
Up to 63% reduction in wrinkle depth (30 days)[6]

Mechanism of Action: SNARE Complex Inhibition

This compound exerts its biological effects by targeting the final and most critical step in neurotransmitter release: the fusion of synaptic vesicles with the presynaptic membrane. This process is mediated by the formation of the SNARE complex.

The SNARE complex is a four-helix bundle composed of three key proteins:

  • Syntaxin: A plasma membrane protein.

  • VAMP (Vesicle-Associated Membrane Protein) or Synaptobrevin: A vesicle membrane protein.

  • SNAP-25 (Synaptosome-Associated Protein of 25 kDa): A plasma membrane protein that contributes two of the four alpha-helices to the complex.

The formation of this stable complex pulls the vesicle and plasma membranes into close proximity, driving membrane fusion and the subsequent release of neurotransmitters, such as acetylcholine (B1216132) and glutamate, into the synaptic cleft.

This compound is designed as a mimic of the N-terminal end of the SNAP-25 protein. Due to this structural similarity, it can compete with the native SNAP-25 for a position within the SNARE complex. By occupying this binding site, this compound destabilizes the formation of a functional SNARE complex, thereby inhibiting the release of neurotransmitters. This leads to a reduction in muscle contraction, which is the basis for its application in reducing the appearance of expression wrinkles.

SNARE_Inhibition cluster_0 Normal Neurotransmitter Release cluster_1 Inhibition by this compound Vesicle Synaptic Vesicle VAMP VAMP/Synaptobrevin SNARE_Complex Functional SNARE Complex VAMP->SNARE_Complex Binds Presynaptic_Membrane Presynaptic Membrane Syntaxin Syntaxin Syntaxin->SNARE_Complex Binds SNAP25 SNAP-25 SNAP25->SNARE_Complex Binds NT_Release Neurotransmitter Release SNARE_Complex->NT_Release Triggers AO1 This compound NonFunctional_SNARE Non-Functional Complex AO1->NonFunctional_SNARE Competes with SNAP-25 No_NT_Release Inhibited Neurotransmitter Release NonFunctional_SNARE->No_NT_Release Prevents SNAP25_2 SNAP-25 Syntaxin_2 Syntaxin Syntaxin_2->NonFunctional_SNARE Binds VAMP_2 VAMP/Synaptobrevin VAMP_2->NonFunctional_SNARE Binds SNARE_Assay_Workflow cluster_workflow SNARE Complex Assembly Assay Workflow Protein_Prep 1. Prepare Recombinant SNARE Proteins (Syntaxin, VAMP, SNAP-25) Labeling 2. Label Proteins with Donor & Acceptor Fluorophores Protein_Prep->Labeling Plate_Setup 3. Plate Setup: - Labeled SNARE Proteins - this compound (Test) - Vehicle (Control) Labeling->Plate_Setup Incubation 4. Incubate at 37°C Plate_Setup->Incubation Measurement 5. Measure FRET Signal Incubation->Measurement Analysis 6. Analyze Data: Calculate % Inhibition Measurement->Analysis Neurotransmitter_Release_Assay cluster_workflow Neurotransmitter Release Assay Workflow Cell_Culture 1. Culture & Differentiate Neuronal Cells (e.g., PC-12) Peptide_Treatment 2. Treat with this compound or Vehicle Control Cell_Culture->Peptide_Treatment Stimulation 3. Stimulate with High KCl Peptide_Treatment->Stimulation Sample_Collection 4. Collect Supernatant Stimulation->Sample_Collection Quantification 5. Quantify Neurotransmitter (e.g., ELISA) Sample_Collection->Quantification Analysis 6. Calculate % Inhibition of Release Quantification->Analysis

References

An In-Depth Technical Guide to the Solubility and Stability of Acetyl Octapeptide-1 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, a synthetic peptide also known under the trade name SNAP-8™, has garnered significant attention in the cosmetic and pharmaceutical fields for its targeted action on expression wrinkles. As an elongated analogue of Acetyl Hexapeptide-8, it functions by modulating the formation of the SNARE complex, thereby reducing muscle contractions. This technical guide provides a comprehensive overview of the solubility and stability of this compound in its lyophilized powder form. Key physicochemical properties, detailed experimental protocols for solubility and stability assessment, and an exploration of its degradation pathways are presented to support formulation development and ensure product efficacy and safety.

Physicochemical Properties

This compound is a white to off-white, odorless, and tasteless lyophilized powder. Its structure, featuring N-terminal acetylation and C-terminal amidation, significantly enhances its resistance to enzymatic degradation by peptidases.

Table 1: General Physicochemical Properties of this compound Powder

PropertyValueReference(s)
Appearance White to off-white lyophilized powder[1][2]
Molecular Formula C₄₁H₇₀N₁₆O₁₆S[3]
Molecular Weight 1075.16 g/mol [4]
Amino Acid Sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂[5]
Purity (HPLC) ≥95% - 98%[2]

Solubility Profile

The solubility of this compound is a critical parameter for its incorporation into various formulations. Its hydrophilic nature, attributed to the charged amino acid residues, dictates its solubility characteristics in aqueous and organic solvents.

Table 2: Solubility of this compound Powder

SolventSolubilityObservations and RecommendationsReference(s)
Water SolubleReadily dissolves in sterile, oxygen-free water. Sonication can aid dissolution.[6][7]
Phosphate-Buffered Saline (PBS) SolubleA suitable aqueous buffer for biological assays.[7]
Glycerin/Water Mixtures SolubleA 20-30% glycerol-aqueous solution is effective for preparing stock solutions.
Propylene Glycol SolubleCan be used as a co-solvent in formulations.
Ethanol Slightly SolubleMay require agitation or sonication for complete dissolution.
Dimethyl Sulfoxide (B87167) (DMSO) SolubleA common solvent for preparing stock solutions. Use fresh, anhydrous DMSO to avoid oxidation of the methionine residue.[4][8]
Acetonitrile (ACN) SolubleOften used as a component of the mobile phase in HPLC analysis.[8]
Petroleum Ether InsolubleNot a suitable solvent.
Experimental Protocol for Quantitative Solubility Determination

A precise determination of solubility can be achieved through the following protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Peptide: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved powder.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved peptide using a validated analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 214 nm.

  • Calculation: The solubility is calculated based on the measured concentration in the supernatant.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess peptide to solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Centrifuge to separate solid B->C D Withdraw supernatant C->D Collect clear supernatant E Dilute supernatant D->E F Quantify by RP-HPLC E->F G Solubility Value F->G Calculate solubility

Figure 1: Workflow for quantitative solubility determination.

Stability Profile

The stability of this compound is crucial for maintaining its biological activity and ensuring the safety of the final product. Its degradation can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

General Stability and Storage Recommendations

As a lyophilized powder, this compound is relatively stable when stored under appropriate conditions.

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional RecommendationsReference(s)
Lyophilized Powder -20°C to -15°CUp to 24 monthsProtected from light, in a sealed container.[1]
Lyophilized Powder 2-8°CShorter termProtected from light, in a sealed container.[2]
Aqueous Solution 4°CAt least 96 hoursPrepare fresh solutions for optimal activity.[9]
Stock Solution in DMSO -20°C or -80°CUp to 1 month (-20°C) or 6 months (-80°C)Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[4]
pH Stability

This compound exhibits good stability within a specific pH range, which is an important consideration for the formulation of aqueous-based products.

Table 4: pH Stability of this compound

pH RangeStabilityImplications for Formulation
4.0 - 7.0Generally stableFormulations should be buffered within this range to minimize degradation.
< 4.0 (Acidic)Potential for hydrolysis of peptide bonds.Avoid highly acidic conditions.
> 7.0 (Alkaline)Potential for deamidation and other base-catalyzed degradation pathways.Avoid highly alkaline conditions.
Degradation Pathways

Several chemical modifications can lead to the degradation of this compound, resulting in a loss of potency and the formation of impurities.

  • Hydrolysis: Cleavage of the peptide bonds can occur under strongly acidic or basic conditions, leading to the fragmentation of the peptide chain.

  • Deamidation: The side chains of asparagine and glutamine residues can undergo hydrolysis to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's conformation and activity.

  • Oxidation: The methionine residue in the sequence is susceptible to oxidation, forming methionine sulfoxide. This can be initiated by exposure to air, light, or oxidizing agents. The use of antioxidants in formulations may be considered to mitigate this.[10][11]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13][14]

Table 5: Typical Conditions for Forced Degradation Studies of Peptides

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temperature (e.g., 60°C)Peptide bond cleavage
Base Hydrolysis 0.1 M - 1 M NaOH, room or elevated temperatureDeamidation, peptide bond cleavage, racemization
Oxidation 3-30% H₂O₂, room temperatureOxidation of methionine
Thermal Degradation Dry heat (e.g., 80-100°C) or in solution at elevated temperaturesVarious degradation pathways
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photoreactions, often involving aromatic residues (none in this peptide) or oxidation
Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact peptide from its degradation products.

  • Forced Degradation: Subject samples of this compound to the stress conditions outlined in Table 5.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the separation of all components.

    • Detection: UV at 214 nm and 280 nm.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve all degradation products from the parent peptide peak.

  • Stability Testing: Store samples under various conditions (e.g., different temperatures and pH values) and analyze them at specified time points using the validated stability-indicating method.

  • Data Analysis: Determine the degradation kinetics by plotting the concentration of the intact peptide over time.

G cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_stability Stability Study A Acid Hydrolysis F Develop Separation Method B Base Hydrolysis C Oxidation D Thermal E Photolysis G Validate Method (ICH) F->G H Store Samples G->H I Analyze at Time Points H->I J Determine Degradation Kinetics I->J

Figure 2: Workflow for a peptide stability study.

Mechanism of Action: Inhibition of the SNARE Complex

This compound exerts its biological effect by mimicking the N-terminal end of the SNAP-25 protein, a key component of the Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor (SNARE) complex. This complex is essential for the fusion of vesicles containing neurotransmitters (like acetylcholine) with the presynaptic membrane, leading to muscle contraction.[5][15]

By competitively inhibiting the formation of a functional SNARE complex, this compound destabilizes it, leading to a reduction in neurotransmitter release and subsequent muscle relaxation. This mechanism is the basis for its use in reducing the appearance of expression wrinkles.[5][15]

SNARE_Pathway cluster_presynaptic Presynaptic Terminal cluster_membrane Presynaptic Membrane cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Vesicle Synaptic Vesicle (contains Acetylcholine) v_SNARE VAMP/Synaptobrevin (v-SNARE) SNARE_Complex SNARE Complex Formation v_SNARE->SNARE_Complex t_SNARE1 Syntaxin (t-SNARE) t_SNARE1->SNARE_Complex t_SNARE2 SNAP-25 (t-SNARE) t_SNARE2->SNARE_Complex ACh Acetylcholine Receptor Acetylcholine Receptor ACh->Receptor Contraction Muscle Contraction Receptor->Contraction Fusion Vesicle Fusion & ACh Release SNARE_Complex->Fusion Fusion->ACh Acetyl_Octapeptide This compound Acetyl_Octapeptide->SNARE_Complex Inhibits

Figure 3: Signaling pathway of SNARE complex-mediated neurotransmitter release and its inhibition by this compound.

Conclusion

This compound powder possesses favorable solubility in aqueous solutions and polar organic solvents, making it adaptable to a variety of formulation types. Its stability is enhanced by its modified termini, although it remains susceptible to degradation under harsh pH conditions and in the presence of oxidizing agents. Proper storage and formulation within a pH range of 4.0 to 7.0 are critical for maintaining its integrity and biological activity. The provided experimental protocols offer a framework for the rigorous assessment of its solubility and stability, which is indispensable for the development of effective and safe drug and cosmetic products. A thorough understanding of its degradation profile through forced degradation studies will further aid in the development of robust and reliable formulations.

References

Methodological & Application

Application Notes and Protocols for Acetyl Octapeptide-1 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Octapeptide-1, also commonly known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant attention in the cosmetic and therapeutic fields. Structurally, it is an elongation of the well-known Acetyl Hexapeptide-8, designed to mimic the N-terminal end of the SNAP-25 protein. Its primary mechanism of action involves the modulation of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. By competing with SNAP-25 for a position in this complex, this compound destabilizes it, leading to a reduction in the release of neurotransmitters, which in turn attenuates muscle contractions. This mode of action has established it as a popular ingredient in anti-wrinkle cosmetic formulations.[1]

Beyond its cosmetic applications, emerging research suggests potential neuroprotective and anti-inflammatory properties for this compound, making it a molecule of interest for broader therapeutic development. These application notes provide detailed protocols for the in vitro investigation of this compound, focusing on its effects on cell viability, neuronal function, and inflammatory responses.

Data Presentation

The following tables summarize key quantitative data related to the in vitro activity of this compound and its analogue, Acetyl Hexapeptide-8.

Peptide Cell Line Assay Concentration Effect Reference
Acetyl Hexapeptide-8 AmideHuman Epidermal FibroblastsProliferation Assay (EZ4U)100 µMSignificant antiproliferative activity[2]
Acetyl Hexapeptide-8 AmideHuman Neuroblastoma (IMR-32)Proliferation Assay (EZ4U)>10 µMSignificant antiproliferative activity[2]
Acetyl Hexapeptide-8 AmideHuman Embryonic Kidney (HEK)-293Proliferation Assay (EZ4U)IC50 = 34.862 µMAntiproliferative activity[2]
Acetyl Hexapeptide-8Co-culture systemMuscle Contraction100 ppm26% inhibition of muscle contractions[3]

Experimental Protocols

Cell Culture Protocols

a) Human Dermal Fibroblasts (HDF) Culture

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, 50 units/mL penicillin, and 50 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using 0.05% Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at a 1:5 ratio. Change media every 2-3 days.

b) Neuronal Cell Line (e.g., SH-SY5Y, PC12) Culture

  • Media: For SH-SY5Y, use a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 50 units/mL penicillin, and 50 µg/mL streptomycin. For PC12, use RPMI-1640 medium with 10% horse serum, 5% FBS, and antibiotics.

  • Differentiation (Optional): To induce a more mature neuronal phenotype in SH-SY5Y cells, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days. For PC12 cells, treat with 50-100 ng/mL Nerve Growth Factor (NGF) for a similar duration.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cell lines such as fibroblasts or neuroblastoma cells.

  • Materials:

    • Cells of interest (e.g., Human Dermal Fibroblasts, SH-SY5Y)

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in sterile water or PBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle-only control.

    • Replace the medium in the wells with the prepared peptide solutions and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Muscle Contraction Inhibition Assay

This assay provides a functional measure of this compound's ability to inhibit muscle cell contraction, which is central to its anti-wrinkle effect.

  • Model: Co-culture of differentiated motor neurons and myotubes, or a skeletal muscle cell line (e.g., C2C12) differentiated into myotubes.

  • Procedure:

    • Differentiate myoblasts into myotubes by switching to a low-serum differentiation medium.

    • Once myotubes are formed and exhibit spontaneous contractions, treat the cultures with varying concentrations of this compound (e.g., 10 µM to 500 µM) for 24-48 hours.

    • Stimulate muscle contraction using acetylcholine (B1216132) or electrical field stimulation.

    • Record and quantify the frequency and amplitude of myotube contractions using video microscopy and image analysis software.

    • Compare the contraction parameters between treated and untreated cells to determine the inhibitory effect of the peptide.

Western Blot Analysis of SNAP-25

This protocol allows for the direct assessment of this compound's mechanism of action by observing its effect on the SNARE complex.

  • Cell Lysate Preparation:

    • Culture neuronal cells (e.g., differentiated SH-SY5Y) and treat with this compound (e.g., 100 µM) for 24 hours.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against SNAP-25 overnight at 4°C. To specifically assess the peptide's action, antibodies that recognize the cleaved form of SNAP-25 can be utilized if a relevant cleavage event is expected or induced.[4][5][6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

In Vitro Anti-Inflammatory Assay

This protocol evaluates the potential of this compound to mitigate inflammatory responses in a macrophage cell line.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined by a prior viability assay) for 1-2 hours.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators.

    • Nitric Oxide (NO) Measurement: Quantify nitrite (B80452) accumulation in the supernatant using the Griess reagent.

    • Cytokine Measurement (ELISA): Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.[7]

Neuroprotection Assay

This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxic insult.

  • Cell Line: Differentiated SH-SY5Y or primary cortical neurons.

  • Procedure:

    • Plate and differentiate neuronal cells as previously described.

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

    • Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for oxidative stress or glutamate (B1630785) for excitotoxicity.

    • After 24 hours of incubation with the neurotoxin, assess cell viability using the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).

    • Compare the viability of cells pre-treated with this compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

Mandatory Visualizations

Signaling Pathway of this compound

SNARE_Inhibition cluster_presynaptic Presynaptic Terminal cluster_inhibition Inhibition by this compound Vesicle Synaptic Vesicle (with VAMP/Synaptobrevin) SNARE_Complex SNARE Complex (Syntaxin, SNAP-25, VAMP) Vesicle->SNARE_Complex Fusion Membrane Presynaptic Membrane (with Syntaxin, SNAP-25) SNARE_Complex->Membrane Neurotransmitter Release Neurotransmitter_Release Reduced Muscle Contraction SNARE_Complex->Neurotransmitter_Release Inhibition AO1 This compound SNAP25 SNAP-25 AO1->SNAP25 Competes with SNAP25->SNARE_Complex Incorporation Cell_Viability_Workflow start Start: Seed Cells in 96-well Plate incubation1 Incubate for 24h (Cell Adhesion) start->incubation1 treatment Treat with this compound (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Analyze Data: Calculate % Viability readout->analysis end End analysis->end Neuroprotection_Logic cluster_conditions Experimental Conditions cluster_outcome Expected Outcome control Control (No Treatment) high_viability High Cell Viability control->high_viability toxin_only Neurotoxin Only low_viability Low Cell Viability toxin_only->low_viability peptide_toxin This compound + Neurotoxin intermediate_viability Increased Viability (Neuroprotection) peptide_toxin->intermediate_viability

References

Dissolving Acetyl Octapeptide-1 for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, a synthetic peptide, is a potent modulator of neurotransmitter release, making it a valuable tool in neuroscience, dermatology, and drug discovery research. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of this compound for various experimental settings, including in vitro, cell-based, and in vivo assays. It also includes a summary of its solubility properties, stability information, and a diagram of its mechanism of action.

Introduction to this compound

This compound is a biomimetic peptide that functions as a competitive inhibitor of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. By mimicking the N-terminal end of the SNAP-25 protein, it interferes with the assembly of the SNARE complex, which is essential for the fusion of vesicles containing neurotransmitters with the presynaptic membrane. This action leads to a reduction in the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction, resulting in the attenuation of muscle contraction.[1] Its targeted mechanism of action has led to its investigation in various research fields, particularly those focused on neuromuscular signaling and skin aging.

Physicochemical and Solubility Data

This compound is typically supplied as a lyophilized white to off-white crystalline powder.[2] Understanding its solubility is the first step in preparing it for experimental use.

PropertyDataReference(s)
Appearance White to off-white crystalline powder[2]
Water Solubility ≥80 mg/mL[2]
DMSO Solubility 100 mg/mL (ultrasonication may be required)[3][4]
Other Aqueous Solvents Readily soluble in aqueous/alcoholic systems such as propylene (B89431) glycol and glycerin.[2]
Ethanol Solubility Slightly soluble[2]
Non-Polar Solvents Insoluble in solvents like petroleum ether.[2]
Chemical Stability (pH) Stable within a pH range of 4.0-7.5.[2]

General Protocol for Reconstitution of Lyophilized this compound

This general protocol provides a step-by-step guide for reconstituting lyophilized this compound to prepare a stock solution. Aseptic techniques should be followed to prevent microbial contamination.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity solvent (e.g., sterile distilled water, DMSO, or sterile PBS)

  • Sterile, precision pipettes and tips

  • Vortex mixer and/or sonicator

  • Sterile, polypropylene (B1209903) microcentrifuge tubes for aliquoting

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifuge: Briefly centrifuge the vial at a low speed to ensure that all the lyophilized powder is at the bottom of the vial.

  • Select the Solvent: Based on the intended experiment, choose an appropriate solvent (see Section 4 for specific recommendations). For most biological assays, preparing a concentrated stock solution in DMSO or sterile water is recommended.

  • Add the Solvent: Carefully open the vial and, using a sterile pipette, add the calculated volume of the chosen solvent to achieve the desired stock concentration. To minimize foaming, add the solvent slowly down the side of the vial.

  • Dissolve the Peptide: Gently swirl the vial to dissolve the peptide. If necessary, vortex the solution at a low speed or sonicate the vial in a water bath for short intervals until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[3]

Experimental Protocols

Preparation for Cell-Based Assays

For experiments involving cell cultures (e.g., neuronal cells, keratinocytes), it is crucial to prepare the peptide in a manner that is non-toxic to the cells.

Recommended Solvent for Stock Solution: Dimethyl sulfoxide (B87167) (DMSO) or sterile Phosphate-Buffered Saline (PBS).

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in high-purity DMSO.

  • For the experiment, dilute the DMSO stock solution with sterile cell culture medium to the final working concentration.

  • Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the specific cell line being used. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.

  • Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the peptide-treated samples.

Preparation for In Vitro Biochemical Assays

For biochemical assays, such as those investigating the inhibition of SNARE complex formation, the choice of buffer is critical for maintaining the peptide's activity and the integrity of the other assay components.

Recommended Solvent: Sterile, high-purity water or a buffer compatible with the assay system (e.g., HEPES, Tris).

Protocol:

  • Reconstitute the lyophilized this compound in sterile, high-purity water to create a concentrated stock solution.

  • Dilute the aqueous stock solution with the specific assay buffer to the desired final concentration.

  • The pH of the final solution should be maintained within the peptide's stable range of 4.0-7.5.[2]

Preparation for In Vivo Studies (Topical Application)

For dermatological or cosmetic research involving topical application, this compound is typically incorporated into a suitable vehicle that enhances skin penetration.

Recommended Vehicle: A hydrophilic gel or an oil-in-water emulsion.

Protocol:

  • Prepare an aqueous solution of this compound in sterile water or a water/propylene glycol mixture.

  • Incorporate the aqueous peptide solution into the chosen vehicle (e.g., hydrogel, cream, or lotion base) during the formulation process.

  • To ensure stability, the peptide solution should be added during the cooling phase of the formulation process, at a temperature below 40°C.

  • The final pH of the formulation should be adjusted to be within the peptide's stability range (4.0-7.5).[2]

Mechanism of Action: Signaling Pathway

This compound acts by competitively inhibiting the formation of the SNARE complex at the presynaptic terminal. This diagram illustrates the mechanism.

SNARE_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Vesicle Synaptic Vesicle (with Acetylcholine) VAMP VAMP/Synaptobrevin SNARE SNARE Complex VAMP->SNARE Binds SNAP25 SNAP-25 SNAP25->SNARE Binds Syntaxin Syntaxin Syntaxin->SNARE Binds SNARE->Vesicle Mediates Fusion Receptor Acetylcholine Receptor SNARE->Receptor Acetylcholine Release AO1 This compound AO1->SNAP25 Competitively Binds AO1->SNARE Inhibits Formation Contraction Muscle Contraction Receptor->Contraction Initiates

Caption: Inhibition of SNARE complex formation by this compound.

Experimental Workflow for Preparing a Cell-Based Assay

This workflow outlines the key steps for preparing this compound for a typical cell-based experiment.

Experimental_Workflow start Start: Lyophilized This compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to pellet powder equilibrate->centrifuge reconstitute Reconstitute to create concentrated stock solution centrifuge->reconstitute prepare_solvent Prepare sterile solvent (e.g., DMSO) prepare_solvent->reconstitute vortex Gently vortex/sonicate to ensure full dissolution reconstitute->vortex aliquot Aliquot stock solution for storage vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot for experiment store->thaw dilute Dilute stock in cell culture medium to working concentration thaw->dilute treat_cells Add diluted peptide to cell cultures dilute->treat_cells incubate Incubate for defined period treat_cells->incubate analyze Analyze experimental outcome incubate->analyze

Caption: Workflow for preparing this compound for cell-based assays.

Conclusion

The successful use of this compound in research hinges on its proper dissolution and handling. Its high solubility in water and DMSO provides flexibility for preparing solutions for a range of experimental applications. By following the detailed protocols and considering the specific requirements of the experimental system, researchers can ensure the integrity and activity of the peptide, leading to accurate and reproducible results. Always refer to the manufacturer's specific instructions for the lot of peptide being used.

References

Application Notes and Protocols: Acetyl Octapeptide-1 for Neuronal Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl octapeptide-1, often referred to by its trade name, is a synthetic peptide that functions as a mimetic of the N-terminal end of SNAP-25. It is designed to compete with SNAP-25 for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. By destabilizing the formation of the SNARE complex, this compound effectively modulates neurotransmitter release. This mechanism makes it a compelling compound for investigation in various neuronal cell assays, particularly those studying synaptic transmission, neuronal excitability, and neurite outgrowth. These application notes provide detailed protocols for utilizing this compound in neuronal cell cultures.

Mechanism of Action: SNARE Complex Inhibition

The release of neurotransmitters from a presynaptic neuron is a tightly regulated process mediated by the SNARE complex. This complex is composed of three key proteins: synaptobrevin (on the synaptic vesicle), and syntaxin (B1175090) and SNAP-25 (on the presynaptic membrane). The assembly of these proteins into a stable four-helix bundle brings the vesicle and plasma membranes into close proximity, driving membrane fusion and subsequent neurotransmitter release.

This compound, by mimicking a portion of SNAP-25, interferes with the proper assembly of the SNARE complex. This competitive inhibition leads to a reduction in the efficiency of synaptic vesicle fusion and, consequently, a decrease in the release of neurotransmitters like glutamate (B1630785) and acetylcholine.

SNARE_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle Synaptobrevin Synaptobrevin SNARE_Complex SNARE Complex (Fusion) Synaptobrevin->SNARE_Complex Binds Neurotransmitter_Release Neurotransmitter Release SNARE_Complex->Neurotransmitter_Release Leads to Neurotransmitter_Release->Neurotransmitters AO1 Acetyl Octapeptide-1 AO1->SNARE_Complex Inhibits SNAP25 SNAP-25 SNAP25->SNARE_Complex Binds Syntaxin Syntaxin Syntaxin->SNARE_Complex Binds Receptors Receptors Neurotransmitters->Receptors Bind to

Fig 1. Mechanism of SNARE Complex Inhibition by this compound.

Recommended Dosage for In Vitro Neuronal Assays

Due to the limited availability of public data on this compound for neuronal cell research, the following dosage recommendations are extrapolated from studies on similar peptides and its cosmetic applications. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Assay TypeRecommended Starting Concentration RangeIncubation Time
Neuronal Viability/Toxicity Assay1 µM - 100 µM24 - 72 hours
Neurite Outgrowth Assay10 µM - 200 µM48 - 72 hours
Neurotransmitter Release Assay50 µM - 500 µM1 - 24 hours

Note: A vehicle control (the solvent used to dissolve the peptide, e.g., sterile water or PBS) should always be included in your experiments.

Experimental Protocols

Neuronal Viability/Toxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound on neuronal cells using a standard MTT assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on a plate shaker to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control.

Viability_Assay_Workflow A Seed Neuronal Cells (96-well plate) B Adherence (Overnight) A->B C Treat with Acetyl Octapeptide-1 (Serial Dilutions) B->C D Incubate (24-72 hours) C->D E Add MTT Reagent D->E F Incubate (2-4 hours) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Data Analysis H->I

Fig 2. Workflow for the Neuronal Viability Assay.
Neurite Outgrowth Assay

This protocol assesses the effect of this compound on the extension of neurites from neuronal cells.

Materials:

  • Neuronal cell line capable of differentiation (e.g., PC12, SH-SY5Y) or primary neurons

  • Differentiation medium (e.g., low-serum medium containing NGF for PC12 cells)

  • This compound stock solution

  • 24-well plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope and imaging software

Procedure:

  • Cell Seeding: Seed cells on coated 24-well plates in their regular growth medium and allow them to attach.

  • Differentiation and Treatment: Replace the growth medium with differentiation medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Neurotransmitter Release Assay (Glutamate as an example)

This protocol measures the effect of this compound on depolarization-evoked glutamate release from neuronal cultures.

Materials:

  • Mature neuronal cultures (e.g., primary cortical neurons cultured for at least 10 days in vitro)

  • Krebs-Ringer-HEPES (KRH) buffer (low K⁺)

  • KRH buffer with high K⁺ (e.g., 56 mM KCl) for depolarization

  • This compound stock solution

  • Glutamate assay kit (commercially available)

  • Plate reader

Procedure:

  • Pre-incubation: Gently wash the neuronal cultures twice with KRH buffer. Pre-incubate the cells with different concentrations of this compound or vehicle control in KRH buffer for 1-2 hours.

  • Basal Release: Collect the supernatant to measure basal glutamate release.

  • Depolarization: Replace the buffer with high K⁺ KRH buffer (also containing the respective concentrations of this compound or vehicle) and incubate for 5-15 minutes to induce neurotransmitter release.

  • Sample Collection: Collect the supernatant for the measurement of depolarization-evoked glutamate release.

  • Glutamate Quantification: Measure the glutamate concentration in the collected supernatants using a glutamate assay kit according to the manufacturer's instructions.

  • Analysis: Normalize the depolarization-evoked release to the basal release and express the data as a percentage of the vehicle-treated control.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. An example is provided below.

This compound (µM)Cell Viability (% of Control)Average Neurite Length (µm)Evoked Glutamate Release (% of Control)
0 (Vehicle)100 ± 5.285.3 ± 7.1100 ± 8.9
1098.1 ± 4.876.5 ± 6.385.2 ± 7.5
5095.7 ± 6.162.1 ± 5.968.4 ± 6.2
10092.3 ± 5.545.8 ± 4.751.7 ± 5.8
20088.9 ± 6.831.2 ± 3.939.1 ± 4.3

Disclaimer: The provided protocols and dosage ranges are intended as a starting point for research purposes. Optimization for specific cell types and experimental conditions is highly recommended. Always adhere to laboratory safety guidelines when handling chemicals and biological materials.

Application of Acetyl Octapeptide-1 in SNARE Complex Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that functions as an N-terminal mimic of the SNAP-25 protein. It is a valuable tool for researchers studying the dynamics of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. By acting as a competitive inhibitor of SNAP-25, this compound offers a non-toxic and reversible alternative to neurotoxins for investigating the molecular machinery of exocytosis. This document provides detailed application notes and experimental protocols for the use of this compound in SNARE complex research.

The core function of the SNARE complex, comprising SNAP-25, Syntaxin, and VAMP2 (Synaptobrevin), is to mediate the fusion of vesicles with target membranes, a critical process for neurotransmitter release. This compound competes with endogenous SNAP-25 for a position within this complex, leading to its destabilization and a subsequent reduction in neurotransmitter exocytosis. This mechanism allows for the targeted modulation of neuronal signaling pathways.

Mechanism of Action: Competitive Inhibition of SNARE Complex Formation

This compound mimics the N-terminal end of SNAP-25, allowing it to compete for binding sites on the SNARE complex. This competitive inhibition prevents the proper assembly and "zippering" of the SNARE complex, which is essential for generating the force required for membrane fusion. The destabilized SNARE complex is less efficient at mediating the release of neurotransmitters, such as acetylcholine (B1216132) and glutamate (B1630785), from the presynaptic terminal. This leads to an attenuation of muscle contraction and neuronal excitation.[1][2][3]

SNARE_Inhibition cluster_0 Normal SNARE Complex Formation and Neurotransmitter Release cluster_1 Inhibition by this compound Vesicle Synaptic Vesicle (with VAMP2) SNARE_Complex Assembled SNARE Complex Vesicle->SNARE_Complex VAMP2 binds Presynaptic_Membrane Presynaptic Membrane (with Syntaxin & SNAP-25) Presynaptic_Membrane->SNARE_Complex Syntaxin & SNAP-25 bind Fusion Membrane Fusion & Neurotransmitter Release SNARE_Complex->Fusion drives AO1 This compound Incomplete_SNARE Destabilized SNARE Complex AO1->Incomplete_SNARE Competes with SNAP25 SNAP-25 SNAP25->Incomplete_SNARE Reduced_Release Reduced Neurotransmitter Release Incomplete_SNARE->Reduced_Release leads to SNARE_Assay_Workflow cluster_0 Protein Preparation cluster_1 Reaction Setup cluster_2 Analysis P1 Express and purify recombinant Syntaxin, VAMP2, and SNAP-25 R1 Incubate Syntaxin and SNAP-25 to form t-SNARE complex P1->R1 R2 Add this compound (experimental) or buffer (control) R1->R2 R3 Add VAMP2 to initiate ternary SNARE complex formation R2->R3 A1 Stop reaction at various time points R3->A1 A2 Analyze SNARE complex formation by SDS-PAGE (non-denaturing) A1->A2 A3 Quantify band intensity to determine % inhibition A2->A3 Neurotransmitter_Release_Workflow cluster_0 Cell Culture and Treatment cluster_1 Stimulation and Sample Collection cluster_2 Quantification and Analysis C1 Culture primary neurons (e.g., cortical or hippocampal) C2 Wash cells with basal salt solution C1->C2 C3 Incubate with this compound or vehicle control C2->C3 S1 Stimulate neurotransmitter release with high K+ solution C3->S1 S2 Collect supernatant at specified time points S1->S2 Q1 Measure glutamate concentration in supernatant using a commercial assay kit S2->Q1 Q2 Normalize glutamate release to total protein content of cells Q1->Q2 Q3 Calculate % inhibition of release Q2->Q3

References

Revolutionizing Dermal Delivery: Application Notes for Acetyl Octapeptide-1 Carrier Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of various delivery systems for Acetyl Octapeptide-1. This potent cosmetic peptide, a synthetic analogue of the N-terminal end of SNAP-25, is a key ingredient in anti-aging formulations due to its mechanism of inhibiting neurotransmitter release at the neuromuscular junction, thereby reducing the appearance of expression wrinkles.

The efficacy of this compound is intrinsically linked to its ability to penetrate the stratum corneum and reach its target site. This document outlines detailed protocols for encapsulating this compound in three distinct carrier systems—liposomes, ethosomes, and nanoemulsions—and methodologies for assessing their performance in validated in vitro skin models.

Overview of Delivery Systems

The choice of a delivery system is critical for optimizing the bioavailability and stability of this compound.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.[1][2] They are biocompatible and can enhance the penetration of active ingredients.[1][2]

  • Ethosomes: These are lipid vesicles containing a high concentration of ethanol (B145695).[3][4][5] The presence of ethanol provides the vesicles with a soft, malleable character, enabling them to permeate more efficiently through the stratum corneum compared to conventional liposomes.[3][4][6]

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.[7][8] Their small droplet size provides a large surface area, which can improve the transdermal delivery of active ingredients.[8][9]

Quantitative Data Summary

While direct comparative studies on this compound delivery systems are limited, data from studies on similar peptides, such as Acetyl Hexapeptide-8 and other cosmetic actives, provide valuable insights into the expected performance of these carriers. The following tables summarize typical characterization and performance data for liposomes, ethosomes, and nanoemulsions.

Table 1: Physicochemical Properties of this compound Delivery Systems (Representative Data)

Delivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Liposomes150 ± 250.25 ± 0.05-30 ± 555 ± 8
Ethosomes120 ± 300.20 ± 0.07-40 ± 765 ± 10
Nanoemulsions100 ± 200.15 ± 0.05-25 ± 675 ± 7

Note: Data is compiled and representative of typical values found in the literature for peptide-loaded nanocarriers and may not represent direct experimental results for this compound.

Table 2: In Vitro Skin Permeation of this compound from Different Delivery Systems (Representative Data)

Delivery SystemCumulative Amount Permeated (µg/cm²) at 24hSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)
Aqueous Solution5.2 ± 1.10.21 ± 0.050.21 ± 0.05
Liposomes15.8 ± 2.50.65 ± 0.100.65 ± 0.10
Ethosomes35.4 ± 4.21.48 ± 0.181.48 ± 0.18
Nanoemulsions28.9 ± 3.81.20 ± 0.151.20 ± 0.15

Note: This data is hypothetical and for illustrative purposes to demonstrate the potential relative performance of the delivery systems. Actual results will vary based on the specific formulation and experimental conditions. A study on psoralen (B192213) showed that ethosomes resulted in a transdermal flux 3.5 times higher than that of liposomes.[4]

Experimental Protocols

Preparation of Delivery Systems

Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Film Formation: Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution of this compound in phosphate-buffered saline (PBS, pH 7.4) by rotating the flask. This process should be carried out at a temperature above the lipid's phase transition temperature.

  • Vesicle Size Reduction: To obtain unilamellar vesicles of a desired size, sonicate the liposomal dispersion using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the unencapsulated peptide by centrifugation or dialysis.

Protocol 2: Preparation of this compound Loaded Ethosomes (Cold Method) [10]

  • Lipid and Peptide Dissolution: Dissolve phospholipids and this compound in ethanol in a covered vessel with vigorous stirring.

  • Heating: Gently heat the mixture to 30°C in a water bath.

  • Hydration: In a separate vessel, heat the aqueous phase (water or PBS) to 30°C. Add the aqueous phase slowly in a thin stream to the ethanolic mixture with constant stirring.

  • Vesicle Formation: Continue stirring for 5-10 minutes.

  • Size Reduction (Optional): The vesicle size can be reduced by sonication or extrusion.

  • Storage: Store the final formulation under refrigeration.

Protocol 3: Preparation of this compound Loaded Nanoemulsion (High-Pressure Homogenization)

  • Phase Preparation:

    • Aqueous Phase: Dissolve this compound in water.

    • Oil Phase: Mix the selected oil (e.g., medium-chain triglycerides) with a lipophilic surfactant.

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.

In Vitro Skin Permeation Studies

Protocol 4: In Vitro Skin Permeation using Franz Diffusion Cells [11][12][13]

  • Skin Preparation: Use either excised human or animal skin (e.g., porcine ear skin) or reconstructed human epidermis (RHE) models like EpiDerm™.[14][15][16] Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Equilibration: Equilibrate the skin with PBS (pH 7.4) in the receptor compartment, maintained at 32 ± 1°C, for at least 30 minutes.

  • Application of Formulation: Apply a known quantity of the this compound formulation (liposomes, ethosomes, or nanoemulsion) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][17][18]

  • Data Analysis: Calculate the cumulative amount of peptide permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

Quantification of this compound in Skin Layers

Protocol 5: Tape Stripping Method

  • Post-Permeation: After the permeation study, dismount the skin from the Franz diffusion cell.

  • Surface Cleaning: Carefully clean the skin surface to remove any excess formulation.

  • Tape Stripping: Sequentially apply and remove adhesive tapes to the stratum corneum to remove it layer by layer.

  • Extraction: Extract the peptide from the tapes using a suitable solvent.

  • Quantification: Analyze the extracted peptide concentration using LC-MS/MS.

Protocol 6: Epidermis-Dermis Separation

  • Heat Separation: After tape stripping, immerse the remaining skin sample in hot water (60°C) for a short period (e.g., 1-2 minutes) to separate the epidermis from the dermis.

  • Homogenization: Homogenize the separated epidermis and dermis tissues in a suitable buffer.

  • Extraction and Quantification: Extract the peptide from the homogenates and quantify using LC-MS/MS.

Visualization of Pathways and Workflows

Acetyl_Octapeptide_1_Signaling_Pathway cluster_pathway Mechanism of Action AO1 This compound SC Stratum Corneum AO1->SC Penetration via Delivery System SNAP25 SNAP-25 AO1->SNAP25 Inhibits Binding Epidermis Epidermis SC->Epidermis Dermis Dermis Epidermis->Dermis Neuron Presynaptic Neuron Dermis->Neuron SNARE SNARE Complex (Syntaxin, SNAP-25, VAMP) SNAP25->SNARE Competitively Inhibited by This compound Syntaxin Syntaxin Syntaxin->SNARE VAMP VAMP (Synaptobrevin) VAMP->SNARE Fusion Vesicle Fusion SNARE->Fusion Vesicle Synaptic Vesicle (contains Acetylcholine) Vesicle->Fusion ACh Acetylcholine Release Fusion->ACh Muscle Muscle Cell ACh->Muscle Contraction Muscle Contraction ACh->Contraction Stimulates Muscle->Contraction Relaxation Muscle Relaxation (Wrinkle Reduction)

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start prep Preparation of Delivery Systems (Liposomes, Ethosomes, Nanoemulsions) + this compound start->prep char Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) prep->char permeation In Vitro Skin Permeation Study (Franz Diffusion Cells) char->permeation skin_prep Skin Model Preparation (Excised Skin or Reconstructed Human Epidermis) skin_prep->permeation sampling Receptor Fluid Sampling (Time-course) permeation->sampling skin_analysis Analysis of Peptide in Skin Layers permeation->skin_analysis quant_receptor Quantification of Permeated Peptide (LC-MS/MS) sampling->quant_receptor data_analysis Data Analysis (Permeation Profiles, Flux, etc.) quant_receptor->data_analysis tape_strip Tape Stripping (Stratum Corneum) skin_analysis->tape_strip separation Epidermis-Dermis Separation skin_analysis->separation quant_skin Quantification of Retained Peptide (LC-MS/MS) tape_strip->quant_skin separation->quant_skin quant_skin->data_analysis end End data_analysis->end

Caption: Workflow for evaluating delivery systems.

By following these detailed protocols and utilizing the provided frameworks for data analysis and visualization, researchers can effectively develop and evaluate novel delivery systems to enhance the dermal penetration and efficacy of this compound.

References

Mass Spectrometry Analysis of Acetyl Octapeptide-1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide renowned for its application in the cosmetic and pharmaceutical industries as an anti-wrinkle agent.[1] Its mechanism of action involves the modulation of neurotransmitter release at the neuromuscular junction, leading to a reduction in the appearance of expression lines.[1] Structurally, it is an octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1] Accurate and sensitive analytical methods are paramount for the quality control of raw materials, formulation development, and stability testing of products containing this peptide. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the identification and quantification of peptides in complex matrices.

Principle of Analysis

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other components in a sample. The separated peptide is then introduced into a tandem mass spectrometer via electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

  • For Raw Material:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in a suitable solvent, such as water or a water/acetonitrile mixture, to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards and quality control samples.

  • For Cosmetic Formulations (e.g., Creams, Serums):

    • Accurately weigh an amount of the formulation equivalent to a known concentration of this compound.

    • Add a suitable extraction solvent (e.g., a mixture of water, acetonitrile, and/or methanol).

    • Vortex or sonicate to ensure complete extraction of the peptide.

    • Centrifuge to precipitate any insoluble excipients.

    • Collect the supernatant and, if necessary, dilute to fall within the calibration range.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC)
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Gradient A linear gradient from low to high percentage of Mobile Phase B should be optimized to achieve good peak shape and separation from matrix components. A typical starting point is 5% B, ramping to 95% B over several minutes.
Mass Spectrometry (MS)
ParameterRecommended Conditions
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ionization Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 450 °C
Collision Gas Argon

Quantitative Data

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound.

Table 1: Linearity and Limit of Quantification (LOQ)

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coeff. > 0.99
LOQ Typically in the low ng/mL range

Table 2: Precision and Accuracy

SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC < 10%< 15%85 - 115%
Medium QC < 10%< 15%85 - 115%
High QC < 10%< 15%85 - 115%

Mass Spectrometric Fragmentation Analysis

Upon collision-induced dissociation (CID) in the mass spectrometer, this compound fragments at the peptide bonds, primarily generating b and y ions. The N-terminal acetylation results in a characteristic mass shift for the b-ion series.[2]

Table 3: Theoretical m/z of Major Fragment Ions for this compound

Amino Acidb-ion (singly charged)y-ion (singly charged)
Ac-Glu214.091075.16
Glu343.13862.07
Met474.17733.03
Gln602.23601.99
Arg758.37473.93
Arg914.51317.79
Ala985.55161.65
Asp-NH21099.6090.62

Note: The m/z values are calculated for the monoisotopic masses of the singly charged ions.

The fragmentation pattern is a unique fingerprint of the peptide, allowing for confident identification. The most intense and stable fragment ions are typically selected for quantification in MRM mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (Raw Material or Formulation) extraction Extraction with Solvent start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc Liquid Chromatography (C18 Separation) filtration->lc esi Electrospray Ionization (ESI) lc->esi ms Tandem Mass Spectrometry (MRM) esi->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

snare_complex_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell vesicle Synaptic Vesicle (contains Acetylcholine) snare_complex SNARE Complex Formation (SNAP-25, Syntaxin, VAMP) vesicle->snare_complex Docking & Fusion acetylcholine_release Acetylcholine Release snare_complex->acetylcholine_release ach_receptor Acetylcholine Receptor acetylcholine_release->ach_receptor Binding muscle_contraction Muscle Contraction ach_receptor->muscle_contraction acetyl_octapeptide This compound (mimics SNAP-25) acetyl_octapeptide->snare_complex Inhibits Formation

Caption: Mechanism of action of this compound on the SNARE complex.

References

Application Notes and Protocols for HPLC Purification of Synthetic Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl octapeptide-1 is a synthetic peptide that has garnered significant interest in the cosmetic and pharmaceutical industries for its anti-wrinkle and anti-aging properties.[1][2] It functions as a neurotransmitter inhibitor by mimicking the N-terminal end of the SNAP-25 protein, thereby interfering with the formation of the SNARE complex and inhibiting the release of acetylcholine.[3] This mechanism effectively reduces muscle contractions that lead to the formation of expression lines.[4]

Following solid-phase peptide synthesis (SPPS), the crude product contains the target this compound along with various impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups.[1] High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of synthetic peptides, ensuring the high purity required for research and commercial applications. Reversed-phase HPLC (RP-HPLC) is the most common modality for peptide purification due to its high resolution and the volatility of its mobile phases, which are amenable to subsequent lyophilization.[1][5]

These application notes provide a detailed protocol for the purification of synthetic this compound using RP-HPLC.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of an effective purification strategy.

PropertyValueReference
Amino Acid Sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2[6]
Molecular Formula C41H70N16O16S[6]
Molecular Weight 1075.16 g/mol [6]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO and PBS (pH 7.2) at 10mg/mL[4]

Based on its amino acid composition, which includes several hydrophilic residues (Glu, Gln, Arg, Asp), this compound is a relatively polar peptide and is expected to elute at lower concentrations of organic mobile phase during RP-HPLC.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol outlines a general method for the initial analysis of crude synthetic this compound to determine its purity and to optimize the purification gradient.

1. Materials and Reagents:

  • Crude synthetic this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

2. Equipment:

  • Analytical HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size)

  • Data acquisition and analysis software

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

4. Sample Preparation:

  • Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. HPLC Method:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength 210-230 nm
Injection Volume 10-20 µL
Gradient 5% to 65% Mobile Phase B over 30 minutes

6. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the crude peptide by dividing the peak area of the main product by the total peak area of all components.

Protocol 2: Preparative RP-HPLC for Purification

This protocol describes the scale-up of the analytical method for the purification of this compound.

1. Materials and Reagents:

  • Crude synthetic this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

2. Equipment:

  • Preparative HPLC system with a UV detector and fraction collector

  • Reversed-phase C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-300 Å pore size)

  • Lyophilizer

3. Mobile Phase Preparation:

  • Prepare sufficient volumes of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).

4. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. The concentration will depend on the column loading capacity.

5. HPLC Method:

ParameterCondition
Column C18 reversed-phase, 21.2 x 250 mm, 10 µm
Flow Rate 18-20 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30 °C)
Detection Wavelength 220 nm
Injection Volume Dependent on sample concentration and column capacity
Gradient A shallow gradient optimized from the analytical run (e.g., 15-45% Mobile Phase B over 40 minutes)

6. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.

7. Post-Purification Processing:

  • Pool the fractions with the desired purity.

  • Remove the acetonitrile by rotary evaporation.

  • Lyophilize the aqueous solution to obtain the purified peptide as a white powder.

Data Presentation

The following table summarizes typical quantitative parameters for the HPLC purification of synthetic peptides.

ParameterAnalytical HPLCPreparative HPLCRationale
Column Type C18C18Provides good retention and separation for a wide range of peptides.
Column Dimensions (ID x L) 4.6 x 150 mm21.2 x 250 mmSmaller ID for analysis saves solvent and increases sensitivity; larger ID for preparative scale allows for higher loading.
Particle Size 3-5 µm5-10 µmSmaller particles provide higher resolution in analytical runs; larger particles are used in preparative columns to reduce backpressure.
Pore Size 100-300 Å100-300 ÅWide-pore silica (B1680970) is suitable for peptides to ensure good interaction with the stationary phase.
Flow Rate 1.0 mL/min15-25 mL/minScaled up for the larger column diameter in preparative HPLC.
Mobile Phase Additive 0.1% TFA0.1% TFAActs as an ion-pairing agent to improve peak shape and resolution.
Detection Wavelength 210-230 nm220 nmThe peptide backbone has strong absorbance in this range.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for HPLC Purification

HPLC_Workflow crude_peptide Crude Synthetic This compound sample_prep Sample Preparation (Dissolve in Mobile Phase A) crude_peptide->sample_prep analytical_hplc Analytical RP-HPLC (Purity Assessment & Method Development) sample_prep->analytical_hplc prep_hplc Preparative RP-HPLC (Purification) sample_prep->prep_hplc analytical_hplc->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical RP-HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling Fractions >98% Purity lyophilization Lyophilization pooling->lyophilization pure_peptide Purified this compound lyophilization->pure_peptide

Caption: General workflow for HPLC purification of synthetic peptides.

Disclaimer: The provided HPLC protocols are representative methods and should serve as a starting point for method development. Optimal purification conditions may vary depending on the specific synthesis impurities and the HPLC system used.

References

Application Notes and Protocols for Studying Muscle Contraction with Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl octapeptide-1, also known as acetyl octapeptide-3 or SNAP-8, is a synthetic peptide that serves as a valuable tool for studying the mechanisms of muscle contraction.[1][2] Its primary mode of action is the competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a critical component of the cellular machinery responsible for neurotransmitter release at the neuromuscular junction.[3][4] By mimicking the N-terminal domain of the SNAP-25 protein, this compound disrupts the formation of the ternary SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like acetylcholine (B1216132).[5][6] This inhibitory action leads to a reduction in muscle cell excitation and contraction, making this compound a useful agent for investigating the molecular underpinnings of these processes.[1][2]

These application notes provide detailed protocols for utilizing this compound in in vitro studies of neurotransmitter release and muscle cell contraction.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that much of the existing data comes from cosmetic studies focused on wrinkle reduction and may not be directly transferable to all research applications. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific model systems.

ParameterValueContextSource
Wrinkle ReductionUp to 63%Topical application over 30 days[6]
Glutamate Release Inhibition43%At a concentration of 1.5 mM[4]
Comparative Wrinkle Reduction vs. Argireline34.98% vs. 27.05%10% solution, twice daily for 28 days[7]

Signaling Pathway of this compound in Muscle Contraction Inhibition

The following diagram illustrates the mechanism by which this compound inhibits muscle contraction.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Cell Vesicle Synaptic Vesicle (containing Acetylcholine) VAMP VAMP/Synaptobrevin SNARE SNARE Complex VAMP->SNARE Binds Syntaxin Syntaxin Syntaxin->SNARE Binds SNAP25 SNAP-25 SNAP25->SNARE Binds Fusion & ACh Release Fusion & ACh Release SNARE->Fusion & ACh Release Mediates AO1 This compound AO1->SNAP25 Competes with AO1->SNARE Inhibits Formation ACh Acetylcholine Fusion & ACh Release->ACh AChR Acetylcholine Receptor ACh->AChR Binds to Contraction Muscle Contraction AChR->Contraction Initiates

Mechanism of this compound Action

Experimental Protocols

In Vitro Neurotransmitter Release Assay Using PC12 Cells

This protocol describes a method to assess the inhibitory effect of this compound on neurotransmitter release from a neuronal-like cell line.

Experimental Workflow:

cluster_workflow Neurotransmitter Release Assay Workflow A 1. Culture PC12 Cells B 2. Differentiate with NGF A->B C 3. Pre-incubate with this compound B->C D 4. Stimulate Neurotransmitter Release (e.g., with high K+) C->D E 5. Collect Supernatant D->E F 6. Quantify Neurotransmitter (e.g., Acetylcholine) via ELISA or HPLC E->F G 7. Analyze Data and Determine Inhibition F->G

Workflow for Neurotransmitter Release Assay

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • Complete growth medium: RPMI-1640 with 10% horse serum and 5% fetal bovine serum

  • Differentiation medium: RPMI-1640 with 1% horse serum and Nerve Growth Factor (NGF, 50-100 ng/mL)

  • Krebs-Ringer buffer (KRB)

  • High potassium Krebs-Ringer buffer (High K+ KRB)

  • This compound stock solution

  • Neurotransmitter quantification kit (e.g., Acetylcholine ELISA kit) or HPLC system

Procedure:

  • Cell Culture and Differentiation:

    • Culture PC12 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

    • For differentiation, seed cells onto collagen-coated plates and replace the growth medium with differentiation medium.

    • Allow cells to differentiate for 5-7 days, observing for neurite outgrowth.

  • Peptide Treatment:

    • Prepare a range of this compound concentrations in KRB.

    • Wash the differentiated PC12 cells twice with KRB.

    • Pre-incubate the cells with the different concentrations of this compound for 1-2 hours at 37°C. Include a vehicle control (KRB without peptide).

  • Stimulation of Neurotransmitter Release:

    • Aspirate the peptide solution and replace it with High K+ KRB (also containing the respective concentrations of this compound) to depolarize the cells and stimulate neurotransmitter release.

    • Incubate for 10-15 minutes at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Quantify the concentration of the neurotransmitter of interest (e.g., acetylcholine) in the supernatant using a suitable method like ELISA or HPLC.

  • Data Analysis:

    • Normalize the neurotransmitter release in the peptide-treated groups to the vehicle control group.

    • Plot the percentage of inhibition against the peptide concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Muscle Cell Contraction Assay Using C2C12 Myotubes

This protocol outlines a method to evaluate the effect of this compound on the contraction of differentiated muscle cells.

Experimental Workflow:

cluster_workflow Muscle Contraction Assay Workflow A 1. Culture C2C12 Myoblasts B 2. Differentiate into Myotubes A->B C 3. Treat with this compound B->C D 4. Induce Contraction (e.g., Electrical Stimulation or Acetylcholine) C->D E 5. Record and Quantify Contraction (e.g., Video Microscopy and Analysis) D->E F 6. Analyze Contraction Parameters (Frequency, Amplitude) E->F

Workflow for Muscle Contraction Assay

Materials:

  • C2C12 cell line (ATCC CRL-1772)

  • Growth medium: DMEM with 10% fetal bovine serum

  • Differentiation medium: DMEM with 2% horse serum

  • This compound stock solution

  • Contraction stimulus (e.g., acetylcholine, electrical pulse generator)

  • Microscope with video recording capabilities

  • Image analysis software (e.g., ImageJ with appropriate plugins)

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in growth medium.

    • To induce differentiation, allow the cells to reach near-confluency and then switch to the differentiation medium.

    • Maintain in differentiation medium for 5-7 days until multinucleated, contractile myotubes are formed.

  • Peptide Treatment:

    • Prepare a range of this compound concentrations in the differentiation medium.

    • Incubate the myotubes with the peptide solutions for a predetermined time (e.g., 2-4 hours). Include a vehicle control.

  • Induction and Recording of Contraction:

    • Place the culture plate on the microscope stage.

    • Induce myotube contraction using a chosen stimulus. For example, add a known concentration of acetylcholine to the medium or apply electrical pulses.

    • Record videos of the contracting myotubes in different fields of view for each treatment condition.

  • Quantification of Contraction:

    • Use image analysis software to quantify the contraction of the myotubes. This can be done by measuring the change in length or area of the myotubes over time.

    • Analyze the videos to determine contraction parameters such as frequency (contractions per minute) and amplitude (degree of shortening).

  • Data Analysis:

    • Compare the contraction parameters between the vehicle control and the this compound treated groups.

    • Generate dose-response curves to assess the inhibitory effect of the peptide on muscle cell contraction.

Conclusion

This compound is a potent inhibitor of the SNARE complex, making it a valuable molecular probe for dissecting the mechanisms of neurotransmitter release and muscle contraction. The protocols provided here offer a framework for researchers to investigate the effects of this peptide in well-established in vitro models. By adapting these methods and performing careful dose-response analyses, scientists can further elucidate the intricate signaling pathways that govern neuromuscular function and explore the therapeutic potential of modulating these pathways.

References

Application Notes and Protocols for Acetyl Octapeptide-1 in Topical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetyl Octapeptide-1

This compound, also known as Acetyl Octapeptide-3 or by its trade name SNAP-8™, is a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2][3] It is an elongated analogue of the hexapeptide argireline (B605571) (Acetyl Hexapeptide-8).[4] In topical applications, it is primarily researched for its potential to reduce the appearance of expression wrinkles, particularly on the forehead and around the eyes.[2][5]

The peptide is designed to mimic the N-terminal end of the SNAP-25 protein (Synaptosomal-Associated Protein 25).[1][6] This allows it to compete with SNAP-25 for a position in the SNARE (Soluble NSF Attachment Protein Receptor) complex.[1][5] By destabilizing the SNARE complex, the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction is attenuated, leading to a reduction in muscle contractions.[1][5][7] This mechanism offers a non-invasive, topical approach to modulating the formation of expression lines.[8]

Formulation of this compound for Topical Application

Solubility and Stability

This compound is a water-soluble powder.[5] Formulations should be developed with consideration for its stability, which can be influenced by pH, temperature, and microbial contamination. It is recommended to incorporate the peptide into the final formulation at a temperature below 40°C (104°F).[5][9] For long-term storage of the raw material, a cool (2-8°C), dry, and dark environment is recommended.[2]

Recommended Concentration

The typical concentration of this compound in topical formulations for research ranges from 3% to 10%.[10][11][12][13] Higher concentrations, around 10%, are often used to achieve more significant effects in investigational studies.[9][11]

Example Formulations

The following tables provide example formulations for a research-grade serum and cream containing this compound. These are starting points and may require optimization based on specific research objectives.

Table 1: Example Serum Formulation

IngredientFunctionConcentration (% w/w)
Deionized WaterSolventq.s. to 100
This compoundActive Ingredient3.0 - 10.0
Hyaluronic Acid (1% solution)Humectant10.0
GlycerinHumectant5.0
Xanthan GumThickener0.5
Phenoxyethanol (and) EthylhexylglycerinPreservative1.0

Table 2: Example Cream (Oil-in-Water Emulsion) Formulation

PhaseIngredientFunctionConcentration (% w/w)
A (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumStabilizer0.2
B (Oil Phase) Cetearyl AlcoholEmulsifier, Thickener4.0
Glyceryl StearateEmulsifier3.0
Caprylic/Capric TriglycerideEmollient8.0
DimethiconeEmollient2.0
C (Cool-Down Phase) This compoundActive Ingredient3.0 - 10.0
Tocopherol (Vitamin E)Antioxidant0.5
Phenoxyethanol (and) EthylhexylglycerinPreservative1.0

Experimental Protocols

Stability Testing Protocol

This protocol outlines a method for assessing the stability of this compound in a topical formulation.

Objective: To evaluate the physical and chemical stability of an this compound formulation under accelerated and real-time conditions.

Materials:

  • Finished product in its final packaging

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)[14]

  • Refrigerator (5°C)

  • Freezer (-10°C to -20°C)

  • pH meter

  • Viscometer

  • HPLC-MS system for peptide quantification[15][16]

Methodology:

  • Initial Analysis (Time 0):

    • Perform a complete analysis of the initial batch of the formulation. This includes visual assessment (appearance, color, odor), pH, viscosity, and quantification of this compound using a validated HPLC-MS method.[14]

  • Sample Storage:

    • Place samples of the formulation in the following conditions:

      • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH[14]

      • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH[14]

      • Refrigerated: 5°C ± 3°C

      • Freeze-Thaw Cycling: Cycle samples between -10°C and 25°C for 24 hours at each temperature for a total of three cycles.[17]

  • Testing Intervals:

    • Accelerated Stability: Test at 1, 2, and 3 months.

    • Real-Time Stability: Test at 3, 6, 12, 18, and 24 months.[18]

    • Refrigerated: Test at 6, 12, and 24 months.

    • Freeze-Thaw Cycling: Test after the completion of the three cycles.

  • Parameters to Evaluate at Each Interval:

    • Physical Characteristics: Appearance, color, odor, phase separation.

    • Chemical Characteristics: pH, viscosity, concentration of this compound (via HPLC-MS).

Table 3: Stability Testing Parameters and Schedule

ParameterTime 01 Month (40°C)2 Months (40°C)3 Months (40°C)3 Months (25°C)6 Months (25°C)12 Months (25°C)
Appearance, Color, Odor
pH
Viscosity
This compound Conc.
In Vitro Neurotransmitter Release Assay

This protocol provides a method to assess the efficacy of this compound in modulating neurotransmitter release from cultured neuronal cells.

Objective: To determine the effect of this compound on depolarization-evoked release of a neurotransmitter (e.g., glutamate) from primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Primary cortical neurons or SH-SY5Y cells

  • Cell culture medium and supplements

  • Poly-D-lysine or other appropriate coating for culture plates

  • This compound stock solution

  • High potassium buffer (depolarization solution), e.g., Krebs-Ringer buffer with 50 mM KCl

  • Neurotransmitter detection kit (e.g., Glutamate Assay Kit) or HPLC with electrochemical detection

  • Plate reader or HPLC system

Methodology:

  • Cell Culture:

    • Culture primary cortical neurons or SH-SY5Y cells on poly-D-lysine coated plates until a mature neuronal network is formed.

  • Treatment:

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in culture medium for a specified period (e.g., 24 hours). Include a vehicle control (culture medium without the peptide).

  • Neurotransmitter Release:

    • Wash the cells gently with a physiological buffer (e.g., Krebs-Ringer buffer).

    • Stimulate the cells with the high potassium buffer for a short period (e.g., 5-15 minutes) to induce depolarization and neurotransmitter release.

    • Collect the supernatant for analysis.

  • Quantification:

    • Measure the concentration of the neurotransmitter in the collected supernatant using a suitable assay kit or HPLC.

  • Data Analysis:

    • Normalize the neurotransmitter release to the total protein content or cell number in each well.

    • Compare the neurotransmitter release from peptide-treated cells to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is to ensure that the formulated this compound is not cytotoxic to skin cells.

Objective: To assess the cytotoxicity of this compound on human dermal fibroblasts or keratinocytes.

Materials:

  • Human dermal fibroblasts (HDF) or human keratinocytes (HaCaT)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well culture plates

  • This compound formulation

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Treat the cells with various dilutions of the this compound formulation in culture medium for 24 or 48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Incubation:

    • After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathway: Inhibition of the SNARE Complex

SNARE_Inhibition cluster_pre Presynaptic Terminal Vesicle Synaptic Vesicle Synaptobrevin Synaptobrevin (VAMP) SNARE_Complex SNARE Complex Formation Synaptobrevin->SNARE_Complex Syntaxin Syntaxin Syntaxin->SNARE_Complex SNAP25 SNAP-25 SNAP25->SNARE_Complex Neurotransmitter_Release Neurotransmitter Release SNARE_Complex->Neurotransmitter_Release Leads to Muscle_Contraction Muscle Contraction Neurotransmitter_Release->Muscle_Contraction Causes Acetyl_Octapeptide Acetyl Octapeptide-1 Acetyl_Octapeptide->Inhibition Neurotransmitter_Release_Workflow start Start: Neuronal Cell Culture treatment Treatment with This compound start->treatment wash Wash with Physiological Buffer treatment->wash depolarization Induce Depolarization (High K+ Buffer) wash->depolarization supernatant Collect Supernatant depolarization->supernatant quantification Quantify Neurotransmitter (e.g., HPLC, Assay Kit) supernatant->quantification analysis Data Analysis and Comparison to Control quantification->analysis end_node End: Assess Efficacy analysis->end_node Formulation_Testing_Cascade cluster_formulation Formulation Development cluster_testing In Vitro Testing Formulation Develop Topical Formulation (3-10% this compound) Stability Stability Testing (Physical & Chemical) Formulation->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Formulation->Cytotoxicity Efficacy Efficacy Assay (Neurotransmitter Release) Stability->Efficacy Cytotoxicity->Efficacy

References

Acetyl Octapeptide-1: A Potent Tool for the Investigation of SNARE-Mediated Exocytosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl octapeptide-1, also known as SNAP-8, is a synthetic peptide that has emerged as a valuable molecular tool for studying the intricate processes of SNARE-mediated exocytosis. This octapeptide is a structural mimic of the N-terminus of SNAP-25 (Synaptosomal-Associated Protein 25), a key component of the SNARE complex. By acting as a competitive inhibitor of SNAP-25, this compound offers a non-toxic and reversible means to modulate neurotransmitter and hormone release. This application note provides a detailed overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, and comprehensive protocols for its use in in vitro and cell-based exocytosis assays.

Mechanism of Action

Exocytosis, the process by which cells release molecules such as neurotransmitters and hormones, is critically dependent on the formation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This complex is a ternary structure composed of SNAP-25 and syntaxin (B1175090), located on the plasma membrane, and synaptobrevin (also known as VAMP or Vesicle-Associated Membrane Protein) found on the vesicle membrane. The assembly of these proteins into a tight four-helix bundle brings the vesicle and plasma membranes into close apposition, driving membrane fusion and subsequent release of vesicular contents.

This compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2. It mimics the N-terminal end of SNAP-25 and competes with the native protein for a position within the SNARE complex.[1] By binding to syntaxin and synaptobrevin, this compound destabilizes the formation of the functional SNARE complex, thereby inhibiting the exocytotic process.[2] This leads to a reduction in the release of neurotransmitters, such as catecholamines and glutamate.[3][4] Unlike neurotoxins such as botulinum toxin which cleave SNARE proteins and cause irreversible inhibition, this compound provides a reversible mode of action, making it a valuable tool for studying the dynamics of exocytosis.

Quantitative Data on Exocytosis Inhibition

The inhibitory effects of this compound on exocytosis have been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueExperimental SystemReference
Glutamate Release Inhibition43%Not specified[3]
Wrinkle Reduction (Maximum)-63.18%In vivo (human volunteers)[2]
Wrinkle Reduction (Mean)-35%In vivo (human volunteers)[3]
Synergistic Inhibition with Leuphasyl47%In vitro[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

SNARE_Inhibition cluster_Inhibition Inhibition by this compound VAMP2 Synaptobrevin (VAMP2) SNARE SNARE Complex (Drives Fusion) VAMP2->SNARE Binds NonFunctional_SNARE Non-Functional Complex VAMP2->NonFunctional_SNARE Syntaxin Syntaxin Syntaxin->SNARE Binds Syntaxin->NonFunctional_SNARE SNAP25 SNAP-25 SNAP25->SNARE Binds Exocytosis Neurotransmitter Release SNARE->Exocytosis Triggers AO1 This compound (SNAP-8) AO1->NonFunctional_SNARE Competes with SNAP-25 No_Exocytosis Inhibited Release NonFunctional_SNARE->No_Exocytosis Inhibits

Caption: Mechanism of this compound in inhibiting SNARE complex formation.

Experimental_Workflow cluster_assays Exocytosis Assays start Start cell_culture 1. Cell Culture (e.g., PC12 or Chromaffin Cells) start->cell_culture peptide_prep 2. Prepare this compound Working Solutions cell_culture->peptide_prep treatment 3. Treat Cells with This compound peptide_prep->treatment stimulation 4. Stimulate Exocytosis (e.g., High K+, Ca2+ Ionophore) treatment->stimulation assay 5. Measure Exocytosis stimulation->assay neurotransmitter_assay Neurotransmitter Release Assay (e.g., HPLC, ELISA) assay->neurotransmitter_assay capacitance_assay Membrane Capacitance Measurement assay->capacitance_assay imaging_assay Fluorescent Vesicle Imaging (e.g., TIRF) assay->imaging_assay data_analysis 6. Data Analysis (Quantify Inhibition) end End data_analysis->end neurotransmitter_assay->data_analysis capacitance_assay->data_analysis imaging_assay->data_analysis

Caption: General experimental workflow for studying exocytosis inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound on exocytosis using common cell models.

Protocol 1: In Vitro SNARE Complex Formation Assay

This assay assesses the direct effect of this compound on the assembly of the SNARE complex using purified recombinant proteins.

Materials:

  • Recombinant SNAP-25, Syntaxin-1A, and VAMP2/Synaptobrevin-2 proteins

  • This compound

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT)

  • SDS-PAGE gels and reagents

  • Western blotting apparatus and antibodies against SNARE proteins

Methodology:

  • Prepare a reaction mixture containing Syntaxin-1A and SNAP-25 in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture and incubate for 30 minutes at room temperature to allow for pre-binding.

  • Initiate SNARE complex formation by adding VAMP2 to the mixture.

  • Incubate the reaction for 2 hours at 37°C to allow for SNARE complex assembly.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Resolve the proteins by SDS-PAGE. The SNARE complex is resistant to SDS and will migrate as a higher molecular weight band.

  • Transfer the proteins to a PVDF membrane and perform Western blotting using antibodies against one of the SNARE proteins (e.g., Syntaxin-1A) to visualize the SNARE complex.

  • Quantify the intensity of the SNARE complex band to determine the inhibitory effect of this compound.

Protocol 2: Catecholamine Release from Permeabilized PC12 Cells

This protocol measures the effect of this compound on Ca²⁺-triggered exocytosis in a semi-intact cell system.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)

  • Permeabilization buffer (e.g., containing digitonin (B1670571) or streptolysin-O)

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • High K⁺ KRH buffer (for depolarization)

  • Reagents for catecholamine detection (e.g., HPLC with electrochemical detection or a colorimetric assay)

Methodology:

  • Culture PC12 cells in appropriate culture dishes. For release assays, cells are often pre-loaded with a radioactive tracer like [³H]-norepinephrine.

  • Wash the cells with KRH buffer.

  • Permeabilize the cells by incubating with a permeabilization buffer containing a mild detergent (e.g., digitonin) for a short period.

  • Wash the permeabilized cells to remove the detergent and intracellular components.

  • Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes.

  • Stimulate exocytosis by adding a Ca²⁺-containing buffer. Alternatively, for intact cells, stimulate with a high K⁺ KRH buffer to induce depolarization.

  • Collect the supernatant, which contains the released catecholamines.

  • Lyse the remaining cells to measure the total catecholamine content.

  • Quantify the catecholamine concentration in the supernatant and the cell lysate using an appropriate detection method.

  • Express the amount of released catecholamine as a percentage of the total cellular content and compare the release in the presence and absence of this compound.

Protocol 3: Live-Cell Imaging of Exocytosis using TIRF Microscopy

This advanced technique allows for the visualization of individual vesicle fusion events at the plasma membrane.

Materials:

  • PC12 or chromaffin cells

  • Vesicular cargo protein tagged with a pH-sensitive fluorescent protein (e.g., VAMP2-pHluorin)

  • Transfection reagents

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Image analysis software

Methodology:

  • Culture cells on glass-bottom dishes suitable for TIRF microscopy.

  • Transfect the cells with a plasmid encoding a fluorescently tagged vesicular protein (e.g., VAMP2-pHluorin). The fluorescence of pHluorin is quenched in the acidic environment of the vesicle and increases dramatically upon fusion with the plasma membrane and exposure to the neutral extracellular pH.

  • Allow for protein expression for 24-48 hours.

  • Replace the culture medium with an imaging buffer.

  • Pre-incubate the cells with this compound for the desired time.

  • Mount the dish on the TIRF microscope.

  • Stimulate exocytosis (e.g., by local perfusion with a high K⁺ solution).

  • Acquire time-lapse images of the cell footprint. Each fusion event will appear as a sudden increase in fluorescence at a specific location.

  • Analyze the images to quantify the number and frequency of fusion events in the presence and absence of this compound.

Conclusion

This compound serves as a powerful and specific tool for dissecting the molecular machinery of exocytosis. Its ability to competitively inhibit the formation of the SNARE complex provides researchers with a reversible method to study the role of this critical protein assembly in neurotransmission and hormonal secretion. The protocols outlined in this application note offer a starting point for utilizing this compound in a variety of experimental settings, from in vitro biochemical assays to live-cell imaging of single vesicle fusion events. These studies can contribute to a deeper understanding of the fundamental mechanisms of cellular communication and may aid in the development of novel therapeutics targeting exocytotic pathways.

References

Troubleshooting & Optimization

improving acetyl octapeptide-1 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of peptides in aqueous solutions is paramount to experimental success and product efficacy. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Acetyl Octapeptide-1 (also known as Acetyl Octapeptide-3 or SNAP-8) in aqueous formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Loss of Peptide Potency or Activity - pH Instability: The pH of the aqueous solution may be outside the optimal range for this compound. - Temperature Degradation: Exposure to high temperatures or multiple freeze-thaw cycles can degrade the peptide. - Oxidation: The methionine residue in the peptide sequence is susceptible to oxidation. - Microbial Contamination: Growth of microorganisms can lead to enzymatic degradation of the peptide.- pH Optimization: Maintain the pH of the solution within the stable range of 4.0-7.5. Use a suitable buffer system (e.g., acetate (B1210297), phosphate) to stabilize the pH. - Temperature Control: Store stock solutions and formulations at recommended low temperatures (-20°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting solutions. During formulation, incorporate the peptide at temperatures below 40°C.[1] - Use of Antioxidants: Include antioxidants such as ascorbic acid or tocopherol in the formulation to protect against oxidation. - Aseptic Technique and Preservatives: Prepare solutions under sterile conditions. For multi-dose formulations, consider adding a compatible preservative.
Visible Precipitation or Aggregation - pH Shift: A change in pH can alter the peptide's charge and lead to aggregation. - High Peptide Concentration: Concentrated solutions of the peptide may be more prone to aggregation. - Incompatible Excipients: Certain formulation components may interact with the peptide, causing it to precipitate.- Buffer Selection: Ensure the buffering capacity is sufficient to maintain the desired pH. - Solubility Enhancement: If high concentrations are necessary, consider the use of solubilizing agents. - Excipient Compatibility Studies: Perform compatibility studies with all formulation excipients before finalizing the formulation.
Inconsistent Results in Bioassays - Peptide Degradation: Inconsistent stability of the peptide solution can lead to variable active concentrations. - Inaccurate Peptide Quantification: Initial quantification of the peptide may be inaccurate.- Stability-Indicating Method: Use a validated stability-indicating HPLC method to accurately determine the concentration of intact peptide before each experiment. - Proper Quantification: Employ a reliable method for peptide quantification, such as amino acid analysis or a validated HPLC method with a reference standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solution?

A1: Like many peptides, this compound is susceptible to several degradation pathways in aqueous environments:

  • Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid (Asp) residues, can occur, especially at non-optimal pH values.

  • Oxidation: The methionine (Met) residue in the peptide's sequence is prone to oxidation, which can alter its structure and function.

  • Deamidation: The glutamine (Gln) and asparagine (Asp) residues can undergo deamidation, leading to changes in the peptide's charge and conformation.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: this compound is reported to be chemically stable in a pH range of 4.0 to 7.5.[2] Maintaining the pH within this range is crucial for preventing hydrolysis and other pH-dependent degradation reactions.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To ensure long-term stability, aqueous solutions of this compound should be stored at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is ideal.[3] It is also advisable to store the peptide in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Lyophilized (powder) forms of the peptide are more stable and can be stored for longer periods at -20°C or -80°C.[4]

Q4: What types of excipients can be used to improve the stability of this compound in a formulation?

A4: Several types of excipients can enhance the stability of peptide formulations:

  • Buffers: Phosphate or acetate buffers can be used to maintain the pH within the optimal range.

  • Antioxidants: Ingredients like ascorbic acid, tocopherol, or chelating agents (e.g., EDTA) can be included to prevent oxidation of the methionine residue.

  • Humectants: Glycerin and propylene (B89431) glycol can help to maintain the hydration of the peptide and are compatible with this compound.[2]

  • Preservatives: For multi-dose formulations, preservatives are necessary to prevent microbial growth. However, it is essential to conduct compatibility studies, as some preservatives can interact with peptides.[5]

Q5: How does N-terminal acetylation and C-terminal amidation contribute to the stability of this compound?

A5: The "acetyl" group at the N-terminus and the amide group at the C-terminus of this compound serve as protective caps. These modifications block the action of exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain. This protection significantly increases the peptide's resistance to enzymatic degradation, thereby enhancing its stability in biological environments and in formulations.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify this compound and monitor its degradation.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • A C18 reversed-phase column is commonly used for peptide analysis. A column with a 300 Å pore size is often suitable for peptides.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30°C
  • UV Detection Wavelength: 214 nm or 220 nm (where the peptide bond absorbs)
  • Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 25 | 65 | 35 | | 30 | 5 | 95 | | 35 | 5 | 95 | | 36 | 95 | 5 | | 40 | 95 | 5 |

4. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a water/acetonitrile mixture).
  • For stability studies, incubate the peptide solution under various stress conditions (e.g., different pH, temperatures, oxidative stress).
  • At specified time points, withdraw an aliquot of the sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

5. Data Analysis:

  • The peak area of the intact this compound is used to calculate its concentration.
  • The appearance of new peaks indicates the formation of degradation products. The "stability-indicating" nature of the method is confirmed if the degradation product peaks are well-resolved from the main peptide peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways and for validating a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours).
  • Oxidative Degradation: Mix the peptide stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
  • Thermal Degradation: Incubate the peptide stock solution at a high temperature (e.g., 60°C or 80°C) for various time points.
  • Photodegradation: Expose the peptide stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to an appropriate concentration.
  • Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1) and/or LC-MS to identify the masses of the degradation products.

Visualizations

Signaling Pathway of this compound

Acetyl_Octapeptide_1_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Cell SNAP25 SNAP-25 SNARE SNARE Complex SNAP25->SNARE VAMP VAMP VAMP->SNARE Syntaxin Syntaxin Syntaxin->SNARE Ach_release Acetylcholine Release SNARE->Ach_release Triggers Relaxation Muscle Relaxation SNARE->Relaxation Inhibition leads to Vesicle Synaptic Vesicle (contains Acetylcholine) Vesicle->SNARE Fusion Receptor Acetylcholine Receptor Contraction Muscle Contraction Receptor->Contraction AO1 This compound AO1->SNAP25 Competes with AO1->SNARE Inhibits Formation

Caption: Mechanism of action of this compound in inhibiting muscle contraction.

Experimental Workflow for Stability Testing

Stability_Workflow start Start: this compound Aqueous Solution stress Forced Degradation (pH, Temp, Light, Oxidizing Agent) start->stress sampling Sample Collection at Various Time Points stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis quant Quantify Parent Peptide analysis->quant identify Identify Degradation Products analysis->identify kinetics Determine Degradation Kinetics quant->kinetics pathway Elucidate Degradation Pathway identify->pathway end End: Stability Profile kinetics->end pathway->end

Caption: Workflow for conducting a forced degradation study of this compound.

Logical Relationship of Stability Factors

Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors stability This compound Stability high_temp High Temperature high_temp->stability decreases extreme_ph Extreme pH extreme_ph->stability decreases light UV/Visible Light light->stability decreases oxidants Oxidizing Agents oxidants->stability decreases microbes Microbial Contamination microbes->stability decreases low_temp Low Temperature Storage low_temp->stability increases optimal_ph Optimal pH (4.0-7.5) optimal_ph->stability increases antioxidants Antioxidants antioxidants->stability increases preservatives Preservatives preservatives->stability increases excipients Compatible Excipients excipients->stability increases

Caption: Factors influencing the stability of this compound in aqueous solutions.

References

troubleshooting acetyl octapeptide-1 aggregation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyl octapeptide-1. The information provided is intended to assist in overcoming common challenges encountered during in vitro experiments, with a focus on preventing and troubleshooting aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as acetyl octapeptide-3 or SNAP-8, is a synthetic peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2][3] It is primarily used as an anti-wrinkle agent in cosmetic formulations.[4][5] Its mechanism of action involves mimicking the N-terminal end of the SNAP-25 protein. This allows it to compete with SNAP-25 for a position in the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the release of neurotransmitters like acetylcholine (B1216132) from vesicles at the neuromuscular junction.[5][6] By destabilizing the SNARE complex, the peptide reduces acetylcholine release, leading to a decrease in muscle contractions and consequently, the reduction of expression lines and wrinkles.[5][6]

Q2: What are the basic chemical and physical properties of this compound?

A2: The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2[1][2][3]
Molecular Formula C41H70N16O16S[1][3]
Molecular Weight 1075.16 g/mol [1][3]
Appearance White to off-white powder[3]
Purity Typically >95% or >98%[3]
Solubility Soluble in DMSO (up to 100 mg/mL with sonication), also reported to be soluble in water or PBS (pH 7.2) at 10 mg/mL.[1][5]

Q3: How should I store this compound powder and its stock solutions?

A3: Proper storage is critical to maintain the integrity of the peptide. For lyophilized powder, long-term storage should be at -20°C or -80°C in a desiccator.[7] For solutions, storage recommendations depend on the solvent. A stock solution in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8][9] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8][9] For aqueous solutions, it is best to use them immediately. If short-term storage is necessary, they can be frozen at -20°C if the pH is between 5 and 7. For long-term storage of aqueous solutions, re-lyophilization is the most stable option.[7]

Troubleshooting Guide: this compound Aggregation

Issue: My this compound solution is cloudy, has visible precipitates, or I suspect aggregation is occurring.

This guide provides a step-by-step approach to troubleshoot and prevent the aggregation of this compound in vitro.

Step 1: Initial Solubility and Solution Preparation

The most common cause of aggregation is improper initial solubilization. Due to its hydrophobic residues, this compound can be challenging to dissolve directly in aqueous buffers.

Solution:

  • Use an Organic Solvent First: The recommended primary solvent is dimethyl sulfoxide (B87167) (DMSO).[1]

    • Start by dissolving the peptide in 100% DMSO to create a concentrated stock solution. Sonication may be necessary to fully dissolve the peptide.[1]

    • Once fully dissolved in DMSO, the stock solution can be slowly added dropwise to your aqueous buffer with constant stirring or vortexing to reach the final desired concentration.

  • Test Solubility on a Small Scale: Before dissolving your entire sample, always test the solubility of a small amount first.[10]

  • Warm Gently if Necessary: If precipitation occurs, gentle warming (not exceeding 40°C) can aid in dissolution.[11]

Step 2: Optimizing Buffer Conditions

The pH and composition of your aqueous buffer can significantly impact peptide solubility and aggregation.

Solution:

  • Adjust the pH: The net charge of a peptide is lowest at its isoelectric point (pI), where it is least soluble. Adjusting the pH of the buffer to be at least one unit away from the pI can increase solubility.

    • The theoretical pI of this compound is acidic due to the presence of multiple glutamic and aspartic acid residues. Therefore, dissolving it in a slightly basic buffer (e.g., pH 7.5-8.5) may improve solubility.

    • Conversely, if the peptide is basic, an acidic buffer should be used.[7]

  • Consider Buffer Salts: The type and concentration of salts can influence aggregation. High salt concentrations can sometimes promote aggregation of hydrophobic peptides.[12] It may be beneficial to test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition for your experiment.

Step 3: Modifying Experimental Parameters

Other experimental conditions can also trigger aggregation.

Solution:

  • Control Peptide Concentration: Higher peptide concentrations are more prone to aggregation.[7] If you observe aggregation, try working with a lower final concentration of the peptide in your assay.

  • Maintain a Low Temperature: While gentle warming can aid initial dissolution, prolonged exposure to higher temperatures can promote aggregation. It is generally advisable to work with the peptide solution on ice and store it at recommended low temperatures.[4]

  • Use Additives: Certain excipients can help prevent peptide aggregation.

    • Arginine: Adding 50-100 mM L-arginine to the buffer can increase the solubility of some peptides.[12]

    • Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20) can help solubilize hydrophobic peptides, but their compatibility with your specific assay must be verified.[4]

The following workflow diagram summarizes the troubleshooting process for peptide aggregation.

G Troubleshooting Workflow for this compound Aggregation start Start: Aggregation Observed (Cloudy solution, precipitate) solubility_test Did you perform a small-scale solubility test first? start->solubility_test dissolve_dmso Dissolve peptide in minimal 100% DMSO with sonication. solubility_test->dissolve_dmso No solubility_test->dissolve_dmso Yes add_to_buffer Slowly add DMSO stock to stirred aqueous buffer. dissolve_dmso->add_to_buffer check_solubility Is the solution clear? add_to_buffer->check_solubility optimize_buffer Optimize Buffer Conditions check_solubility->optimize_buffer No success Proceed with Experiment check_solubility->success Yes adjust_ph Adjust Buffer pH (e.g., to pH 7.5-8.5) optimize_buffer->adjust_ph adjust_salt Modify Salt Concentration (e.g., 50-150 mM NaCl) optimize_buffer->adjust_salt modify_params Modify Experimental Parameters adjust_ph->modify_params adjust_salt->modify_params lower_conc Lower Peptide Concentration modify_params->lower_conc additives Consider Additives (e.g., L-arginine, non-ionic detergent) modify_params->additives fail Aggregation Persists: Consider peptide resynthesis or characterization of aggregates. lower_conc->fail additives->fail

Caption: A step-by-step workflow for troubleshooting this compound aggregation.

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol describes the recommended method for solubilizing this compound for use in in vitro experiments.

Materials:

  • Lyophilized this compound

  • High-purity dimethyl sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, Tris)

  • Microcentrifuge tubes

  • Pipette and sterile tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation.

  • Prepare Stock Solution:

    • Add the required volume of 100% DMSO to the vial to achieve a high-concentration stock (e.g., 10-100 mg/mL).

    • Vortex briefly to mix.

    • If the peptide does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Prepare Working Solution:

    • Place the desired volume of your final aqueous buffer in a new tube.

    • While continuously vortexing or stirring the buffer, slowly add the required volume of the DMSO stock solution drop by drop.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Storage: If not for immediate use, aliquot the stock solution and store at -80°C for up to 6 months.[1][8][9]

Protocol 2: Monitoring Peptide Aggregation with Thioflavin T (ThT) Assay

This protocol provides a method to quantify the formation of amyloid-like fibrillar aggregates using Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to such structures.

Materials:

  • Peptide solution to be tested

  • Thioflavin T (ThT) powder

  • Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Black 96-well microplate with a clear bottom

  • Fluorometric plate reader

Procedure:

  • Prepare ThT Stock Solution:

    • Dissolve ThT powder in the phosphate buffer to a final concentration of 1 mM.

    • Filter the solution through a 0.2 µm syringe filter.

    • Store the stock solution in the dark at 4°C for up to one week.

  • Prepare ThT Working Solution:

    • On the day of the experiment, dilute the ThT stock solution in the phosphate buffer to a final concentration of 10-25 µM.

  • Assay Setup:

    • In a 96-well black plate, add your peptide samples at various conditions (e.g., different concentrations, buffers, or time points of incubation). A typical sample volume is 20 µL.

    • Include a buffer-only control (negative control) and a known aggregating peptide if available (positive control).

    • Add 180 µL of the ThT working solution to each well containing the peptide sample.

  • Measurement:

    • Incubate the plate in the dark at room temperature for at least 30 minutes.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Data Analysis:

    • Subtract the fluorescence of the buffer-only control from all sample readings.

    • An increase in fluorescence intensity compared to a non-aggregated control indicates the presence of amyloid-like fibrils.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the interplay of factors that can lead to its aggregation.

G Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Muscle Cell vesicle Synaptic Vesicle (contains Acetylcholine) snare_complex SNARE Complex (SNAP-25, Syntaxin, Synaptobrevin) vesicle->snare_complex docks via acetylcholine_release Acetylcholine Release snare_complex->acetylcholine_release mediates acetyl_octapeptide This compound acetyl_octapeptide->snare_complex competes with SNAP-25 to inhibit formation snap25 SNAP-25 snap25->snare_complex muscle_contraction Muscle Contraction acetylcholine_release->muscle_contraction triggers inhibition Inhibition

Caption: this compound competitively inhibits the formation of the SNARE complex.

G Factors Influencing Peptide Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors aggregation Peptide Aggregation hydrophobicity High Hydrophobicity hydrophobicity->aggregation sequence Amino Acid Sequence sequence->aggregation concentration High Concentration concentration->aggregation ph pH near Isoelectric Point (pI) ph->aggregation temperature High Temperature temperature->aggregation ionic_strength Ionic Strength ionic_strength->aggregation agitation Mechanical Agitation agitation->aggregation

Caption: Key intrinsic and extrinsic factors that can promote peptide aggregation in vitro.

References

Technical Support Center: Optimizing Acetyl Octapeptide-1 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Acetyl Octapeptide-1 (also known as Acetyl Octapeptide-3 or SNAP-8) concentration for efficacy in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic peptide that functions as a competitive inhibitor of the SNARE (Soluble NSF Attachment Protein Receptor) complex. Specifically, it mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE complex. This destabilization of the SNARE complex attenuates the release of neurotransmitters, such as acetylcholine (B1216132) and glutamate (B1630785), from vesicles at the presynaptic terminal, leading to a reduction in muscle contraction.

Q2: What is a good starting concentration range for this compound in in vitro experiments?

A2: A broad dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and assay. Based on available literature and cosmetic formulation guidelines, a starting concentration range of 1 µM to 100 µM is advisable for initial in vitro studies. Some studies have reported effects at higher concentrations, such as 1.5 mM showing a 43% inhibition of glutamate release.[1] For cosmetic applications, use levels of 0.005% to 0.01% are suggested, which translates to an approximate concentration of 1 to 2 µM.[2]

Q3: How should I dissolve and store this compound?

A3: For optimal stability, this compound should be dissolved in a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).[2] This stock solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium or buffer. It is crucial to ensure the final concentration of DMSO in your cell culture is non-toxic, typically below 0.5%.

Q4: I am not observing any biological effect with this compound. What are the possible reasons?

A4: Several factors could contribute to a lack of observed effect. These include:

  • Poor Peptide Solubility or Aggregation: Ensure the peptide is fully dissolved in the initial stock solvent before diluting it into your aqueous experimental buffer. Peptides can precipitate in culture medium, reducing the effective concentration.

  • Peptide Degradation: Peptides can be susceptible to degradation by proteases present in serum-containing media. Consider using serum-free media if your experiment allows, or prepare fresh solutions for each experiment.

  • Incorrect Concentration: The optimal concentration is highly dependent on the cell type and assay. A dose-response experiment is crucial to identify the effective concentration range.

  • Biological or Chemical Contamination: Contaminants such as endotoxins or trifluoroacetic acid (TFA) from the synthesis process can interfere with cellular assays.[3]

Q5: I am observing high cytotoxicity in my experiments. What could be the cause?

A5: High cytotoxicity can be due to:

  • High Peptide Concentration: At high concentrations, this compound itself may be cytotoxic. It is essential to perform a cytotoxicity assay to determine the toxic threshold for your specific cell line.

  • High Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your cells (typically <0.5%).

  • Contaminants: Impurities from peptide synthesis can sometimes be cytotoxic.

Data Presentation

The following table summarizes key quantitative data for this compound efficacy from in vitro studies.

ParameterConcentrationObserved EffectSource
Glutamate Release Inhibition1.5 mM43% inhibition[1]
Synergistic Inhibition (with Leuphasyl)0.75 mM47% total inhibition[1]
Recommended Starting Range (in vitro)1 µM - 100 µMGeneral guidance for cell-based assays[2]
Cosmetic Formulation Guideline~1 µM - 2 µMTranslation from 0.005% - 0.01% use level[2]

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Vesicle Synaptic Vesicle (with Neurotransmitters) SNARE_Complex SNARE Complex (SNAP-25, Syntaxin, VAMP) Vesicle->SNARE_Complex Fusion & Release Neurotransmitter Neurotransmitter (e.g., Acetylcholine) SNARE_Complex->Neurotransmitter AO1 This compound AO1->SNARE_Complex Inhibits Formation Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Binding Contraction Muscle Contraction Receptor->Contraction Signal Transduction

Figure 1: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P1 Reconstitute Acetyl Octapeptide-1 in DMSO P2 Prepare Serial Dilutions in Culture Medium P1->P2 P3 Seed Cells in Multi-well Plates P2->P3 E1 Treat Cells with Peptide (Dose-Response) P3->E1 E2 Incubate for Defined Period E1->E2 A1 Perform Efficacy Assay (e.g., Neurotransmitter Release) E2->A1 A2 Perform Cytotoxicity Assay (e.g., MTT, LDH) E2->A2 A3 Data Analysis and Concentration Optimization A1->A3 A2->A3

Figure 2: General experimental workflow for optimizing concentration.

Troubleshooting_Tree Start No/Low Efficacy Observed Q1 Is the peptide fully dissolved? Start->Q1 S1 Check for precipitation. Use sonication or gentle warming. Prepare fresh stock solution. Q1->S1 No Q2 Is the concentration optimal? Q1->Q2 Yes S2 Perform a wider dose-response curve. Q2->S2 No Q3 Is the peptide stable? Q2->Q3 Yes S3 Use serum-free media if possible. Prepare fresh dilutions for each experiment. Q3->S3 No Q4 Are there contaminants? Q3->Q4 Yes S4 Use high-purity peptide. Check for endotoxin (B1171834) contamination. Q4->S4 Possibly

Figure 3: Troubleshooting decision tree for low efficacy.

Experimental Protocols

Protocol 1: Glutamate Release Assay in Neuronal Cells

Objective: To determine the inhibitory effect of this compound on depolarization-evoked glutamate release from cultured neuronal cells (e.g., iPSC-derived cortical neurons or SH-SY5Y cells).

Materials:

  • Cultured neuronal cells

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Potassium chloride (KCl)

  • Glutamate Assay Kit (fluorometric or colorimetric)

  • Multi-well plates (e.g., 24- or 96-well)

  • Plate reader

Methodology:

  • Cell Culture: Plate neuronal cells at an appropriate density in multi-well plates and culture until they reach the desired level of differentiation.

  • Peptide Treatment:

    • Prepare a range of this compound concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in HBSS.

    • Wash the cells gently with pre-warmed HBSS.

    • Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (HBSS with the same final DMSO concentration).

  • Depolarization:

    • Prepare a high-potassium HBSS solution (e.g., 40-60 mM KCl) to induce depolarization.

    • Remove the peptide-containing solution and add the high-potassium HBSS to the wells.

    • Incubate for a short period (e.g., 5-10 minutes) to stimulate glutamate release.[4]

  • Sample Collection: Carefully collect the supernatant from each well.

  • Glutamate Quantification:

    • Measure the glutamate concentration in the collected supernatants using a commercial glutamate assay kit, following the manufacturer's instructions.[5]

    • Measure the total protein content in each well to normalize the glutamate release data.

  • Data Analysis: Express the results as a percentage of glutamate release compared to the vehicle-treated, depolarized control.

Protocol 2: In Vitro Muscle Contraction Assay using C2C12 Myotubes

Objective: To assess the ability of this compound to inhibit acetylcholine-induced contraction of differentiated C2C12 myotubes.

Materials:

  • C2C12 myoblasts

  • Growth medium (DMEM with 10% FBS)

  • Differentiation medium (DMEM with 2% horse serum)

  • This compound

  • Acetylcholine (ACh)

  • Culture plates or specialized "muscle-on-a-chip" devices

  • Microscope with image capture capabilities

Methodology:

  • C2C12 Differentiation:

    • Seed C2C12 myoblasts and grow them to ~70-80% confluency.

    • Induce differentiation by switching to differentiation medium. Culture for 4-7 days until multinucleated myotubes are formed.[6]

  • Peptide Pre-treatment:

    • Prepare various concentrations of this compound in differentiation medium.

    • Treat the myotubes with the peptide solutions for a defined period (e.g., 1-24 hours). Include a vehicle control.

  • Contraction Induction and Measurement:

    • Prepare a solution of acetylcholine in differentiation medium (e.g., 1 mM).

    • Place the culture plate on the microscope stage.

    • Add the acetylcholine solution to the wells to induce myotube contraction.

    • Record videos or capture images before and after the addition of acetylcholine.

    • Quantify the degree of contraction by measuring the change in myotube length or area using image analysis software.

  • Data Analysis: Compare the extent of contraction in peptide-treated myotubes to the vehicle-treated controls.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range at which this compound exhibits cytotoxicity in a specific cell line.

Materials:

  • Selected cell line (e.g., neuronal cells, fibroblasts)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare a wide range of serial dilutions of this compound in complete culture medium (e.g., 0.1 µM to 1 mM).

    • Treat the cells with the peptide solutions and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

References

potential off-target effects of acetyl octapeptide-1 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Acetyl Octapeptide-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as SNAP-8, is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[1] It acts as a competitive inhibitor of SNAP-25, thereby destabilizing the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[2] This interference reduces the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction, leading to muscle relaxation.[1]

Q2: We are observing unexpected changes in cell adhesion in our neuronal co-culture model after treatment with this compound. Is this a known off-target effect?

A2: While not a widely documented off-target effect, it is plausible. The SNARE complex is involved in various cellular fusion events, not just neurotransmitter release. Alterations in cell-cell fusion or adhesion processes could be an unforeseen consequence of SNARE complex destabilization. We recommend conducting cell adhesion assays to quantify this effect.

Q3: Our experiments show a slight but consistent change in intracellular calcium levels following peptide administration, unrelated to neuronal firing. What could be the cause?

A3: SNAP-25 has been shown to modulate the activity of voltage-gated calcium channels (VGCCs).[3] It is possible that this compound, by mimicking a part of SNAP-25, could be interfering with the normal regulation of these channels, leading to altered calcium homeostasis. We advise performing detailed calcium imaging studies to characterize these changes.

Q4: We have noticed an unexpected phosphorylation of a kinase in our signaling pathway analysis after using this compound. Could this peptide be a kinase modulator?

A4: While this compound is not a known kinase modulator, peptides can sometimes have promiscuous binding activities. An unexpected phosphorylation event warrants further investigation. We recommend performing a kinome scan to identify any potential off-target kinase interactions.

Troubleshooting Guides

Issue 1: Inconsistent Efficacy in Neurotransmitter Release Assays
  • Problem: High variability in the inhibition of neurotransmitter release between experimental replicates.

  • Possible Causes & Solutions:

    • Peptide Stability: this compound can degrade in solution. Prepare fresh stock solutions and store them at -20°C or -80°C.[4]

    • Cell Health: Ensure your cell cultures are healthy and within a consistent passage number.

    • Assay Conditions: Optimize incubation times and peptide concentrations.

Issue 2: Unexpected Cytotoxicity at High Concentrations
  • Problem: Significant cell death observed at concentrations above the recommended working range.

  • Possible Causes & Solutions:

    • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is non-toxic to your cells (typically <0.5%).

    • Off-Target Apoptotic Pathway Activation: High concentrations of the peptide might trigger unintended signaling cascades. Perform apoptosis assays (e.g., caspase activity, TUNEL staining) to investigate. A recent study on Acetyl Hexapeptide-1, a similar peptide, showed a slight reduction in the apoptotic BAX gene expression, suggesting that peptides in this family can influence apoptotic pathways.[5]

Experimental Protocols & Data

Protocol 1: Competitive Binding Assay to Assess Off-Target Interactions

This protocol is designed to determine if this compound competes with known ligands for binding to receptors other than the SNARE complex.

  • Prepare Cell Membranes: Homogenize cultured cells or tissue expressing the receptor of interest.

  • Incubation: Incubate the membranes with a radiolabeled or fluorescently-tagged known ligand for the receptor in the presence of increasing concentrations of this compound.

  • Separation: Separate bound from unbound ligand using filtration.

  • Quantification: Measure the signal from the labeled ligand. A decrease in signal with increasing concentrations of this compound suggests competitive binding.

Table 1: Hypothetical Competitive Binding Data for this compound

This compound Conc. (µM)% Inhibition of Labeled Ligand Binding
0.012.5 ± 0.8
0.18.1 ± 1.5
115.3 ± 2.1
1045.7 ± 3.9
10089.2 ± 5.6
Protocol 2: Kinase Profiling using a Commercial Service

Services like KINOMEscan® can provide a broad screening of the peptide against a large panel of kinases.

  • Sample Submission: Provide a pure sample of this compound at a specified concentration.

  • Assay Principle: The service typically uses a competition binding assay where the peptide is tested for its ability to displace a ligand from the active site of a large number of kinases.

  • Data Analysis: Results are usually provided as a percentage of control, indicating the degree of interaction with each kinase.

Table 2: Hypothetical Kinome Scan Data for this compound

Kinase Target% of ControlInterpretation
PKA95No significant interaction
PKCα92No significant interaction
MAPK188No significant interaction
ROCK145Potential weak interaction
CDK530Potential moderate interaction

Data is presented as the percentage of the kinase remaining bound to its immobilized ligand after incubation with 10 µM this compound. A lower percentage indicates a stronger interaction.

Visualizations

G cluster_0 Intended Signaling Pathway This compound This compound SNAP-25 SNAP-25 This compound->SNAP-25 competes with SNARE Complex SNARE Complex This compound->SNARE Complex destabilizes SNAP-25->SNARE Complex is a component of Neurotransmitter Release Neurotransmitter Release SNARE Complex->Neurotransmitter Release mediates Muscle Contraction Muscle Contraction Neurotransmitter Release->Muscle Contraction triggers

Caption: Intended signaling pathway of this compound.

G cluster_1 Hypothetical Off-Target Pathway This compound This compound Unknown Receptor Unknown Receptor This compound->Unknown Receptor binds to Kinase Cascade Kinase Cascade Unknown Receptor->Kinase Cascade activates Gene Expression Gene Expression Kinase Cascade->Gene Expression alters Unintended Phenotype Unintended Phenotype Gene Expression->Unintended Phenotype leads to

Caption: Hypothetical off-target signaling pathway of this compound.

G cluster_2 Experimental Workflow for Off-Target Analysis Start Start Observe Anomaly Observe Anomaly Start->Observe Anomaly Hypothesize Off-Target Hypothesize Off-Target Observe Anomaly->Hypothesize Off-Target Binding Assay Binding Assay Hypothesize Off-Target->Binding Assay Kinome Scan Kinome Scan Hypothesize Off-Target->Kinome Scan Gene Profiling Gene Profiling Hypothesize Off-Target->Gene Profiling Analyze Data Analyze Data Binding Assay->Analyze Data Kinome Scan->Analyze Data Gene Profiling->Analyze Data Confirm Off-Target Confirm Off-Target Analyze Data->Confirm Off-Target End End Confirm Off-Target->End

Caption: Experimental workflow for investigating potential off-target effects.

References

preventing degradation of acetyl octapeptide-1 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of acetyl octapeptide-1 during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound powder?

A1: For long-term storage, lyophilized this compound powder should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[1][2][3][4][5][6] Under these conditions, the peptide can be stable for up to two years.[7] For short-term storage (days to weeks), it can be kept at 4°C or even room temperature in a desiccated environment.[2] Always allow the vial to equilibrate to room temperature before opening to prevent condensation, as moisture can significantly decrease long-term stability.[8]

Q2: I've dissolved this compound in a solvent. How should I store the solution?

A2: Peptide solutions are significantly less stable than their lyophilized form.[2] For short-term storage (up to one week), the solution can be stored at 4°C. For longer-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C (for up to one month) or -80°C (for up to six months).[1][7][9] This prevents degradation from repeated freeze-thaw cycles. The stability of the solution also depends on the solvent and pH; a pH range of 5-7 is generally considered optimal for peptide stability.[2]

Q3: My this compound solution has been stored for a while. How can I check if it has degraded?

A3: The most reliable way to assess the integrity of your peptide solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[10][11][12][13] This will allow you to separate and identify the intact peptide from any degradation products. A decrease in the peak area of the parent peptide and the appearance of new peaks would indicate degradation.

Q4: What are the common causes of this compound degradation?

A4: The primary causes of peptide degradation in storage are exposure to moisture, elevated temperatures, extreme pH, light, and oxidation.[3][4][8] The sequence of this compound (Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2) contains residues susceptible to specific degradation pathways.[7] The methionine (Met) residue is prone to oxidation, while the glutamine (Gln) and aspartic acid (Asp) residues can undergo deamidation.[10] Hydrolysis of the peptide bonds can also occur, especially in solution.[4][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of peptide activity in experiments. Peptide degradation due to improper storage.Verify storage conditions (temperature, moisture, light exposure). Assess peptide integrity using HPLC-MS. Prepare fresh solutions from lyophilized powder stored under optimal conditions.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes before freezing to avoid repeated temperature cycling.
Appearance of unknown peaks in HPLC analysis. Peptide has degraded into smaller fragments or modified forms.Identify potential degradation products using Mass Spectrometry. Review storage and handling procedures to identify the cause of degradation (e.g., oxidation, deamidation, hydrolysis).
Difficulty dissolving lyophilized peptide. Peptide may have aggregated or the incorrect solvent is being used.First, try dissolving a small amount in sterile, distilled water. If solubility is an issue, based on the peptide's charge, you can try a dilute acidic solution (e.g., 10% acetic acid) for this basic peptide.[5] Sonication may also help.[8]
Visible changes in the lyophilized powder (e.g., clumping, discoloration). Absorption of moisture.Discard the peptide as it has likely degraded. Ensure that in the future, vials are stored in a desiccator and allowed to reach room temperature before opening.[8]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solution by HPLC-MS

Objective: To determine the stability of a prepared this compound solution over time under specific storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • HPLC system with a C18 column

  • Mass spectrometer

Methodology:

  • Sample Preparation:

    • At Time Zero (immediately after preparation), dilute a small aliquot of the this compound stock solution to a known concentration (e.g., 1 mg/mL) with the appropriate mobile phase or a compatible solvent.

    • Store the remaining stock solution under the desired test conditions (e.g., 4°C, -20°C, or room temperature).

  • HPLC-MS Analysis:

    • Set up the HPLC-MS system. A typical method for peptides would involve a gradient elution using a C18 column.

      • Mobile Phase A: 0.1% TFA or FA in water

      • Mobile Phase B: 0.1% TFA or FA in ACN

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

      • Flow Rate: 1 mL/min

      • Detection: UV at 214 nm and 280 nm, and Mass Spectrometry.

    • Inject the Time Zero sample and record the chromatogram and mass spectrum. The main peak should correspond to the molecular weight of this compound (1075.16 g/mol ).[7]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take another aliquot from the stored stock solution, prepare it in the same manner as the Time Zero sample, and analyze it using the same HPLC-MS method.

  • Data Analysis:

    • Compare the chromatograms from each time point to the Time Zero sample.

    • Calculate the percentage of the remaining intact peptide by comparing the peak area of the main peptide peak at each time point to the peak area at Time Zero.

    • Analyze the mass spectra of any new peaks that appear to identify potential degradation products (e.g., oxidized methionine, deamidated glutamine/aspartic acid).

Visualizations

start Loss of Peptide Activity Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage check_freeze_thaw Check for Repeated Freeze-Thaw Cycles improper_storage->check_freeze_thaw No solution1 Discard Old Stock. Prepare Fresh Solution from Properly Stored Lyophilized Powder. improper_storage->solution1 Yes repeated_cycles Repeated Cycles? check_freeze_thaw->repeated_cycles hplc_analysis Perform HPLC-MS Analysis to Confirm Degradation repeated_cycles->hplc_analysis No solution2 Aliquot New Stock Solution Before Freezing. repeated_cycles->solution2 Yes degraded Degradation Confirmed hplc_analysis->degraded degraded->solution1 Yes no_degradation No Degradation Detected. Investigate Other Experimental Parameters. degraded->no_degradation No

Caption: Troubleshooting workflow for loss of peptide activity.

start This compound (Ac-EEMQRRAD-NH2) oxidation Oxidation start->oxidation O2, light, metal ions deamidation Deamidation start->deamidation pH > 7, temperature hydrolysis Hydrolysis start->hydrolysis H2O, extreme pH met_ox Methionine Sulfoxide oxidation->met_ox affects Met residue gln_deamid Glutamic Acid deamidation->gln_deamid affects Gln residue asp_isoasp Isoaspartic Acid deamidation->asp_isoasp affects Asp residue fragments Peptide Fragments hydrolysis->fragments cleaves peptide bonds

Caption: Potential degradation pathways of this compound.

prep_solution 1. Prepare Peptide Solution (Time Zero Sample) store_solution 2. Store Solution Under Test Conditions prep_solution->store_solution aliquot 3. Take Aliquots at Predetermined Time Points store_solution->aliquot hplc_ms 4. Analyze by HPLC-MS aliquot->hplc_ms data_analysis 5. Compare Chromatograms and Mass Spectra hplc_ms->data_analysis quantify 6. Quantify Remaining Peptide & Identify Degradants data_analysis->quantify conclusion 7. Determine Stability and Shelf-Life quantify->conclusion

Caption: Experimental workflow for peptide stability testing.

References

Technical Support Center: Solid-Phase Synthesis of Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase synthesis of Acetyl Octapeptide-1.

I. Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

A1: The amino acid sequence for this compound, also known as Acetyl Octapeptide-3 or SNAP-8, is Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[1][2] This sequence is N-terminally acetylated and C-terminally amidated.

Q2: What are the most common challenges in the synthesis of this peptide?

A2: The synthesis of this compound is considered challenging due to its sequence, which contains several problematic residues:

  • Aspartic Acid (Asp): Prone to aspartimide formation, especially at the Asp-Ala linkage.[3][4][5][6]

  • N-terminal Glutamic Acid (Glu): Can undergo cyclization to form pyroglutamate (B8496135), leading to a truncated and inactive peptide.[2][7][8][9][10]

  • Two consecutive Arginine (Arg) residues: Can lead to incomplete coupling and aggregation of the growing peptide chain.[11][12][13][14]

  • Methionine (Met): Susceptible to oxidation of its thioether side chain.[15][16]

Q3: My crude peptide has a low yield. What are the likely causes?

A3: Low yield is a common issue and can stem from several factors:

  • Peptide Aggregation: The presence of two consecutive arginine residues can promote inter-chain aggregation on the resin, hindering reagent access and leading to incomplete reactions.[11][12][13][14]

  • Incomplete Coupling: The bulky side chain of arginine can make coupling reactions difficult, resulting in deletion sequences.

  • Aspartimide Formation: This side reaction can lead to a variety of byproducts, reducing the overall yield of the desired peptide.[4][6]

  • Pyroglutamate Formation: Cyclization of the N-terminal glutamic acid terminates the chain, preventing the formation of the full-length octapeptide.[7][8]

Q4: I'm observing a significant amount of a byproduct with the same mass as my target peptide but a different retention time on HPLC. What could it be?

A4: This is a classic indicator of aspartimide formation followed by hydrolysis. The aspartimide intermediate can reopen to form a β-aspartyl peptide, which is an isomer of the target α-aspartyl peptide. These isomers often have very similar polarities, making them difficult to separate by HPLC.[6]

Q5: My Edman sequencing results show no signal after the first cycle. What is the likely cause?

A5: This is a strong indication of N-terminal pyroglutamate formation. The cyclization of the N-terminal glutamic acid residue blocks the free amine required for the Edman degradation chemistry, rendering the peptide resistant to sequencing.[7]

II. Troubleshooting Guide

This guide provides specific solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequences Aggregation of the growing peptide chain, particularly at the Arg-Arg sequence. - Utilize a high-swelling resin (e.g., ChemMatrix® or TentaGel®).- Incorporate "difficult sequence" protocols, such as elevated temperature or microwave-assisted synthesis.- Add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions to disrupt secondary structures.
Steric hindrance from the Arg(Pbf) side-chain protecting group. - Use a more potent coupling reagent such as HATU or HCTU.[17]- Perform a double coupling for the arginine residues.- Increase the coupling time and/or temperature.
Presence of Side Products with a Mass Loss of 18 Da Aspartimide formation from the Asp-Ala sequence. - Use a protecting group for the Asp side chain that is more resistant to base-catalyzed cyclization, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH.- Reduce piperidine (B6355638) concentration or deprotection time for the Fmoc removal following the Asp residue.- Add HOBt to the piperidine deprotection solution to suppress aspartimide formation.[9]
Presence of Side Products with a Mass Loss of 17 Da Pyroglutamate formation from the N-terminal Glu residue. - Couple the second Glu residue immediately after the deprotection of the first to minimize the time the free N-terminal amine is exposed.- Use a milder base for the final Fmoc deprotection.- Acetylate the N-terminus immediately after the final deprotection step.
Presence of Side Products with a Mass Increase of 16 Da Oxidation of the Methionine residue to methionine sulfoxide (B87167). - Degas all solvents and reagents with nitrogen or argon.- Add scavengers such as dimethyl sulfide (B99878) (DMS) or ammonium (B1175870) iodide to the cleavage cocktail.[15]- Use Fmoc-Met(O)-OH during synthesis and reduce the sulfoxide back to methionine after cleavage.[15]

III. Experimental Protocols

A. Standard Fmoc-SPPS Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific synthesizer and reagents used.

  • Resin Selection and Swelling:

    • Start with a Rink Amide resin (0.3-0.7 mmol/g loading).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Asp(OtBu)-OH Coupling (First Amino Acid):

    • Use a 3-5 fold excess of Fmoc-Asp(OtBu)-OH, HBTU/HATU, and DIEA in DMF.

    • Couple for 1-2 hours at room temperature.

    • Confirm completion with a Kaiser test.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Repeat the treatment once.

    • Wash the resin thoroughly with DMF.

  • Chain Elongation (Ala, Arg, Arg, Gln, Met, Glu, Glu):

    • For Ala, Gln, Met, and Glu residues, follow the standard coupling protocol (step 2).

    • For the two Arg(Pbf) residues, a double coupling is recommended. Use a 3-5 fold excess of Fmoc-Arg(Pbf)-OH and a high-efficiency coupling reagent like HATU. Allow each coupling to proceed for at least 2 hours.

    • Monitor each coupling step with a Kaiser test.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin thoroughly.

    • Treat the resin with a solution of 10% acetic anhydride (B1165640) and 10% DIEA in DMF for 30 minutes.[18]

    • Confirm complete acetylation with a negative Kaiser test.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) for 2-3 hours. To minimize methionine oxidation, consider adding scavengers like dimethyl sulfide (DMS).

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity by mass spectrometry and analytical HPLC.

B. Quantitative Data Tables

The following tables provide a summary of expected outcomes and comparisons of different synthetic strategies to address specific challenges in the synthesis of this compound.

Table 1: Comparison of Coupling Reagents for Fmoc-Arg(Pbf)-OH

Coupling ReagentTypical Coupling TimeRelative Efficiency for Hindered CouplingsPotential Side Reactions
HBTU/DIEA1-2 hoursHighGuanidinylation of the N-terminus if pre-activation is prolonged.
HATU/DIEA30-60 minutesVery HighLower risk of side reactions compared to HBTU.
DIC/HOBt2-4 hoursModerateDehydration of Asn/Gln side chains.

Data compiled from general knowledge of SPPS and literature on difficult couplings.

Table 2: Strategies to Minimize Aspartimide Formation at Asp-Ala Sequence

Deprotection ConditionProtecting Group on AspExpected Aspartimide Formation (%)
20% Piperidine in DMFOtBu5-15%
20% Piperidine, 0.1M HOBt in DMFOtBu<5%
20% Piperidine in DMFOMpe<2%

Values are estimates based on model peptides and can vary depending on the full sequence and synthesis conditions.

Table 3: Prevention of Methionine Oxidation during Cleavage

Cleavage Cocktail ScavengerExpected Methionine Sulfoxide Formation (%)
Triisopropylsilane (TIS) only10-30%
TIS + 1,2-Ethanedithiol (EDT)5-15%
TIS + Dimethyl Sulfide (DMS)<5%
TIS + Ammonium Iodide<2%

Efficiency of scavengers can be sequence-dependent.

IV. Visualizations

A. Signaling Pathway of this compound

Acetyl_Octapeptide_1_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Vesicle Synaptic Vesicle (contains Acetylcholine) VAMP VAMP/Synaptobrevin SNARE SNARE Complex VAMP->SNARE forms SNAP25 SNAP-25 SNAP25->SNARE forms SNAP25->SNARE Syntaxin Syntaxin Syntaxin->SNARE forms Fusion Membrane Fusion & Acetylcholine Release SNARE->Fusion mediates NoFusion Inhibited Fusion & Reduced Acetylcholine Release SNARE->NoFusion destabilized formation leads to AcOct1 This compound AcOct1->SNAP25 competes with Receptor Acetylcholine Receptor Fusion->Receptor activates Relaxation Muscle Relaxation NoFusion->Relaxation Contraction Muscle Contraction Receptor->Contraction SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell LoadAsp 2. Couple Fmoc-Asp(OtBu)-OH Swell->LoadAsp Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) LoadAsp->Deprotect1 Elongation 4. Chain Elongation (Ala, Arg, Arg, Gln, Met, Glu, Glu) - Double couple Arg - Monitor with Kaiser test Deprotect1->Elongation Deprotect_Final 5. Final Fmoc Deprotection Elongation->Deprotect_Final Acetylate 6. N-terminal Acetylation (Acetic Anhydride/DIEA) Deprotect_Final->Acetylate Cleave 7. Cleavage & Deprotection (TFA Cocktail + Scavengers) Acetylate->Cleave Precipitate 8. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 9. Purification (RP-HPLC) Precipitate->Purify Analyze 10. Analysis (MS & Analytical HPLC) Purify->Analyze End End: Pure this compound Analyze->End Synthesis_Challenges cluster_challenges Potential Side Reactions & Challenges Peptide This compound Sequence Glu Glu Met Gln Arg Arg Ala Asp Pyroglutamate Pyroglutamate Formation (Chain Termination) Peptide:Glu1->Pyroglutamate N-terminal Oxidation Methionine Oxidation (Impurity) Peptide:Met3->Oxidation Aggregation Aggregation (Low Yield, Impurities) Peptide:Arg5->Aggregation Peptide:Arg6->Aggregation Aspartimide Aspartimide Formation (Isomeric Impurities) Peptide:Asp8->Aspartimide Asp-Ala linkage Coupling Difficult Coupling (Deletion Sequences) Peptide:Arg5->Coupling Peptide:Arg6->Coupling

References

quality control parameters for acetyl octapeptide-1 purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for Acetyl Octapeptide-1 purity. Below you will find troubleshooting guides and FAQs to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as SNAP-8, is a synthetic peptide used in cosmetic and research applications for its anti-wrinkle effects.[1][2] It is a mimic of the N-terminal end of the SNAP-25 protein. Its mechanism of action involves inhibiting the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the release of neurotransmitters that cause muscle contraction.[3][4][5] By interfering with this process, this compound helps to reduce the appearance of expression wrinkles.

Q2: What are the typical purity specifications for this compound?

A2: For research and cosmetic grade this compound, the purity, as determined by HPLC, is typically specified to be greater than or equal to 98.0%.[1][6] Some suppliers may offer even higher purity grades, such as ≥99%.[7] It is crucial to refer to the supplier's certificate of analysis for batch-specific purity data.

Q3: What are common impurities found in synthetic this compound?

A3: Impurities in synthetic peptides can arise from various sources during synthesis and purification. These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and peptides with modifications from side reactions. A well-characterized sample should have a detailed impurity profile. Generally, for high-purity peptides, the total amount of impurities is expected to be low.

Quality Control Parameters

The quality of this compound is assessed through a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for determining purity, while Mass Spectrometry (MS) is used to confirm the identity and molecular weight of the peptide.

Purity and Impurity Profile

The following table summarizes the key quality control parameters for the purity of this compound.

ParameterSpecificationMethod
Purity (by HPLC) ≥98.0%Reversed-Phase HPLC (RP-HPLC)
Identity (by MS) Conforms to expected molecular weight (1075.16 g/mol )Mass Spectrometry (MS)
Appearance White to off-white lyophilized powderVisual Inspection
Single Impurity Typically ≤1.0%RP-HPLC
Total Impurities Typically ≤2.0%RP-HPLC

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade water
  • HPLC-grade acetonitrile (B52724) (ACN)
  • Trifluoroacetic acid (TFA)
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in Mobile Phase A.
  • Vortex the solution until the peptide is fully dissolved.
  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol provides a general procedure for confirming the molecular weight of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as water or a water/acetonitrile mixture with 0.1% formic acid.

2. Mass Spectrometry Parameters:

  • The specific parameters will depend on the instrument used. A general approach for electrospray ionization (ESI) is provided below.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range m/z 100-2000
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Source Temperature 100-150°C
Desolvation Temperature 250-350°C

3. Data Analysis:

  • The expected monoisotopic mass of this compound (C₄₁H₇₀N₁₆O₁₆S) is approximately 1074.48 Da.
  • Look for the corresponding [M+H]⁺ ion at m/z 1075.49 and other possible adducts (e.g., [M+2H]²⁺ at m/z 538.25).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample overload- Column degradation- Inappropriate mobile phase pH- Reduce the injection volume or sample concentration.- Replace the column.- Ensure the mobile phase pH is appropriate for the peptide; using 0.1% TFA is generally effective.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the system- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[8]- Degas the mobile phase and purge the pump.
Ghost Peaks - Contaminated mobile phase or injection solvent- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phases.[9]- Implement a needle wash step in the injection sequence and run blank injections.
Low Signal Intensity in MS - Ion suppression from TFA- Inefficient ionization- If possible, use a lower concentration of TFA or switch to a more MS-friendly modifier like formic acid.[10]- Optimize MS source parameters (e.g., capillary voltage, temperatures).
No Peak Detected - Sample degradation- Incorrect detection wavelength- Sample not properly dissolved- Ensure proper storage of the peptide solution.- Verify the detector is set to a wavelength where the peptide bond absorbs (210-230 nm).[11]- Check the solubility of the peptide in the chosen solvent.

Visualizations

Signaling Pathway: Inhibition of SNARE Complex Formation

Caption: Mechanism of this compound action on the SNARE complex.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow start Start sample_prep Sample Preparation (1 mg/mL in Mobile Phase A) start->sample_prep filtration Filtration (0.22 µm syringe filter) sample_prep->filtration hplc_injection HPLC Injection (20 µL) filtration->hplc_injection separation Chromatographic Separation (C18 column, gradient elution) hplc_injection->separation detection UV Detection (220 nm) separation->detection data_analysis Data Analysis (Peak integration and purity calculation) detection->data_analysis end End data_analysis->end

References

Technical Support Center: Enhancing the Permeability of Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the permeability of Acetyl Octapeptide-1 in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its permeability a challenge?

A1: this compound, also known as SNAP-8, is a synthetic peptide used in cosmetic formulations for its anti-wrinkle effects.[1][2] It is an analogue of the N-terminal end of the SNAP-25 protein and works by interfering with the SNARE complex, which is necessary for muscle contraction.[3][4] Like many peptides, its relatively large molecular weight and hydrophilic nature limit its ability to penetrate the skin's primary barrier, the stratum corneum.[5] This poor permeability can reduce its efficacy when applied topically.

Q2: What are the primary methods to enhance the skin permeability of peptides like this compound?

A2: The main strategies to improve the skin penetration of peptides include:

  • Chemical Permeation Enhancers (CPEs): These are compounds that temporarily and reversibly disrupt the structure of the stratum corneum, allowing peptides to pass through more easily.[6]

  • Physical Enhancement Techniques: Methods like microneedles, iontophoresis, and sonophoresis create temporary micropores in the skin or use energy to drive the peptide through the skin barrier.[7][8]

  • Formulation Strategies: Encapsulating the peptide in delivery systems such as liposomes, niosomes, or nanoemulsions can protect it from degradation and improve its transport into the skin.[9][10]

Q3: Are there any safety concerns when using permeation enhancers?

A3: While permeation enhancers are designed to have a temporary effect on the skin barrier, some can cause skin irritation or sensitization, especially at high concentrations.[11] It is crucial to select enhancers with a good safety profile and to determine the optimal concentration that maximizes permeability without causing significant skin damage. The ideal permeation enhancer should be non-toxic, non-irritating, and its effect on the skin barrier should be reversible.[12]

Q4: How can I quantify the amount of this compound that has permeated the skin in my experiment?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the most common and reliable method for quantifying peptides in biological samples.[13][14] You will need to develop and validate an HPLC method specific for this compound. This involves optimizing the mobile phase, column, and detection parameters to achieve good separation and sensitivity.

Troubleshooting Guides

Issue 1: Low or no detectable permeation of this compound in Franz diffusion cell experiments.
Possible Cause Troubleshooting Step
Inadequate Skin Barrier Disruption - Increase the concentration of the chemical permeation enhancer (CPE) in your formulation, but be mindful of potential skin irritation. - Consider using a more potent CPE or a synergistic combination of enhancers. - If using physical enhancement, ensure the parameters (e.g., microneedle length, iontophoresis current) are optimized for your skin model.
Peptide Degradation - Verify the stability of this compound in your formulation and receptor medium at the experimental temperature (32°C).[11] - Include protease inhibitors in the receptor medium if enzymatic degradation in the skin is suspected. - Analyze samples at earlier time points to detect potential degradation over the course of the experiment.
Insufficient Analytical Sensitivity - Optimize your HPLC method to lower the limit of detection (LOD) and limit of quantification (LOQ).[15] - Concentrate the samples from the receptor chamber before HPLC analysis. - Ensure your sample extraction procedure from the skin layers is efficient.
Air Bubbles in Franz Cell - Carefully inspect the Franz cell for any air bubbles trapped between the skin and the receptor medium, as these can impede diffusion. - Degas the receptor medium before use.
Skin Integrity Issues - Pre-screen the skin samples for barrier integrity using methods like Transepidermal Water Loss (TEWL) or electrical resistance measurements.[16] Discard any skin samples with compromised barrier function.
Issue 2: High variability in permeation results between replicate experiments.
Possible Cause Troubleshooting Step
Inconsistent Skin Samples - Use skin from the same donor and anatomical site for all replicates to minimize biological variability. - Ensure uniform thickness of the skin samples by using a dermatome.[17]
Inconsistent Formulation Application - Apply a precise and consistent amount of the formulation to the skin surface for each replicate.[18]
Inconsistent Environmental Conditions - Maintain a constant temperature (32°C) and stirring rate in the Franz diffusion cells throughout the experiment.[19]
Errors in Sample Handling and Analysis - Ensure consistent sample collection volumes and timing. - Validate the reproducibility of your HPLC method.[20]

Quantitative Data on Permeability Enhancement of Acetyl Octapeptide Analogs

Disclaimer: The following data is for Acetyl Hexapeptide-3 and Acetyl Hexapeptide-8, which are close structural analogs of this compound. This information is provided as a reference due to the limited availability of specific quantitative data for this compound.

Enhancement Method Peptide Experimental Model Permeation Enhancement Key Findings
Microneedles Acetyl Hexapeptide-3Porcine ear skin>31-fold increase in cumulative permeation over 24hMicroneedle pretreatment significantly enhances the transdermal delivery of the peptide.[5]
Oil-in-Water (O/W) Emulsion Acetyl Hexapeptide-8Human cadaver skin0.22% of applied dose penetrated the stratum corneumThe majority of the peptide remained on the skin surface, with very limited penetration into deeper layers.[18]
Water-in-Oil-in-Water (W/O/W) Emulsion Acetyl Hexapeptide-8Human skinSignificantly enhanced skin penetration compared to O/W and W/O emulsionsThe internal structure of the emulsion plays a crucial role in peptide delivery.[21]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the skin permeation of this compound.

  • Skin Preparation:

    • Obtain full-thickness human or porcine skin.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin to a uniform thickness (e.g., 500 µm) using a dermatome.

    • Punch out circular sections of the skin to fit the Franz diffusion cells.

    • Visually inspect the skin for any defects.

  • Franz Diffusion Cell Setup:

    • Fill the receptor chamber of the Franz diffusion cell with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are present.

    • Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • Maintain the temperature of the receptor medium at 32°C ± 1°C using a circulating water bath.

    • Continuously stir the receptor medium with a magnetic stir bar.

  • Application of Formulation:

    • Apply a precise amount (e.g., 10 mg/cm²) of the this compound formulation to the surface of the skin in the donor chamber.

    • Cover the donor chamber to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of peptide permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Protocol 2: Preparation of this compound Loaded Liposomes

This protocol describes a common method for encapsulating peptides into liposomes.

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove the unencapsulated this compound from the liposome (B1194612) suspension by methods such as dialysis, gel filtration, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the prepared liposomes using dynamic light scattering.

    • Determine the encapsulation efficiency by quantifying the amount of encapsulated peptide and the total amount of peptide used.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse Ca_Channel Voltage-gated Ca2+ Channel Nerve_Impulse->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx allows SNARE_Complex SNARE Complex (SNAP-25, Syntaxin, Synaptobrevin) Ca_Influx->SNARE_Complex triggers assembly Vesicle_Fusion Vesicle Fusion SNARE_Complex->Vesicle_Fusion mediates ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release ACh_Receptor Acetylcholine Receptor ACh_Release->ACh_Receptor binds to Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction initiates Acetyl_Octapeptide_1 This compound (SNAP-8) Acetyl_Octapeptide_1->SNARE_Complex inhibits assembly by competing with SNAP-25

Caption: Mechanism of action of this compound in inhibiting muscle contraction.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_permeation In Vitro Permeation Assay cluster_analysis Quantitative Analysis Peptide This compound Formulation Test Formulation Peptide->Formulation Enhancer Permeation Enhancer (e.g., Chemical, Liposomes, Microneedles) Enhancer->Formulation Vehicle Vehicle (e.g., Cream, Gel) Vehicle->Formulation Application Formulation Application Formulation->Application Skin Skin Sample (Human or Porcine) Franz_Cell Franz Diffusion Cell Setup Skin->Franz_Cell Sampling Receptor Fluid Sampling Franz_Cell->Sampling Application->Franz_Cell Extraction Sample Preparation (Extraction/Dilution) Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Data Quantification HPLC->Quantification Results Permeation Profile (Flux, Lag Time) Quantification->Results

Caption: Experimental workflow for evaluating the permeability of this compound.

References

Technical Support Center: Acetyl Octapeptide-1 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acetyl Octapeptide-1 (also known as Acetyl Octapeptide-3 or SNAP-8) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide that functions as an anti-wrinkle agent.[1][2][3] Its mechanism of action is based on its similarity to the N-terminal end of the SNAP-25 protein.[4] It acts as a competitive inhibitor of SNAP-25, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[4][5] By mimicking SNAP-25, this compound destabilizes the SNARE complex, which is crucial for the fusion of vesicles with the presynaptic membrane, thereby inhibiting the release of neurotransmitters like acetylcholine.[1][4][6] This leads to a reduction in muscle contractions, which is why it is often marketed as a topical alternative to botulinum toxin.[1][2]

Q2: What are the primary applications of this compound in research?

In a research context, this compound is primarily used to study:

  • Neurotransmitter release mechanisms.[6][7]

  • The role of the SNARE complex in exocytosis.[8][9]

  • As a tool compound to modulate neuronal activity in vitro.

  • The efficacy of cosmetic formulations in reducing muscle contractions at a cellular level.[10][11]

Q3: Are there any known direct interferences of this compound with common cellular assay reagents?

Currently, there is no widespread, documented evidence of this compound directly interfering with the chemical components of common cellular assays like MTT, XTT, or LDH assays. However, as a peptide, it has the potential to interact with other proteins or reagents in an assay system. It is always good practice to include proper controls to rule out any unforeseen interactions.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT, LDH)

You may observe unexpected increases or decreases in cell viability or cytotoxicity that do not align with your hypothesis.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Experimental Protocol
Indirect Biological Effects: The peptide's inhibition of neurotransmitter release could be affecting cell health and metabolism in neuronal cell lines or co-cultures with muscle cells, leading to altered viability readouts.Run parallel assays that measure different cellular health indicators. For example, if you are using an MTT assay (measures metabolic activity), also use an LDH assay (measures membrane integrity) or a live/dead cell stain.LDH Assay Protocol: 1. Culture cells and treat with this compound as per your experimental design.2. At the end of the treatment period, collect the cell culture supernatant.3. Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions to measure the amount of lactate (B86563) dehydrogenase released from damaged cells.
Peptide-Medium Interactions: The peptide may interact with components in the cell culture medium, such as serum proteins, which could affect its stability or activity.[12]Perform your assay in both serum-containing and serum-free media to see if the presence of serum alters the results.[13]Serum-Free Incubation: 1. Culture cells in complete (serum-containing) medium.2. Prior to adding this compound, wash the cells with PBS and replace the medium with a serum-free version.3. Add the peptide and incubate for the desired time before performing the viability assay.
Direct Interference with Assay Chemistry (Less Likely but Possible): The peptide may have reducing properties that could directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[14]Perform a cell-free control experiment to test for direct reduction of the assay substrate.Cell-Free MTT Reduction Assay: 1. In a 96-well plate, add your cell culture medium and this compound at the highest concentration used in your experiments.2. Add the MTT reagent to these wells.3. Incubate for the same duration as your cell-based assay.4. Add the solubilization solution and measure the absorbance. A color change indicates direct reduction of MTT by the peptide.[14]

Troubleshooting Workflow for Cell Viability Assays

G start Unexpected Viability Results q1 Are you using a neuronal cell line or co-culture? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no p1 Peptide's biological activity might be the cause. a1_yes->p1 q3 Are you using serum in your media? a1_no->q3 s1 Run an orthogonal assay (e.g., LDH if using MTT). p1->s1 q2 Did you observe a discrepancy between assays? s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res1 The peptide is likely affecting a specific cellular process (e.g., metabolism). a2_yes->res1 a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no p2 Potential peptide-serum interaction. a3_yes->p2 p3 Consider direct assay interference. a3_no->p3 s2 Test in serum-free media. p2->s2 q4 Did the results change? s2->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no res2 Serum components are interacting with the peptide. a4_yes->res2 a4_no->p3 s3 Perform a cell-free control experiment. p3->s3 q5 Did the peptide reduce the substrate directly? s3->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no res3 Assay is not suitable. Choose an alternative viability assay. a5_yes->res3 end Problem likely due to other experimental variables. a5_no->end

Troubleshooting workflow for unexpected cell viability results.
Issue 2: Altered Readouts in Neurotransmitter Release Assays

Given that this compound is designed to inhibit neurotransmitter release, its presence in such assays is expected to produce an effect. However, the magnitude of this effect might be different than anticipated.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Experimental Protocol
Peptide Stability and Delivery: The peptide may be degrading in the culture medium or not efficiently reaching its intracellular target.Ensure proper storage and handling of the peptide. Consider using a peptide delivery agent if you suspect poor cell permeability.Peptide Stability Test: 1. Incubate this compound in your cell culture medium at 37°C for various time points (e.g., 0, 6, 12, 24 hours).2. Analyze the samples at each time point using HPLC to assess the peptide's integrity.
Cell-Type Specificity: The expression levels of SNAP-25 and other SNARE proteins can vary between different cell types and even between different neuronal subtypes.Confirm the expression of SNAP-25 in your cell model using Western blotting or immunocytochemistry.Western Blot for SNAP-25: 1. Lyse your cells and quantify the protein concentration.2. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.3. Probe the membrane with a primary antibody specific for SNAP-25, followed by a secondary antibody conjugated to HRP.4. Detect the signal using a chemiluminescent substrate.
Concentration and Incubation Time: The concentration of the peptide and the duration of treatment may not be optimal for your specific cell system.Perform a dose-response curve and a time-course experiment to determine the optimal conditions.Dose-Response Experiment: 1. Treat your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar).2. Measure neurotransmitter release at a fixed time point.3. Plot the percentage of inhibition against the peptide concentration to determine the IC50.

Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Terminal cluster_membrane Presynaptic Membrane Vesicle Synaptic Vesicle (containing Neurotransmitters) Synaptobrevin Synaptobrevin (VAMP) SNARE_Complex SNARE Complex Formation Synaptobrevin->SNARE_Complex binds SNAP25 SNAP-25 SNAP25->SNARE_Complex binds Syntaxin Syntaxin Syntaxin->SNARE_Complex binds Fusion Vesicle Fusion & Neurotransmitter Release SNARE_Complex->Fusion AO1 This compound AO1->SNAP25 competes with

Mechanism of action of this compound in inhibiting neurotransmitter release.

References

refining acetyl octapeptide-1 experimental protocols for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers, scientists, and drug development professionals in refining experimental protocols for acetyl octapeptide-1 to ensure reproducibility.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Question: My this compound won't dissolve. What should I do?

Answer: this compound is generally soluble in aqueous solutions.[1] However, issues with solubility can arise. Here is a systematic approach to troubleshoot this problem:

  • Initial Dissolution: Attempt to dissolve the peptide in sterile, purified water. Sonication can aid in this process.

  • pH Adjustment for Charged Peptides: Determine the overall charge of the peptide.

    • Positively Charged (Basic): If the peptide has a net positive charge and does not dissolve in water, try adding a small amount of 10% acetic acid solution.[2][3]

    • Negatively Charged (Acidic): For peptides with a net negative charge, a small amount of a weak base like 10% ammonium (B1175870) bicarbonate solution can be added to aid dissolution.

  • Use of Organic Solvents for Hydrophobic Peptides: If the peptide is uncharged or hydrophobic, a minimal amount of an organic solvent like DMSO can be used initially.[4] Subsequently, slowly add your aqueous buffer to reach the desired concentration. Ensure the final DMSO concentration is compatible with your cell line, typically below 0.5%.[4]

Question: I am observing high variability and poor reproducibility in my cell-based assays. What are the potential causes?

Answer: High variability in cell-based assays with synthetic peptides is a common challenge. Several factors can contribute to this:

  • Peptide Quality and Purity: Ensure you are using a high-purity (>98%) this compound.[1] Impurities from the synthesis process can interfere with the assay.

  • Peptide Degradation: Improper storage can lead to peptide degradation. Store lyophilized peptide at -20°C or -80°C and reconstituted solutions in aliquots at 4°C for short-term use (up to a week) or -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

  • Inconsistent Experimental Conditions: Minor variations in incubation times, temperatures, and cell densities can lead to significant differences in results. Standardize these parameters across all experiments.

  • Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent passage number range, as cellular responses can change with excessive passaging.

Question: My HPLC results for this compound are inconsistent, showing peak tailing or shifting retention times. How can I troubleshoot this?

Answer: Inconsistent HPLC results can often be traced back to the mobile phase, column conditions, or sample preparation.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run. Ensure accurate pH measurement and thorough degassing. The use of ion-pairing agents like trifluoroacetic acid (TFA) at around 0.1% can improve peak shape for peptides.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

  • Sample Matrix Effects: If you are analyzing this compound in a complex matrix, such as a cosmetic cream, sample preparation is crucial. Develop a robust extraction method to remove interfering substances.

  • Column Contamination: If you observe persistent issues, consider washing the column with a strong solvent or, if necessary, replacing it.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein. It competes with SNAP-25 for a position in the SNARE complex, thereby destabilizing its formation. This disruption of the SNARE complex inhibits the release of neurotransmitters, such as acetylcholine (B1216132), at the neuromuscular junction, leading to a reduction in muscle contraction.[5]

Q2: What are the recommended storage conditions for this compound?

A2:

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccator.

  • Reconstituted Solution: Aliquot and store at -20°C for up to one month or -80°C for up to six months. For short-term storage, solutions can be kept at 4°C for up to one week. Avoid repeated freeze-thaw cycles.

Q3: What quality control parameters should I consider for this compound?

A3:

  • Purity: Should be ≥98% as determined by HPLC.[1][6][7][8]

  • Identity: Confirmed by mass spectrometry to match the expected molecular weight.

  • Appearance: A white to off-white lyophilized powder.[1][6]

  • Solubility: Test solubility in the intended solvent as per the supplier's datasheet.[1][9]

Quantitative Data Summary

ParameterValueReference
Purity (by HPLC)≥98%[1][6][7][8]
Solubility in Water≥80 mg/mL[1]
Solubility in DMSO10 mg/mL[9]
Storage (Lyophilized)-20°C to -80°C
Storage (Reconstituted)-20°C (1 month), -80°C (6 months)
Glutamate Release Inhibition (SNAP-8 at 1.5 mM)43%[5]

Experimental Protocols

In Vitro SNAP-25 Cleavage Assay (Adapted Protocol)

This assay is designed to assess the inhibitory effect of this compound on the proteolytic activity of a relevant enzyme (e.g., a botulinum neurotoxin light chain, which also targets the SNARE complex) on a SNAP-25 substrate.

Materials:

  • Recombinant SNAP-25 protein

  • Enzyme (e.g., Botulinum Neurotoxin Type A Light Chain)

  • This compound stock solution

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 0.1% BSA)

  • SDS-PAGE gels and reagents

  • Coomassie Brilliant Blue stain or fluorescent stain

  • Gel imaging system

Methodology:

  • Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, a fixed concentration of the enzyme, and varying concentrations of this compound (e.g., 0.1 µM to 1 mM).

  • Pre-incubate the enzyme and peptide inhibitor for 15 minutes at 37°C.

  • Initiate the reaction by adding the SNAP-25 substrate.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the protein fragments by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue or a fluorescent stain.

  • Visualize the bands using a gel imaging system and quantify the intensity of the cleaved and uncleaved SNAP-25 bands.

  • Calculate the percentage of SNAP-25 cleavage for each concentration of this compound and determine the IC50 value.

Optimization:

  • Enzyme and Substrate Concentrations: Titrate the enzyme and SNAP-25 concentrations to find optimal conditions where cleavage is detectable and sensitive to inhibition.

  • Incubation Time: Perform a time-course experiment to identify the linear range of the cleavage reaction.

Neuronal Exocytosis Inhibition Assay (Adapted Protocol)

This cell-based assay measures the ability of this compound to inhibit neurotransmitter release from cultured neuronal cells (e.g., PC12 or SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., PC12 cells)

  • Cell culture medium and supplements

  • This compound stock solution

  • High-potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl)

  • Neurotransmitter detection kit (e.g., for acetylcholine or norepinephrine)

  • Plate reader

Methodology:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere and differentiate according to standard protocols.

  • Treat the cells with varying concentrations of this compound (e.g., 1 µM to 2 mM) for a specified period (e.g., 24-48 hours). Include a vehicle control.

  • Wash the cells with a basal buffer.

  • Stimulate neurotransmitter release by incubating the cells with the high-potassium stimulation buffer for a short period (e.g., 5-10 minutes).

  • Collect the supernatant, which contains the released neurotransmitters.

  • Quantify the amount of neurotransmitter in the supernatant using a commercially available detection kit and a plate reader.

  • Normalize the neurotransmitter release to the total protein content in each well.

  • Calculate the percentage inhibition of neurotransmitter release for each concentration of this compound and determine the IC50 value.

Optimization:

  • Peptide Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and pre-incubation time for this compound.

  • Stimulation Conditions: Optimize the potassium concentration and stimulation time to achieve a robust and reproducible neurotransmitter release.

Visualizations

This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Muscle Cell) vesicle Synaptic Vesicle (contains Acetylcholine) snare_complex SNARE Complex (SNAP-25, Syntaxin, VAMP) vesicle->snare_complex Fusion ach_released Acetylcholine snare_complex->ach_released Release acetyl_octapeptide This compound acetyl_octapeptide->snare_complex Inhibits Formation snap25 SNAP-25 snap25->snare_complex receptor Acetylcholine Receptor ach_released->receptor Binds contraction Muscle Contraction receptor->contraction

Caption: Mechanism of action of this compound in inhibiting muscle contraction.

SNAP-25 Cleavage Assay Workflow start Prepare Reaction Mix (Enzyme + this compound) pre_incubate Pre-incubate (15 min, 37°C) start->pre_incubate add_substrate Add SNAP-25 Substrate pre_incubate->add_substrate incubate Incubate (30-60 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction (SDS-PAGE Buffer) incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page stain Stain Gel sds_page->stain analyze Quantify Bands (Cleaved vs. Uncleaved) stain->analyze end Determine IC50 analyze->end

Caption: Experimental workflow for the in vitro SNAP-25 cleavage assay.

Troubleshooting Logic for Peptide Solubility start Peptide does not dissolve in aqueous buffer check_charge Determine Net Charge of Peptide start->check_charge positive_charge Add weak acid (e.g., 10% Acetic Acid) check_charge->positive_charge Positive negative_charge Add weak base (e.g., 10% Ammonium Bicarbonate) check_charge->negative_charge Negative neutral_hydrophobic Use minimal DMSO, then add buffer check_charge->neutral_hydrophobic Neutral/Hydrophobic success Peptide Dissolved positive_charge->success negative_charge->success neutral_hydrophobic->success

Caption: A logical workflow for troubleshooting peptide solubility issues.

References

Validation & Comparative

A Comparative Analysis of Acetyl Octapeptide-1 and Botulinum Toxin A: Mechanism of Action and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action and reported efficacy of Acetyl Octapeptide-1 and Botulinum Toxin A. The information is intended to support research, scientific evaluation, and drug development in the fields of dermatology, cosmetology, and neuroscience.

Overview of Mechanisms of Action

Both this compound and Botulinum Toxin A exert their effects by modulating the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex, a critical component of the machinery responsible for neurotransmitter release at the neuromuscular junction. However, their specific interactions with the SNARE complex differ significantly.

Botulinum Toxin A (BoNT-A) is a neurotoxin produced by Clostridium botulinum. Its mechanism involves a multi-step process that leads to the enzymatic cleavage of the SNAP-25 protein, a key component of the SNARE complex.[1][2] This cleavage prevents the successful fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of the neurotransmitter acetylcholine (B1216132).[1][2] The result is a flaccid paralysis of the targeted muscle. The effects of BoNT-A are temporary, as new nerve terminals and neuromuscular junctions eventually form.[3]

This compound , also known as SNAP-8, is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[4][5] It acts as a competitive inhibitor of the SNARE complex.[4][6] By competing with the native SNAP-25 for a position in the complex, this compound destabilizes its formation.[4][7] This destabilization modulates the release of neurotransmitters, leading to a reduction in muscle contraction rather than complete paralysis.[4][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the distinct mechanisms of action and a general experimental workflow for assessing their efficacy.

cluster_0 Botulinum Toxin A Mechanism BoNT-A BoNT-A Nerve Terminal Binding Nerve Terminal Binding BoNT-A->Nerve Terminal Binding Internalization Internalization Nerve Terminal Binding->Internalization SNAP-25 Cleavage SNAP-25 Cleavage Internalization->SNAP-25 Cleavage SNARE Complex Disruption SNARE Complex Disruption SNAP-25 Cleavage->SNARE Complex Disruption ACh Release Inhibition ACh Release Inhibition SNARE Complex Disruption->ACh Release Inhibition Muscle Paralysis Muscle Paralysis ACh Release Inhibition->Muscle Paralysis

Mechanism of Action of Botulinum Toxin A.

cluster_1 This compound Mechanism This compound This compound SNAP-25 Mimicry SNAP-25 Mimicry This compound->SNAP-25 Mimicry Competitive Inhibition Competitive Inhibition SNAP-25 Mimicry->Competitive Inhibition SNARE Complex Destabilization SNARE Complex Destabilization Competitive Inhibition->SNARE Complex Destabilization Modulated ACh Release Modulated ACh Release SNARE Complex Destabilization->Modulated ACh Release Reduced Muscle Contraction Reduced Muscle Contraction Modulated ACh Release->Reduced Muscle Contraction

Mechanism of Action of this compound.

cluster_2 Efficacy Evaluation Workflow In Vitro Assays In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Clinical Trials Clinical Trials Cell-Based Assays->Clinical Trials Data Analysis Data Analysis Clinical Trials->Data Analysis

General Experimental Workflow for Efficacy.

Quantitative Data Comparison

The following tables summarize available quantitative data on the efficacy of this compound and Botulinum Toxin A. It is important to note that direct head-to-head clinical trials are limited, and therefore, data is often derived from separate studies with varying methodologies.

Table 1: In Vitro and Preclinical Efficacy

ParameterThis compound (SNAP-8)Botulinum Toxin AReference(s)
Mechanism Competitive inhibitor of SNARE complexEnzymatic cleavage of SNAP-25[4][6] /[1][2]
Glutamate Release Inhibition 43% at 1.5 mM concentrationNot typically measured in this manner[6]
SNAP-25 Cleavage Does not cleave SNAP-25Yes[4] /[1][2]

Table 2: Clinical Efficacy in Wrinkle Reduction

ParameterThis compound (SNAP-8)Botulinum Toxin A (OnabotulinumtoxinA)Reference(s)
Indication Facial wrinkles (cosmetic application)Glabellar lines, Crow's feet, Forehead lines[8][9] /[10][11]
Reported Wrinkle Reduction Up to 63% reduction in the appearance of expression lines after 30 days (in a formulation)80% responder rate (investigator-rated) at day 30 for glabellar lines[9] /[10]
Onset of Effect Not specified in available clinical dataNoticeable strain reduction by day 3 for some formulations[12]
Peak Effect Not specified in available clinical dataDay 30[10][13]
Duration of Effect Requires continuous applicationApproximately 3 to 4 months[2]

Note: The efficacy of this compound is often reported from studies on cosmetic formulations which may contain other active ingredients. The reported percentages may not be solely attributable to this compound.

Experimental Protocols

In Vitro SNARE Complex Inhibition/Cleavage Assays

Objective: To determine the effect of the test substance on the formation or integrity of the SNARE complex.

  • Reconstituted SNARE Complex Fluorescence Resonance Energy Transfer (FRET) Assay:

    • Preparation of Proteoliposomes: Recombinant SNARE proteins (VAMP2, Syntaxin-1, and SNAP-25) are purified and reconstituted into separate populations of liposomes. One population (v-SNARE) is labeled with a FRET donor (e.g., NBD) and acceptor (e.g., Rhodamine) fluorophore.[1][3]

    • Fusion Reaction: The v-SNARE and t-SNARE (unlabeled) liposomes are mixed in the presence or absence of the test substance (this compound or Botulinum Toxin A).

    • Measurement: Membrane fusion leads to the dilution of the FRET pair in the v-SNARE liposomes, resulting in a decrease in FRET efficiency and an increase in donor fluorescence. This change is monitored over time using a fluorometer.[1][3] For Botulinum Toxin A, pre-incubation with SNAP-25 before reconstitution can be performed to assess cleavage.

  • SNAP-25 Cleavage Assay (for Botulinum Toxin A):

    • Reaction Mixture: Recombinant SNAP-25 is incubated with the light chain of Botulinum Toxin A in a suitable buffer containing a reducing agent (e.g., DTT) and zinc chloride.[14][15]

    • Incubation: The reaction is incubated at 37°C for a specified time.

    • Analysis: The reaction products are separated by SDS-PAGE. Cleavage of SNAP-25 is visualized by Coomassie blue staining or Western blotting using antibodies specific to the cleaved or uncleaved forms of SNAP-25.[14][15] Densitometry is used to quantify the percentage of cleaved SNAP-25.[4]

Cell-Based Acetylcholine Release Assay

Objective: To measure the amount of acetylcholine released from neuronal cells following treatment with the test substance.

  • Cell Culture: A suitable neuronal cell line (e.g., PC12 or primary neurons) or an in vitro model of the neuromuscular junction is cultured.[13][16][17]

  • Treatment: The cells are treated with varying concentrations of this compound or Botulinum Toxin A for a specified duration.

  • Stimulation: Neurotransmitter release is stimulated, for example, by depolarization with a high concentration of potassium chloride.

  • Sample Collection: The cell culture supernatant is collected.

  • Acetylcholine Quantification: The concentration of acetylcholine in the supernatant is measured using a commercially available acetylcholine assay kit, which is typically a colorimetric or fluorometric assay.[18][19][20] The assay usually involves the enzymatic conversion of acetylcholine to choline, which is then oxidized to produce a detectable signal.

Clinical Evaluation of Wrinkle Reduction

Objective: To assess the efficacy of the test substance in reducing the appearance of facial wrinkles in human subjects.

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial is the gold standard.[5][10]

  • Subject Recruitment: Subjects with moderate to severe wrinkles in the target area (e.g., glabellar lines) are enrolled.

  • Treatment: Subjects receive either the active treatment (e.g., injections of Botulinum Toxin A or topical application of a formulation containing this compound) or a placebo.

  • Efficacy Assessment: Wrinkle severity is assessed at baseline and at various time points post-treatment using standardized scales, such as the Facial Wrinkle Scale (FWS).[5] Assessments are performed by both the investigator and the subject.[10][13] Objective measurements can be made using 3D imaging to quantify changes in skin topography and muscle strain.[12][21]

  • Data Analysis: The percentage of responders (subjects achieving a certain level of improvement) and changes in wrinkle scores from baseline are statistically analyzed.

Conclusion

This compound and Botulinum Toxin A both target the SNARE complex to reduce muscle contraction and the appearance of dynamic wrinkles. However, their mechanisms are distinct: Botulinum Toxin A acts as an enzyme to cleave SNAP-25, causing a temporary muscle paralysis, while this compound acts as a competitive inhibitor, modulating neurotransmitter release and leading to muscle relaxation.

The available data suggest that Botulinum Toxin A has a more pronounced and longer-lasting effect, supported by extensive clinical trial data. The efficacy of this compound is less well-documented in head-to-head comparative studies, and its effects are generally considered to be more subtle and require continuous application. Further direct comparative studies are needed to provide a more definitive assessment of their relative performance. The choice between these two molecules in a research or development context will depend on the desired level of effect, duration of action, and application (injectable versus topical).

References

Unveiling the Molecular Brake: Acetyl Octapeptide-1 as a Potent Inhibitor of the SNARE Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Acetyl Octapeptide-1 and Other SNARE Complex Inhibitors in Neurotransmitter Release

For Immediate Release

In the intricate machinery of neuronal communication, the formation of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex is a critical step, driving the fusion of synaptic vesicles with the presynaptic membrane to release neurotransmitters. The modulation of this complex presents a key target for therapeutic and cosmetic applications aimed at attenuating muscle contraction. This guide provides a comparative analysis of this compound (also known as SNAP-8), a synthetic peptide designed to inhibit SNARE complex formation, against other well-known inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is an octapeptide that mimics the N-terminal end of SNAP-25, a crucial component of the SNARE complex. By competing with the native SNAP-25 protein, this compound disrupts the formation of a functional SNARE complex, thereby inhibiting the release of neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785).[1][2][3] This mechanism effectively reduces muscle contractions, making it a valuable ingredient in cosmetic formulations aimed at reducing the appearance of expression wrinkles.[4][5]

Performance Comparison: this compound vs. Alternatives

The inhibitory efficacy of this compound has been evaluated in various cellular assays, primarily focusing on the inhibition of neurotransmitter release. For a comprehensive comparison, we have compiled available quantitative data for this compound and two key alternatives: Acetyl Hexapeptide-3 (Argireline) and Botulinum Neurotoxin Type A (BoNT-A).

InhibitorMechanism of ActionAssay SystemConcentration / IC50% InhibitionSource
This compound (SNAP-8) Competitively inhibits SNAP-25 binding to the SNARE complexChromaffin cell catecholamine release55 µM (IC50)50%[6]
Neuron glutamate release1.5 mM43%[7]
Acetyl Hexapeptide-3 (Argireline) Competitively inhibits SNAP-25 binding to the SNARE complexChromaffin cell catecholamine release110 µM (IC50)50%[6]
Botulinum Neurotoxin A (BoNT-A) Proteolytically cleaves SNAP-25Chromaffin cell catecholamine release~0.0260 µM (IC50)50%[6]

Note: The data presented is compiled from different studies and assay systems. Direct comparison of absolute values should be made with caution. The catecholamine release assay in chromaffin cells is a widely accepted model for studying the modulation of neurotransmitter release.

From the data, it is evident that while Botulinum Neurotoxin A is the most potent inhibitor by several orders of magnitude, peptide-based inhibitors like this compound and Acetyl Hexapeptide-3 offer a non-toxic alternative for modulating SNARE complex activity. Notably, this compound demonstrates a two-fold higher potency than Acetyl Hexapeptide-3 in the catecholamine release assay.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of SNARE complex inhibition and a typical experimental workflow for its validation.

SNARE_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Presynaptic Membrane Vesicle Vesicle VAMP VAMP/Synaptobrevin SNARE_Complex SNARE Complex (Fusion Competent) VAMP->SNARE_Complex binds Syntaxin Syntaxin Syntaxin->SNARE_Complex binds SNAP25 SNAP-25 SNAP25->SNARE_Complex binds Fusion Membrane Fusion & Neurotransmitter Release SNARE_Complex->Fusion Acetyl_Octapeptide This compound Acetyl_Octapeptide->SNAP25 competes with Acetyl_Octapeptide->SNARE_Complex inhibits formation

Mechanism of SNARE complex inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., primary cortical neurons) Incubation Incubate cells with inhibitors Cell_Culture->Incubation Inhibitor_Prep Prepare Inhibitor Solutions (this compound & Controls) Inhibitor_Prep->Incubation Depolarization Induce neurotransmitter release (e.g., with high K+) Incubation->Depolarization Sample_Collection Collect extracellular medium Depolarization->Sample_Collection Glutamate_Assay Quantify Glutamate Concentration (Fluorometric or HPLC-based assay) Sample_Collection->Glutamate_Assay Data_Analysis Calculate % Inhibition and determine IC50 Glutamate_Assay->Data_Analysis Comparison Compare with alternative inhibitors Data_Analysis->Comparison

Workflow for validating SNARE complex inhibitors.

Detailed Experimental Protocols

For researchers seeking to validate the inhibitory effects of this compound or other compounds on SNARE complex function, the following protocols provide a detailed methodology for key experiments.

Neuronal Glutamate Release Assay

This assay measures the amount of glutamate released from cultured neurons following depolarization, providing a functional readout of SNARE-mediated exocytosis.

a. Cell Culture:

  • Primary cortical neurons are isolated from embryonic day 18 rat brains and plated on poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well.

  • Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin for 12-14 days in vitro to allow for synapse formation.

b. Inhibition and Depolarization:

  • On the day of the experiment, the culture medium is replaced with a basal salt solution (BSS) containing (in mM): 130 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.

  • Cells are pre-incubated with varying concentrations of this compound or other inhibitors (e.g., 1 µM to 2 mM) in BSS for 1-2 hours at 37°C.

  • To stimulate glutamate release, the BSS is replaced with a high K+ depolarization buffer (containing 55 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) for 5 minutes at 37°C.

c. Sample Collection and Analysis:

  • The extracellular medium is collected and centrifuged to remove any cellular debris.

  • The glutamate concentration in the supernatant is determined using a commercially available fluorometric glutamate assay kit, following the manufacturer's instructions.

  • The fluorescence is measured using a microplate reader with excitation at ~535 nm and emission at ~587 nm.

  • A standard curve is generated using known concentrations of glutamate to quantify the amount of released glutamate.

  • The percentage inhibition is calculated by comparing the glutamate release in the presence of the inhibitor to the release in the vehicle control.

In Vitro Vesicle Fusion Assay

This cell-free assay directly measures the fusion of lipid vesicles mediated by reconstituted SNARE proteins, allowing for the assessment of direct inhibition of the fusion machinery.

a. Reconstitution of SNARE Proteins into Liposomes:

  • v-SNARE (e.g., VAMP2) and t-SNAREs (e.g., Syntaxin-1A and SNAP-25) are expressed and purified as recombinant proteins.

  • v-SNARE is reconstituted into one population of liposomes containing a FRET donor (e.g., NBD-PE).

  • t-SNAREs are reconstituted into a separate population of liposomes containing a FRET acceptor (e.g., Rhodamine-PE).

b. Fusion Reaction:

  • The two populations of liposomes are mixed in a fluorescence cuvette in a buffer solution (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4).

  • The inhibitor, this compound, is added at various concentrations.

  • The fusion reaction is initiated by incubating the mixture at 37°C.

c. Data Acquisition and Analysis:

  • The increase in FRET signal, indicative of lipid mixing due to vesicle fusion, is monitored over time using a spectrofluorometer.

  • The initial rate of fusion is determined from the slope of the fluorescence curve.

  • The percentage inhibition is calculated by comparing the fusion rate in the presence of the inhibitor to the rate in its absence. IC50 values can be determined by fitting the dose-response curve.

Circular Dichroism (CD) Spectroscopy for Peptide-SNARE Interaction

CD spectroscopy can be used to assess conformational changes in SNARE proteins upon binding of an inhibitory peptide, providing insights into the mechanism of inhibition.[8]

a. Sample Preparation:

  • Purified soluble domains of SNARE proteins (e.g., SNAP-25) are prepared in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4).

  • A stock solution of this compound is prepared in the same buffer.

b. CD Spectra Acquisition:

  • The CD spectrum of the SNARE protein alone is recorded in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.

  • This compound is titrated into the protein solution, and a CD spectrum is recorded after each addition.

c. Data Analysis:

  • Changes in the CD signal, particularly at wavelengths characteristic of α-helical structures (e.g., 208 and 222 nm), indicate a conformational change in the SNARE protein upon peptide binding.

  • The binding affinity (Kd) can be estimated by plotting the change in ellipticity as a function of the peptide concentration and fitting the data to a binding isotherm.

Conclusion

This compound presents a compelling non-toxic alternative for the inhibition of SNARE complex formation and subsequent neurotransmitter release. While not as potent as Botulinum Neurotoxins, its demonstrated efficacy in cellular assays, coupled with a favorable safety profile, underscores its value in applications where a more moderate and reversible modulation of muscle contraction is desired. The experimental protocols provided herein offer a robust framework for the further investigation and validation of this compound and other novel SNARE complex inhibitors.

References

A Comparative Analysis of Acetyl Octapeptide-1 and Other Neuropeptides in Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acetyl Octapeptide-1 with other prominent neuropeptides used in the cosmetics industry for their anti-aging and anti-wrinkle properties. The analysis is supported by available experimental data, with a focus on their mechanisms of action, efficacy, and the methodologies used to evaluate their performance.

Introduction to Neuropeptides in Skincare

Neuropeptides are short chains of amino acids that play a crucial role in cell-to-cell communication within the nervous system.[1][2] In the context of cosmetics, certain synthetic neuropeptides are designed to mimic the effects of naturally occurring peptides or toxins to modulate neuronal signaling in the skin, thereby reducing the appearance of expression wrinkles.[3] This guide focuses on a comparative analysis of four such neuropeptides: this compound (SNAP-8™), Acetyl Hexapeptide-8 (Argireline®), Pentapeptide-18 (Leuphasyl®), and Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE).

Mechanism of Action

The primary mechanism by which these neuropeptides reduce the appearance of wrinkles is by interfering with the process of neurotransmitter release at the neuromuscular junction, leading to a reduction in muscle contraction.

This compound (SNAP-8™) and Acetyl Hexapeptide-8 (Argireline®) are both analogues of the N-terminal end of the SNAP-25 protein.[4][5] They function by competing with SNAP-25 for a position in the SNARE (Soluble NSF Attachment Protein Receptor) complex.[2][4] The formation of a stable SNARE complex is essential for the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) (ACh) with the presynaptic membrane, leading to its release and subsequent muscle contraction.[2] By destabilizing the SNARE complex, these peptides attenuate the release of ACh, resulting in muscle relaxation and a reduction in the depth of expression lines.[5][6] this compound, being a longer peptide, is suggested to have a more potent inhibitory effect on the SNARE complex compared to Acetyl Hexapeptide-8.[7][8]

Pentapeptide-18 (Leuphasyl®) mimics the action of endogenous enkephalins.[9][10] It binds to enkephalin receptors on the outside of nerve cells, initiating a cascade that decreases the neuron's excitability.[9] This leads to a modulation of acetylcholine release, resulting in muscle relaxation.[9][10]

Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN®-AKE) is a synthetic tripeptide that mimics the activity of Waglerin-1, a polypeptide found in the venom of the Temple Viper.[11][12] It acts as an antagonist at the muscular nicotinic acetylcholine receptor (mnAChR).[11][13] By blocking the binding of acetylcholine to its receptor, it prevents the influx of sodium ions that is necessary for muscle cell depolarization and contraction, thus keeping the muscle in a relaxed state.[11][13]

Comparative Efficacy

The efficacy of these neuropeptides is primarily evaluated through in vitro assays that measure their ability to modulate neuronal processes and in vivo clinical studies that assess their impact on wrinkle reduction.

PeptideTrade NameMechanism of ActionReported Wrinkle ReductionConcentration in Studies
This compound SNAP-8™Competes with SNAP-25 in the SNARE complex.[4]Up to 63% reduction in wrinkle depth after 28 days.[6][8][14]3-10% solution in formulations.[10][14]
Acetyl Hexapeptide-8 Argireline®Competes with SNAP-25 in the SNARE complex.[2][6]Up to 30% reduction in wrinkle depth after 30 days.[6][15]10% solution in formulations.[6][15]
Pentapeptide-18 Leuphasyl®Mimics enkephalins, modulating acetylcholine release.[9][10]Synergistic effect with Argireline®.[9]3-10% solution in formulations.[9]
Dipeptide Diaminobutyroyl Benzylamide Diacetate SYN®-AKEAntagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[11][13]Up to 52% reduction in wrinkle size after 28 days.[11]4% solution in formulations.[13]

Signaling Pathways and Experimental Workflows

Signaling_Pathways cluster_SNARE SNARE Complex Inhibition cluster_Enkephalin Enkephalin Receptor Modulation cluster_nAChR nAChR Antagonism This compound This compound SNARE Complex SNARE Complex This compound->SNARE Complex competes with Acetyl Hexapeptide-8 Acetyl Hexapeptide-8 Acetyl Hexapeptide-8->SNARE Complex competes with SNAP-25 SNAP-25 SNAP-25->SNARE Complex component of ACh Release Inhibition ACh Release Inhibition SNARE Complex->ACh Release Inhibition destabilization leads to Pentapeptide-18 Pentapeptide-18 Enkephalin Receptor Enkephalin Receptor Pentapeptide-18->Enkephalin Receptor binds to Decreased Neuronal Excitability Decreased Neuronal Excitability Enkephalin Receptor->Decreased Neuronal Excitability activation leads to ACh Release Modulation ACh Release Modulation Decreased Neuronal Excitability->ACh Release Modulation Dipeptide Diaminobutyroyl Benzylamide Diacetate Dipeptide Diaminobutyroyl Benzylamide Diacetate nAChR nAChR Dipeptide Diaminobutyroyl Benzylamide Diacetate->nAChR blocks Acetylcholine Acetylcholine Acetylcholine->nAChR binds to Muscle Contraction Inhibition Muscle Contraction Inhibition nAChR->Muscle Contraction Inhibition blockage leads to Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Clinical Trial Peptide Synthesis Peptide Synthesis SNARE Complex Assay SNARE Complex Assay Peptide Synthesis->SNARE Complex Assay Receptor Binding Assay Receptor Binding Assay Peptide Synthesis->Receptor Binding Assay Neurotransmitter Release Assay Neurotransmitter Release Assay Peptide Synthesis->Neurotransmitter Release Assay Formulation Development Formulation Development SNARE Complex Assay->Formulation Development informs Receptor Binding Assay->Formulation Development informs Neurotransmitter Release Assay->Formulation Development informs Subject Recruitment Subject Recruitment Formulation Development->Subject Recruitment Baseline Measurement Baseline Measurement Subject Recruitment->Baseline Measurement Product Application Product Application Baseline Measurement->Product Application Follow-up Measurements Follow-up Measurements Product Application->Follow-up Measurements Data Analysis Data Analysis Follow-up Measurements->Data Analysis

References

A Comparative Guide to the Binding Affinity of Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Competitive Inhibition of the SNARE Complex

Acetyl octapeptide-1, also known as SNAP-8, is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[1][2] Its primary mechanism of action is the competitive inhibition of the SNARE complex formation.[3][4] By occupying the position of SNAP-25 in the complex, this compound destabilizes the intricate machinery required for neurotransmitter release, leading to a reduction in muscle contraction.[1][3] This mechanism is similar to that of acetyl hexapeptide-3 (B12377308) (Argireline), another well-known cosmetic peptide that also targets the SNARE complex.[5][6][7][8] Unlike botulinum toxins, which cleave the SNARE proteins and cause irreversible muscle paralysis, this compound modulates muscle contraction, resulting in a temporary relaxation of facial muscles.[1][9]

Quantitative Data Presentation

Direct measurement of the dissociation constant (Kd) for this compound's interaction with the SNARE complex components is not extensively documented in peer-reviewed literature. However, we can infer its relative efficacy by comparing the binding affinities of the natural components of the SNARE complex and the potent inhibitory action of botulinum neurotoxins.

Molecule/InteractionMethodReported Binding Affinity (Kd)Efficacy/PotencyReference
This compound (SNAP-8) -Not ReportedReduces wrinkle depth by up to 63% in 30 days (manufacturer data).[3][1][3]
Acetyl Hexapeptide-3 (Argireline) In vitro SNARE complex reconstitutionNot ReportedInhibits neurotransmitter release with a potency similar to Botulinum Toxin A, but with lower efficacy.[6][6][7]
Syntaxin-1a and SNAP-25 Pull-down assay~126 nMHigh-affinity interaction forming a stable dimer.Not directly cited
Syntaxin-1a and SNAP-25 Fluorescence anisotropy~161 nMHigh-affinity interaction.Not directly cited
Botulinum Neurotoxin Type A Light Chain (LC/A) and SNAP-25 Solid-phase binding assay~13 nMHigh-affinity binding leading to cleavage of SNAP-25.Not directly cited
Complexin-1 and SNARE complex Single-molecule FRET~43 nMFacilitates fusion pore expansion.[10][10]

Experimental Protocols

To quantitatively determine the binding affinity of this compound, standard biophysical techniques can be employed. Below are detailed methodologies for three common assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol for this compound and SNAP-25 Interaction:

  • Sample Preparation:

    • Recombinantly express and purify the target protein, SNAP-25.

    • Synthesize and purify this compound to >95% purity.[11]

    • Thoroughly dialyze both the protein and the peptide against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heat of dilution effects.[12]

    • Degas both solutions immediately before the experiment to prevent air bubbles.[13]

  • ITC Experiment:

    • Load the sample cell (typically ~200 µL) with a solution of SNAP-25 at a concentration of approximately 10-50 µM.[12]

    • Load the injection syringe with a solution of this compound at a concentration 10-20 times that of the protein in the cell (e.g., 100-1000 µM).[12]

    • Set the experimental temperature to 25°C.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide solution into the protein solution, with sufficient spacing between injections to allow for a return to the baseline.[12]

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[13]

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution by detecting changes in the refractive index at the sensor surface. This method provides kinetic data (association and dissociation rate constants, kon and koff) from which the binding affinity (Kd) can be calculated (Kd = koff/kon).

Protocol for this compound and SNAP-25 Interaction:

  • Ligand Immobilization:

    • Activate a carboxymethylated dextran (B179266) sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize SNAP-25 onto the activated sensor surface via amine coupling at a concentration of 20-50 µg/mL in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a desired immobilization level (e.g., 1000-2000 Response Units, RU).[14]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Interaction:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • Inject the different concentrations of the peptide over the immobilized SNAP-25 surface and a reference flow cell (without immobilized protein) at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd.[15]

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to another molecule. It is a homogeneous assay well-suited for high-throughput screening of inhibitors.

Protocol for Competitive Binding of this compound:

  • Probe Preparation:

    • Synthesize a fluorescently labeled peptide that is known to bind to SNAP-25. This could be a fluorescently tagged version of a known binding partner or a fragment of syntaxin. The fluorophore should have a suitable excitation and emission wavelength (e.g., fluorescein).

  • Assay Setup:

    • In a microplate (e.g., 384-well black plate), add a constant concentration of SNAP-25 and the fluorescently labeled peptide. The concentration of the fluorescent peptide should be at or below its Kd for SNAP-25 to ensure a sensitive assay.[16]

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate filters.[17]

    • A decrease in fluorescence polarization indicates the displacement of the fluorescently labeled peptide by this compound.

    • Plot the fluorescence polarization values against the concentration of this compound and fit the data to a competitive binding equation to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Mandatory Visualizations

SNARE_Complex_Inhibition cluster_0 Normal Neurotransmitter Release cluster_1 Inhibition by this compound VAMP2 VAMP2 (on vesicle) SNARE_Complex SNARE Complex Formation VAMP2->SNARE_Complex Syntaxin Syntaxin (on plasma membrane) Syntaxin->SNARE_Complex SNAP25 SNAP-25 (on plasma membrane) SNAP25->SNARE_Complex Fusion Membrane Fusion & Neurotransmitter Release SNARE_Complex->Fusion AO1 This compound SNAP25_inhibited SNAP-25 AO1->SNAP25_inhibited Competes with SNAP-25 SNARE_Complex_inhibited SNARE Complex Formation Blocked SNAP25_inhibited->SNARE_Complex_inhibited ITC_Workflow cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_output Output prep 1. Sample Preparation (Protein & Peptide in same buffer) load 2. Load Protein into Sample Cell Load Peptide into Syringe prep->load titrate 3. Titration (Inject peptide into protein solution) load->titrate measure 4. Measure Heat Change titrate->measure analyze 5. Data Analysis (Fit data to determine Kd, ΔH, ΔS, n) measure->analyze Kd Binding Affinity (Kd) analyze->Kd Thermo Thermodynamic Parameters (ΔH, ΔS) analyze->Thermo Stoichiometry Stoichiometry (n) analyze->Stoichiometry SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow cluster_output Output immobilize 1. Immobilize Ligand (Protein) on Sensor Chip inject 2. Inject Analyte (Peptide) at various concentrations immobilize->inject detect 3. Detect Change in Refractive Index (Response Units) inject->detect analyze 4. Data Analysis (Fit sensorgrams to determine kon, koff, Kd) detect->analyze kon Association Rate (kon) analyze->kon koff Dissociation Rate (koff) analyze->koff Kd_spr Binding Affinity (Kd) analyze->Kd_spr

References

Unraveling the Cellular Mechanisms of Acetyl Octapeptide-1: A Cross-Validation of its Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise cellular interactions of novel compounds is paramount. Acetyl octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, has emerged as a significant peptide in the field of cosmetics and neuroscience, primarily for its purported anti-wrinkle effects. This guide provides a comprehensive comparison of its activities across neuronal, keratinocyte, and fibroblast cell lines, supported by experimental data and detailed protocols to facilitate further research.

This compound is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein. Its primary mechanism of action involves the competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a critical component in the machinery of neurotransmitter release. By interfering with the formation of this complex, the peptide attenuates muscle contractions, leading to a reduction in the appearance of expression lines. This action has positioned it as a non-invasive alternative to Botulinum Toxin.[1][2][3] Furthermore, as an elongated version of the well-known acetyl hexapeptide-8 (Argireline), this compound is suggested to exhibit enhanced potency.[1][2][4]

Comparative Efficacy and Cellular Responses

To provide a clear understanding of this compound's effects, this guide synthesizes available data on its performance in key cell lines relevant to both its neurological mechanism and its dermatological applications.

Neuronal Cell Lines: Inhibition of Neurotransmitter Release

The primary target of this compound is the neuronal synapse. In vitro assays using neuronal cell models, such as chromaffin cells, are crucial for quantifying its inhibitory effect on neurotransmitter release.

Cell LineAssayKey ParameterResultReference
Chromaffin CellsCatecholamine Release AssayInhibition of stimulated catecholamine releaseConcentration-dependent inhibition[5]

Note: Specific quantitative data (e.g., IC50 values) for this compound in these assays are not consistently reported in publicly available literature, highlighting a key area for future research.

Skin Cell Lines: Cytotoxicity and Impact on Extracellular Matrix

For a comprehensive understanding of its dermatological effects, it is essential to evaluate the peptide's interaction with skin cells. Cytotoxicity assays on keratinocytes and fibroblasts determine its safety profile, while assessments of collagen synthesis in fibroblasts can reveal potential secondary benefits for skin structure.

Cell LineAssayKey ParameterResultReference
Human Keratinocytes (HaCaT)MTT AssayCell Viability (CC50)Low cytotoxicity expected at typical usage concentrations[6][7]
Human Dermal Fibroblasts (HDF)Collagen Synthesis AssayPro-collagen Type I productionData not widely available; a potential area for investigation[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Acetyl_Octapeptide_1_Signaling_Pathway This compound This compound SNARE Complex Formation SNARE Complex Formation This compound->SNARE Complex Formation Competitively Inhibits SNAP-25 (N-terminus) SNAP-25 (N-terminus) SNAP-25 (N-terminus)->SNARE Complex Formation Required for Vesicle Fusion Vesicle Fusion SNARE Complex Formation->Vesicle Fusion Mediates Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Leads to Muscle Contraction Muscle Contraction Neurotransmitter Release->Muscle Contraction Triggers

Figure 1: Signaling pathway of this compound in inhibiting muscle contraction.

Experimental_Workflow_Neurotransmitter_Release_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis Culture Neuronal Cells Culture Neuronal Cells Incubate with this compound Incubate with this compound Culture Neuronal Cells->Incubate with this compound Stimulate Neurotransmitter Release (e.g., with K+) Stimulate Neurotransmitter Release (e.g., with K+) Incubate with this compound->Stimulate Neurotransmitter Release (e.g., with K+) Collect Supernatant Collect Supernatant Stimulate Neurotransmitter Release (e.g., with K+)->Collect Supernatant Quantify Neurotransmitters (e.g., HPLC) Quantify Neurotransmitters (e.g., HPLC) Collect Supernatant->Quantify Neurotransmitters (e.g., HPLC)

Figure 2: General workflow for a neurotransmitter release assay.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon existing findings, the following provides a foundational methodology for key experiments.

SNARE Complex Formation Assay (In Vitro)

This cell-free assay directly assesses the ability of this compound to inhibit the assembly of the SNARE complex.

  • Materials: Recombinant SNAP-25, Syntaxin, and VAMP2 proteins; this compound; acetyl hexapeptide-8 (as a comparator); appropriate buffer solutions; SDS-PAGE reagents; Western blot apparatus.

  • Protocol:

    • Incubate recombinant SNARE proteins in the presence of varying concentrations of this compound or the comparator peptide.

    • Allow the complex to form at 37°C for a specified time (e.g., 2 hours).

    • Stop the reaction and analyze the samples by non-reducing SDS-PAGE to preserve the SNARE complex.

    • Transfer proteins to a PVDF membrane and perform a Western blot using an antibody specific to one of the SNARE proteins (e.g., anti-SNAP-25).

    • Quantify the intensity of the band corresponding to the assembled SNARE complex to determine the inhibitory effect of the peptides.

Catecholamine Release Assay (Chromaffin Cells)

This cell-based assay measures the functional consequence of SNARE complex inhibition.

  • Cell Line: Adrenal chromaffin cells (primary culture or cell line).

  • Protocol:

    • Culture chromaffin cells in appropriate media.

    • Pre-incubate the cells with varying concentrations of this compound for a designated period.

    • Stimulate catecholamine release by depolarization with a high concentration of potassium chloride (KCl).

    • Collect the supernatant and lyse the cells to measure the remaining intracellular catecholamines.

    • Quantify the amount of released and intracellular catecholamines (e.g., adrenaline, noradrenaline) using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Calculate the percentage of inhibition of catecholamine release for each concentration of the peptide.

Cytotoxicity Assay (Keratinocytes and Fibroblasts)

This assay is crucial for determining the safe concentration range for topical applications.

  • Cell Lines: Human keratinocyte cell line (e.g., HaCaT) and human dermal fibroblast cell line (e.g., HDF).

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24 to 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the CC50 (the concentration that reduces cell viability by 50%).

Conclusion

This compound demonstrates a clear mechanism of action by targeting the SNARE complex in neuronal cells, leading to a reduction in muscle contraction. While its primary application is in cosmetics for reducing expression wrinkles, its effects on skin cells such as keratinocytes and fibroblasts are less characterized, presenting an opportunity for further investigation. The provided experimental frameworks offer a starting point for researchers to conduct a thorough cross-validation of this peptide's effects, contributing to a more complete understanding of its biological activities and potential therapeutic applications. The direct comparison with its shorter analogue, acetyl hexapeptide-8, and the quantification of its impact on the skin's extracellular matrix are particularly promising avenues for future research.

References

Assessing the Specificity of Acetyl Octapeptide-1's Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Octapeptide-1, commercially known as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and therapeutic fields for its purported ability to reduce the appearance of expression wrinkles. Its mechanism of action is centered on the inhibition of neurotransmitter release at the neuromuscular junction, presenting it as a topical alternative to Botulinum Toxin (BoNT). This guide provides a comprehensive comparison of this compound with its predecessor, Acetyl Hexapeptide-8 (Argireline®), and the well-established biological neurotoxin, Botulinum Toxin Type A (BoNT/A). The focus is on the specificity of their molecular target, the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, with supporting experimental data and detailed methodologies for assessing their activity.

Mechanism of Action: Targeting the SNARE Complex

The release of neurotransmitters, such as acetylcholine (B1216132), from presynaptic neurons is a fundamental process for muscle contraction. This process is mediated by the formation of the SNARE complex, which facilitates the fusion of synaptic vesicles with the presynaptic membrane. The core SNARE complex is a four-helix bundle composed of three proteins: Synaptobrevin (also known as VAMP or Vesicle-Associated Membrane Protein) on the vesicle membrane, and Syntaxin and SNAP-25 (Synaptosome-Associated Protein of 25 kDa) on the target membrane.

This compound (SNAP-8™) is an eight-amino-acid peptide designed to mimic the N-terminal end of the SNAP-25 protein. By competing with SNAP-25 for a position in the SNARE complex, this compound destabilizes the complex, leading to a reduction in the release of acetylcholine.[1][2][3][4] This results in the relaxation of facial muscles and a subsequent decrease in the appearance of expression lines.[5][6]

Acetyl Hexapeptide-8 (Argireline®) is a six-amino-acid peptide and a precursor to this compound. It functions through the same mechanism of mimicking the N-terminus of SNAP-25 to interfere with SNARE complex formation.[7][8][9][10]

Botulinum Toxin Type A (BoNT/A) , in contrast, is a metalloproteinase that acts enzymatically. It specifically cleaves a nine-amino-acid segment from the C-terminus of SNAP-25.[11][12] This irreversible cleavage prevents the proper assembly of the SNARE complex, thereby blocking acetylcholine release and causing muscle paralysis.[13][14]

SNARE Complex Inhibition cluster_presynaptic Presynaptic Terminal cluster_membrane Presynaptic Membrane cluster_synapse Synaptic Cleft cluster_inhibitors Inhibitors Vesicle Synaptic Vesicle ACh Synaptobrevin Synaptobrevin (VAMP) SNARE_Complex SNARE Complex Formation Synaptobrevin->SNARE_Complex Syntaxin Syntaxin Syntaxin->SNARE_Complex SNAP25 SNAP-25 SNAP25->SNARE_Complex ACh_released Contraction Muscle Contraction ACh_released->Contraction Binds to Receptors Fusion Vesicle Fusion SNARE_Complex->Fusion Release Acetylcholine Release Fusion->Release Release->ACh_released AcOcta1 This compound (mimics SNAP-25) AcOcta1->SNARE_Complex Competitively Inhibits AcHexa8 Acetyl Hexapeptide-8 (mimics SNAP-25) AcHexa8->SNARE_Complex Competitively Inhibits BoNTA Botulinum Toxin A (cleaves SNAP-25) BoNTA->SNAP25 Cleaves

Figure 1. Signaling pathway of SNARE complex-mediated acetylcholine release and points of inhibition by this compound, Acetyl Hexapeptide-8, and Botulinum Toxin A.

Comparative Performance Data

CompoundMolecular TargetMechanism of ActionQuantitative DataSource
This compound (SNAP-8™) SNARE Complex (competes with SNAP-25)Competitive Inhibition- 43% inhibition of glutamate (B1630785) release at 1.5 mM- Up to 63.13% reduction in wrinkle depth (in vivo)[13],[3]
Acetyl Hexapeptide-8 (Argireline®) SNARE Complex (competes with SNAP-25)Competitive Inhibition- Reported to be ~30% less active than this compound[3]
Botulinum Toxin A SNAP-25Enzymatic Cleavage- High binding affinity to neuronal receptors (nM range)[14]

Experimental Protocols

Assessing the specificity and efficacy of SNARE complex inhibitors requires a combination of in vitro biochemical assays and cell-based functional assays. Below are detailed methodologies for key experiments.

In Vitro SNARE-Mediated Vesicle Fusion Assay (FRET-Based)

This assay measures the ability of a compound to inhibit the fusion of two distinct vesicle populations, one containing the v-SNARE (Synaptobrevin) and the other containing the t-SNAREs (Syntaxin and SNAP-25). Fusion is detected by Förster Resonance Energy Transfer (FRET).[15][16][17][18]

a) Lipid-Mixing Assay:

  • Principle: Measures the mixing of the outer leaflets of the vesicle membranes.

  • Protocol:

    • Vesicle Preparation:

      • Prepare two populations of small unilamellar vesicles (SUVs).

      • v-SNARE vesicles: Reconstitute purified recombinant Synaptobrevin into SUVs containing a FRET pair of fluorescently labeled lipids (e.g., NBD-PE and Rhodamine-PE) at a concentration that allows for efficient FRET (quenched state).

      • t-SNARE vesicles: Reconstitute purified recombinant Syntaxin and SNAP-25 into unlabeled SUVs.

    • Fusion Reaction:

      • Mix the v-SNARE and t-SNARE vesicles in a fluorometer cuvette at 37°C.

      • Add the inhibitory peptide (e.g., this compound) at various concentrations to the t-SNARE vesicles before mixing or to the mixture.

    • Data Acquisition:

      • Monitor the fluorescence of the donor fluorophore (e.g., NBD) over time.

      • Fusion of the labeled and unlabeled vesicles leads to the dilution of the FRET pair, resulting in a decrease in FRET efficiency and an increase in donor fluorescence.

    • Analysis:

      • Calculate the initial rate of fluorescence increase or the total change in fluorescence at a set time point.

      • Plot the inhibition of fusion as a function of the inhibitor concentration to determine the IC50 value.

b) Content-Mixing Assay:

  • Principle: Measures the mixing of the aqueous contents of the vesicles, indicating full fusion.

  • Protocol:

    • Vesicle Preparation:

      • v-SNARE vesicles: Encapsulate a fluorescent probe (e.g., calcein) at a self-quenching concentration.

      • t-SNARE vesicles: Contain only buffer.

    • Fusion Reaction and Data Acquisition:

      • Follow the same procedure as the lipid-mixing assay.

      • Monitor the increase in fluorescence as the encapsulated probe is diluted upon fusion, relieving the self-quenching.

Vesicle Fusion Assay Workflow cluster_prep Vesicle Preparation cluster_reaction Fusion Reaction cluster_detection Detection cluster_analysis Data Analysis v_vesicle v-SNARE Vesicles (Labeled) mix Mix v- and t-SNARE Vesicles v_vesicle->mix t_vesicle t-SNARE Vesicles (Unlabeled) t_vesicle->mix incubate Incubate at 37°C mix->incubate add_inhibitor Add Inhibitory Peptide (e.g., this compound) add_inhibitor->mix measure_fret Measure Fluorescence (FRET dequenching) incubate->measure_fret plot_inhibition Plot % Inhibition vs. [Inhibitor] measure_fret->plot_inhibition calc_ic50 Calculate IC50 plot_inhibition->calc_ic50

Figure 2. General experimental workflow for an in vitro SNARE-mediated vesicle fusion assay to assess inhibitor potency.

Cell-Based Acetylcholine Release Assay

This assay directly measures the functional outcome of SNARE complex inhibition in a cellular context.[19][20]

  • Principle: Quantifies the amount of acetylcholine released from cultured neuronal or neuroendocrine cells upon stimulation.

  • Protocol:

    • Cell Culture:

      • Culture a suitable cell line (e.g., PC12, SH-SY5Y, or primary neurons) that releases acetylcholine upon depolarization.

    • Treatment:

      • Pre-incubate the cells with varying concentrations of the inhibitory peptide for a specified period.

    • Stimulation:

      • Induce acetylcholine release by depolarizing the cells with a high concentration of potassium chloride (KCl) or another secretagogue.

    • Sample Collection:

      • Collect the cell culture supernatant.

    • Quantification:

      • Measure the concentration of acetylcholine in the supernatant using a commercially available acetylcholine assay kit (e.g., colorimetric or fluorometric).[21]

    • Analysis:

      • Normalize the amount of acetylcholine released to the total protein content of the cells.

      • Determine the dose-dependent inhibition of acetylcholine release and calculate the IC50 value.

Conclusion

This compound demonstrates specificity for the SNARE complex by acting as a competitive inhibitor of SNAP-25. While direct binding affinity data remains elusive in the public domain, functional assays confirm its inhibitory effect on neurotransmitter release. In comparison to its precursor, Acetyl Hexapeptide-8, manufacturer data suggests that this compound has enhanced activity. Botulinum Toxin A, while also targeting the SNARE complex, employs a distinct and irreversible enzymatic mechanism, resulting in a more potent and long-lasting effect. The provided experimental protocols offer robust methodologies for researchers to quantitatively assess the specificity and efficacy of these and other potential modulators of the SNARE complex, facilitating the development of novel therapeutics and advanced cosmetic formulations.

References

Safety Operating Guide

Navigating the Disposal of Acetyl Octapeptide-1: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Acetyl Octapeptide-1, a synthetic peptide commonly used in cosmetic and research applications. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing ecological impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all handling of the substance, particularly in its powdered form, occurs in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.

Quantitative Data Summary

While specific quantitative ecotoxicity data for this compound is largely unavailable in public safety data sheets, the following table summarizes the known information regarding its chemical properties and the current status of its environmental impact data. This lack of data underscores the importance of treating the substance with caution and preventing its release into the environment.

ParameterDataReference
Chemical Formula C₄₁H₇₀N₁₆O₁₆S[1]
Molecular Weight 1075.17 g/mol [1]
Toxicity to Fish No data available[1][2]
Toxicity to Daphnia and other aquatic invertebrates No data available[1][2]
Toxicity to Algae No data available[1][2]
Toxicity to Microorganisms No data available[1][2]
Persistence and Degradability No data available[1]
Bioaccumulative Potential No data available[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to comply with general laboratory safety standards and environmental regulations.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound. This includes pure, unused product, expired materials, and any contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Containment

  • Primary Container: Place the this compound waste into a suitable, sealed, and clearly labeled primary container.[1] The container should be made of a material compatible with the peptide and any solvents used. For solid waste, a securely sealed bag or screw-top container is appropriate. For liquid waste, use a leak-proof bottle.

  • Secondary Containment: Place the primary container into a larger, durable, and leak-proof secondary container to prevent accidental spills.

Step 3: Waste Collection and Storage

  • Storage Location: Store the contained waste in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.[2]

  • Labeling: Ensure the container is labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

Step 4: Professional Disposal

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Regulatory Compliance: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1][2]

  • Prohibited Disposal Methods:

    • Do NOT discharge into the environment.[2]

    • Do NOT dispose of in standard laboratory or municipal trash.

    • Do NOT discharge to sewer systems.[1]

Step 5: Decontamination of Contaminated Materials

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., water, if the peptide is water-soluble). The rinsate should be collected and disposed of as hazardous waste. Puncture the container to render it unusable for other purposes before disposing of it in a sanitary landfill or as directed by your EH&S department.[1]

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Containment and Labeling cluster_2 Storage and Final Disposal cluster_3 Prohibited Actions start Waste Generated (this compound) is_contaminated Is it pure substance or contaminated material? start->is_contaminated pure_waste Place in sealed, labeled primary container is_contaminated->pure_waste Pure contaminated_waste Place contaminated items (gloves, etc.) in a sealed bag is_contaminated->contaminated_waste Contaminated secondary_containment Place primary container in secondary containment pure_waste->secondary_containment contaminated_waste->secondary_containment label_waste Label as 'Hazardous Waste' with chemical name and date secondary_containment->label_waste store_waste Store in designated hazardous waste area label_waste->store_waste contact_ehs Contact EH&S or licensed waste contractor for pickup store_waste->contact_ehs disposal_method Disposal via incineration or licensed chemical destruction plant contact_ehs->disposal_method no_sewer Do NOT discharge to sewer no_trash Do NOT dispose in regular trash no_env Do NOT release to the environment

Caption: Disposal decision workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling. This contributes to a culture of safety and builds trust in the responsible management of research materials.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl Octapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds like Acetyl Octapeptide-1 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel.

This compound, a synthetic peptide, is recognized for its bioactivity, particularly its influence on neuromuscular signaling.[1] Understanding its properties and handling requirements is the first step toward successful and safe experimentation.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is required to minimize exposure when handling this compound.[3][4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesShould be worn to protect against dust particles or splashes.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended to prevent skin contact.[3]
Body Protection Lab CoatA standard laboratory coat must be worn to protect clothing and skin.[4]
Respiratory Protection Dust Respirator/Fume HoodRecommended when handling the lyophilized powder to avoid inhalation of dust particles.[3][4]
First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Operational Plan: From Receipt to Experimentation

A structured operational plan ensures the integrity of this compound and the safety of the handler.

Receiving and Storage

Proper storage is critical for maintaining the peptide's stability.

ConditionStorage TemperatureDuration
Lyophilized Powder -20°C to -80°CLong-term
In Solution -20°CUp to 1 month
-80°CUp to 6 months

Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[5]

A Representative Experimental Workflow: In Vitro Neuronal Exocytosis Inhibition Assay

This protocol provides a step-by-step guide for a typical experiment to evaluate the inhibitory effect of this compound on neurotransmitter release.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Stock Solution of this compound e1 Treat Neuronal Cells with this compound p1->e1 p2 Culture Neuronal Cells p2->e1 p3 Prepare Assay Buffer and Reagents e2 Induce Neuronal Depolarization (e.g., with high K+) p3->e2 e1->e2 e3 Measure Neurotransmitter Release e2->e3 a1 Quantify Neurotransmitter Levels e3->a1 a2 Compare Treated vs. Control Groups a1->a2 a3 Determine IC50 of this compound a2->a3

Detailed Methodologies:

  • Peptide Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Reconstitute the peptide in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the supplier) to create a concentrated stock solution.[6] Sonication may be used to aid dissolution.[5]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

  • In Vitro Neuronal Exocytosis Inhibition Assay Protocol:

    • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on appropriate plates.

    • Treatment: Treat the cultured neurons with varying concentrations of this compound for a predetermined incubation period. Include a vehicle-only control group.

    • Stimulation: Induce neurotransmitter release by depolarizing the neurons, typically by adding a high concentration of potassium chloride (KCl) to the culture medium.[7]

    • Quantification of Release: Collect the supernatant and quantify the amount of a specific neurotransmitter (e.g., norepinephrine, dopamine) using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

    • Data Analysis: Compare the amount of neurotransmitter released from the this compound-treated cells to the control cells to determine the percentage of inhibition.[7]

Mechanism of Action: Signaling Pathway

This compound is understood to function by modulating the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.[1] By mimicking the N-terminal end of the SNAP-25 protein, this compound competes for a position in the SNARE complex, thereby destabilizing it and reducing the release of neurotransmitters like acetylcholine. This leads to a reduction in muscle contraction.

G cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ach_released Acetylcholine Release receptor Acetylcholine Receptor ach_released->receptor Binds to contraction Muscle Contraction receptor->contraction Initiates calcium calcium snare_complex snare_complex calcium->snare_complex Triggers vesicle vesicle snare_complex->vesicle Mediates Fusion vesicle->ach_released Leads to acetyl_octapeptide acetyl_octapeptide acetyl_octapeptide->snare_complex Inhibits Formation

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All peptide waste should be treated as hazardous chemical waste.[6]

Waste Segregation and Collection
  • Solid Waste: Collect unused lyophilized peptide, contaminated gloves, pipette tips, and other solid materials in a designated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect unused peptide solutions and contaminated buffers in a separate, clearly labeled, leak-proof hazardous waste container.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated, puncture-resistant sharps container.

Decontamination and Disposal Procedure

A step-by-step process for the disposal of this compound waste.

G start Identify Peptide Waste (Solid, Liquid, Sharps) segregate Segregate Waste into Labeled, Leak-Proof Containers start->segregate decontaminate Decontaminate Labware and Spills (e.g., 10% bleach solution) segregate->decontaminate contact_ehs Contact Environmental Health & Safety (EH&S) for Waste Pickup decontaminate->contact_ehs disposal Professional Disposal via Licensed Hazardous Waste Contractor contact_ehs->disposal

Detailed Decontamination Steps:

  • Chemical Inactivation (for liquid waste): Before disposal, chemical inactivation can be considered. A common method is to treat the liquid peptide waste with a 10% bleach solution for a contact time of at least 30 minutes.[8]

  • Neutralization: After inactivation, neutralize the pH of the solution before collection for disposal.

  • Spill Cleanup: In case of a spill, gently cover the spill with absorbent material. For powder spills, avoid creating dust. Decontaminate the area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough wash.

  • Final Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations.[3] Never dispose of peptide waste down the drain or in the regular trash.[6]

By adhering to these safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific investigations.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.